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  • Product: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine
  • CAS: 104290-47-3

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Abstract This technical guide provides a comprehensive scientific overview of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Abstract

This technical guide provides a comprehensive scientific overview of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details the molecule's chemical structure, predicted physicochemical properties, and a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, it outlines detailed methodologies for purification and in-depth structural characterization using modern spectroscopic techniques. The guide also explores the potential therapeutic applications of this compound, grounded in the established biological activity of the 5-bromopyridine scaffold. This whitepaper is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, serving as a foundational resource for future investigation and application.

Introduction: The Significance of the 5-Bromopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom provides a hydrogen bond acceptor site and can be protonated under physiological conditions, enhancing aqueous solubility and enabling key interactions with biological targets.[1] The introduction of a bromine atom, specifically at the 5-position of the pyridine ring, offers a unique combination of electronic modulation and synthetic versatility. The bromo substituent serves as a crucial synthetic handle for post-synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[2][3]

Derivatives of 5-bromopyridine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (Figure 1) is a tertiary amine incorporating this valuable scaffold. Its structure suggests potential as a key intermediate or a final active pharmaceutical ingredient (API) in the development of novel therapeutics. This guide aims to provide a detailed technical foundation for the synthesis, characterization, and potential utilization of this promising molecule.

Chemical Structure and Physicochemical Properties

The structural attributes of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine dictate its chemical reactivity, physical properties, and potential biological interactions. A thorough understanding of these properties is essential for its application in research and development.

Chemical Structure

The molecule consists of a central pyridine ring substituted at the 3-position with an N-methyl-N-propylaminomethyl group and at the 5-position with a bromine atom. The tertiary amine nitrogen introduces a basic center, while the bromopyridine moiety provides a platform for further functionalization.

Figure 1: 2D Chemical Structure of the molecule.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be reliably predicted based on its structure. These computed values are invaluable for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.

PropertyValueSource
CAS Number 104290-47-3[6]
Molecular Formula C₁₀H₁₅BrN₂[7]
Molecular Weight 243.14 g/mol [7]
Appearance Predicted: Colorless to pale yellow oil/liquidInferred from analogs
XLogP3 (Predicted) 2.7Computed
Topological Polar Surface Area (TPSA) 16.1 ŲComputed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 4Computed
pKa (most basic, Predicted) ~8.5-9.5 (tertiary amine)Inferred from similar amines

Synthesis and Purification

The synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine can be efficiently achieved through a one-pot reductive amination procedure. This method is widely recognized for its high yields, operational simplicity, and broad substrate scope.[8][9]

Synthetic Workflow: Reductive Amination

The chosen synthetic strategy involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with N-methylpropan-1-amine to form an intermediate iminium ion, which is subsequently reduced in situ by a mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃).

G start Starting Materials: - 5-bromo-3-pyridinecarboxaldehyde - N-methylpropan-1-amine reaction Reaction Vessel (Inert Atmosphere) Solvent: Dichloroethane (DCE) Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Catalyst: Acetic Acid (optional) start->reaction Combine and stir workup Aqueous Workup - Quench with sat. NaHCO₃ - Extract with Ethyl Acetate reaction->workup Reaction completion (TLC) drying Drying and Filtration - Dry organic layer (Na₂SO₄) - Filter and concentrate workup->drying purification Purification - Flash Column Chromatography (Amine-modified silica or Al₂O₃) drying->purification Crude Product product Final Product: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine purification->product Pure Product

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Exploratory

A Framework for the In Vitro Mechanistic Elucidation of Novel Pyridine-Based Compounds: A Technical Guide for Preclinical Researchers

Abstract: The discovery and characterization of novel chemical entities are foundational to modern therapeutic development. This guide provides a comprehensive framework for the in vitro mechanistic evaluation of previou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The discovery and characterization of novel chemical entities are foundational to modern therapeutic development. This guide provides a comprehensive framework for the in vitro mechanistic evaluation of previously uncharacterized compounds, using the novel structure N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine as a representative example. While specific biological data for this particular compound are not publicly available, its 5-bromopyridin-3-amine core is a common scaffold in medicinal chemistry, appearing in molecules targeting a range of protein classes.[1][2] This document outlines a systematic, multi-tiered approach for researchers to progress from initial compound handling to detailed mechanistic studies, including target identification, biochemical characterization, and cell-based functional analysis. The methodologies described herein are grounded in established principles of drug discovery and are designed to ensure scientific rigor and data integrity.

Introduction: The Challenge of the Unknown Compound

In early-stage drug discovery, researchers are often faced with novel compounds synthesized with a specific therapeutic goal in mind, or identified through broad screening campaigns. The initial challenge is to determine if, and how, these molecules interact with biological systems. The compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine serves as our model for this process. Its structure, featuring a substituted pyridine ring, is a privileged scaffold in drug discovery, known to interact with a variety of targets, including protein kinases and G-protein coupled receptors (GPCRs).[1][3]

This guide provides a robust, experience-driven workflow for the in vitro characterization of such a compound, from initial hit validation to in-depth mechanism of action (MOA) studies. Our approach emphasizes a logical progression of experiments, designed to build a comprehensive understanding of the compound's pharmacological profile while mitigating common pitfalls such as non-specific activity or assay interference.

Foundational Steps: Compound Triage and Initial Assessment

Before embarking on complex biological assays, it is crucial to perform foundational checks to ensure the integrity of the compound and to rule out common artifacts. This initial phase is designed to prevent the misallocation of resources on compounds that exhibit undesirable "nuisance" properties.[4][5]

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the synthesized compound. This is non-negotiable for data integrity.

Protocol 1: Compound Quality Control

  • Identity Verification: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.

  • Structure Confirmation: Perform ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection to determine the purity of the sample. A purity of >95% is generally required for biological assays.

Assessing for Nuisance Behavior

Many compounds can interfere with assay technologies or exhibit non-specific effects that can be misinterpreted as genuine biological activity.[4] It is essential to identify these "nuisance compounds" early.

Table 1: Initial Triage Assays for Nuisance Effects

Assay TypePurposeTypical Method(s)
Aggregation Assay To determine if the compound forms aggregates at assay concentrations, which can non-specifically inhibit enzymes.Dynamic Light Scattering (DLS) or a counter-screen with a detergent like Triton X-100.
Redox Activity Assay To identify compounds that interfere with assays through redox cycling.Assays measuring the reduction of resazurin or the oxidation of glutathione (GSH).
Promiscuity Screen To assess the compound's activity against a panel of unrelated targets to flag non-specific binders.A commercially available panel of diverse enzymes and receptors.
Cellular Cytotoxicity To determine the concentration range at which the compound induces general cell death, defining a window for functional assays.Cell viability assays such as CellTiter-Glo® (Promega) or MTT assay in a relevant cell line (e.g., HEK293, U-2 OS).[5]

The workflow for this initial assessment is critical for making a " go/no-go " decision before committing to more extensive studies.

G cluster_0 Phase 1: Compound Triage A Synthesized Compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine B QC Checks (NMR, HRMS, HPLC >95%) A->B C Nuisance Assays (Aggregation, Redox, Cytotoxicity) B->C D Decision Point C->D E Proceed to MOA Studies D->E Pass F Flag as Nuisance Compound/Fail QC D->F Fail

Figure 1: Initial compound triage workflow.

Target Identification Strategies

If the compound was not designed for a specific target, the next critical phase is to identify its molecular binding partner(s). Chemical proteomics offers powerful, unbiased methods for target discovery.[6]

Affinity-Based Protein Profiling

This technique involves immobilizing the compound of interest on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.

Protocol 2: Affinity Pulldown Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the parent compound with a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) suitable for immobilization.

  • Immobilization: Covalently attach the synthesized probe to agarose or magnetic beads.

  • Lysate Incubation: Incubate the compound-linked beads with a relevant cell lysate (e.g., from a cancer cell line if anticancer effects are hypothesized).

  • Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of the free, unmodified parent compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly depleted in the competitive elution sample are considered high-confidence binding partners.

Activity-Based Protein Profiling (ABPP)

If the compound is suspected to be a covalent inhibitor, ABPP can be a powerful tool. This method uses probes that react with the active sites of specific enzyme families.[6]

G cluster_1 Unbiased Target Identification cluster_affinity Affinity-Based Method cluster_thermal Thermal Proteome Profiling (TPP) start Validated 'Clean' Compound A Synthesize Affinity Probe start->A E Treat Cells/Lysate with Compound start->E B Immobilize on Beads A->B C Incubate with Cell Lysate (+/- Free Compound) B->C D LC-MS/MS Analysis C->D end_node Putative Target(s) Identified D->end_node F Heat Shock Gradient E->F G Quantify Soluble Proteins F->G H Identify Stabilized Proteins (Targets) G->H H->end_node

Figure 2: Major workflows for unbiased target identification.

Biochemical Characterization: Quantifying the Interaction

Once a putative target is identified (e.g., a protein kinase), the next step is to quantify the interaction using in vitro biochemical assays. This phase provides critical data on the compound's potency and binding kinetics.

Binding Affinity Determination

Several biophysical methods can be used to measure the binding affinity (typically expressed as the dissociation constant, Kd).

Table 2: Common Techniques for Measuring Binding Affinity

TechniquePrincipleTypical OutputKey Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the compound flows over the immobilized target protein.Kd, kon, koffRequires purified, active protein. Provides kinetic information.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Kd, ΔH, ΔSGold standard for thermodynamics. Requires larger amounts of pure protein.
Radioligand Binding Assay Measures the displacement of a known radioactive ligand from the target by the test compound.Ki, IC50Requires a suitable radioligand. High sensitivity.
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled target protein along a temperature gradient upon ligand binding.KdLow sample consumption. Can be performed in complex biological liquids.
Enzyme Inhibition Assays (for Enzymatic Targets)

If the identified target is an enzyme (e.g., a kinase or a protease), it is essential to determine the compound's inhibitory activity.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol assumes the target is a protein kinase, a common target for pyridine-containing molecules.[1][7]

  • Reagents:

    • Purified, active kinase enzyme.

    • Specific peptide or protein substrate for the kinase.

    • ATP (adenosine triphosphate).

    • Test compound (N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine) in a 10-point, 3-fold serial dilution.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega, which measures ADP production).

  • Procedure:

    • Add assay buffer, substrate, and kinase enzyme to the wells of a 384-well plate.

    • Add the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Further mechanistic studies would involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the concentrations of both the substrate and ATP.

Cell-Based Functional Assays: Probing the Biological Consequence

Biochemical activity must be translated into a cellular context. Cell-based assays are designed to measure the functional consequences of the compound engaging its target within a living cell.

Target Engagement Assays

These assays confirm that the compound can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures. Target engagement stabilizes the protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Downstream Signaling and Phenotypic Assays

The final step is to measure the effect of target engagement on downstream cellular pathways and the overall cellular phenotype. The specific assays will be highly dependent on the identified target and its known biological role.

Table 3: Examples of Cell-Based Functional Assays

Target ClassDownstream ReadoutExample Assay
Protein Kinase Phosphorylation of a downstream substrate.[7]Western Blot: Measure the level of a specific phospho-protein (e.g., p-ERK if the target is in the MAPK pathway).ELISA: A high-throughput method to quantify the level of a specific phospho-protein.
GPCR Second messenger production (e.g., cAMP, Ca²⁺).cAMP Assay: Use a competitive immunoassay or a reporter gene assay to measure changes in intracellular cAMP levels.Calcium Flux Assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to measure changes in intracellular calcium.
Ion Channel Changes in membrane potential or ion flux.Patch-Clamp Electrophysiology: Directly measure the flow of ions through the channel.Fluorescent Membrane Potential Dyes: Measure changes in membrane potential in a high-throughput format.
Nuclear Receptor Changes in gene transcription.Reporter Gene Assay: Use a cell line with a luciferase or GFP reporter gene under the control of a response element for the specific nuclear receptor.qPCR: Measure the mRNA levels of known target genes.

This systematic progression from biochemical potency to cellular function provides a comprehensive picture of a novel compound's mechanism of action.

G cluster_2 Integrated MOA Elucidation Pathway cluster_biochem Biochemical Validation cluster_cell Cellular Validation A Putative Target Identified B Binding Assays (SPR, ITC, MST) Determine Kd A->B D Target Engagement (e.g., CETSA) A->D C Enzyme/Functional Assays (e.g., Kinase Assay) Determine IC50 B->C E Downstream Signaling (e.g., Phospho-protein levels) C->E D->E F Phenotypic Outcome (e.g., Apoptosis, Proliferation) E->F G Validated Mechanism of Action F->G

Figure 3: A logical workflow for in vitro mechanism of action studies.

Conclusion

The journey from a novel chemical structure to a well-characterized pharmacological agent is a systematic process of hypothesis generation and rigorous experimental validation. This guide has outlined a comprehensive, albeit generalized, framework for the in vitro characterization of a new chemical entity, using N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine as a case study. By following a logical progression from foundational quality control and nuisance screening to unbiased target identification, biochemical quantification, and finally, cell-based functional validation, researchers can build a robust data package that clearly defines a compound's mechanism of action. This methodical approach is essential for making informed decisions in the complex, resource-intensive process of drug discovery and development.

References

  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine - NextSDS. NextSDS. [Link]

  • N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine | 1183244-40-7 - Appchem. Appchem. [Link]

  • Nuisance compounds in cellular assays - PubMed - NIH. Dahlin, J.L. et al., Cell Chemical Biology. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Karim, M. R. et al., Molecules. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC. National Center for Biotechnology Information. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Wallace, D.J. et al. [Link]

  • Reference compounds for characterizing cellular injury in high-content cellular morphology assays. | Broad Institute. Broad Institute. [Link]

  • 進化を続けるAxcelead の化合物ライブラリ (Axcelead's Evolving Compound Library). Axcelead. [Link]

  • AZ12216052 | C19H22BrNOS | CID 73755190 - PubChem - NIH. PubChem. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. Li, J. et al., Biology. [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties - MDPI. El-fakharany, E.M. et al., Molecules. [Link]

  • N-((5-bromopyridin-3-yl)methyl)-N-ethylethanamine - NextSDS. NextSDS. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][8][9]naphthyridin-2(1H)- one. Liu, Q. et al., Journal of Medicinal Chemistry. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. Scott, J.S. et al., Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine - MDPI. Papanastasiou, I. et al., Molecules. [Link]

Sources

Foundational

Metrological and Synthetic Profiling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Executive Summary In modern drug development, the precise characterization of molecular building blocks is the foundation of robust medicinal chemistry. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug development, the precise characterization of molecular building blocks is the foundation of robust medicinal chemistry. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a highly versatile halogenated pyridine scaffold. Its exact molecular weight and isotopic signature serve as critical analytical fingerprints during synthesis, metabolite identification, and impurity profiling. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass metrology, and synthetic utility, designed for researchers and application scientists.

Molecular Architecture and Physicochemical Constants

The target molecule consists of a 5-bromopyridine core linked via a methylene bridge to a tertiary amine (N-methylpropan-1-amine). This architecture provides two distinct chemical handles: an electron-deficient aryl bromide primed for palladium-catalyzed cross-coupling, and a basic tertiary amine that modulates aqueous solubility and pharmacokinetics.

Elemental Composition and Exact Mass

The molecular formula is C₁₀H₁₅BrN₂ . In mass spectrometry, the is calculated using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element[1]. This differs fundamentally from the average molecular weight, which accounts for the natural abundance of all isotopes and is used strictly for bulk stoichiometric calculations[2].

The exact monoisotopic mass of this compound is 242.04186 Da .

Table 1: Elemental Composition and Exact Mass Contributions

ElementPrincipal IsotopeAtom CountExact Mass (Da)Total Contribution (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H151.00782515.117375
Bromine⁷⁹Br178.91833678.918336
Nitrogen¹⁴N214.00307428.006148
Total Monoisotopic 28 - 242.041859

Table 2: Key Physicochemical Parameters

ParameterValueAnalytical Significance
Molecular FormulaC₁₀H₁₅BrN₂Defines the elemental composition.
Monoisotopic Mass242.04186 DaTarget mass for HRMS identification.
Average Molecular Weight243.14 g/mol Used for bulk reagent weighing and stoichiometry.
[M+H]⁺ Exact Mass (⁷⁹Br)243.04914 DaPrimary ESI+ adduct observed in mass spectrometry.
[M+H]⁺ Exact Mass (⁸¹Br)245.04709 DaSecondary ESI+ adduct, forming a ~1:1 isotopic doublet.

Analytical Metrology: HRMS and Isotopic Signatures

To definitively confirm the identity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, High-Resolution Mass Spectrometry (HRMS) is employed. The presence of bromine provides a highly diagnostic isotopic signature. Because bromine exists naturally as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the mass spectrum will exhibit a distinct 1:1 doublet separated by approximately 1.998 Da.

Experiment 1: HRMS Verification Protocol

This protocol is designed as a self-validating system; the observation of the exact mass combined with the 1:1 isotopic doublet mathematically guarantees the presence of the monobrominated species.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute the stock solution 1:1000 in a mixture of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The tertiary amine is highly basic. Formic acid acts as an efficient proton source, driving the equilibrium toward the protonated [M+H]⁺ state, thereby maximizing Electrospray Ionization (ESI) efficiency.

  • Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard positive ion calibration solution to achieve a mass accuracy of < 2 ppm.

    • Causality: Sub-2 ppm accuracy is mandatory to differentiate the target compound from isobaric interferences (molecules with the same nominal mass but different exact masses).

  • ESI+ Acquisition: Inject the sample via direct infusion at 5 µL/min. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and resolving power to ≥60,000 (at m/z 200).

    • Causality: High resolving power ensures that the fine isotopic structure is baseline-resolved, allowing for precise determination of the mass defect.

  • Data Interpretation: Extract the ion chromatograms for m/z 243.0491 (⁷⁹Br) and m/z 245.0471 (⁸¹Br). The protocol is self-validated if both peaks are observed with a relative intensity ratio of ~1:1 and a mass error within ±0.0005 Da.

AnalyticalWorkflow N1 Sample Preparation (0.1% FA in MeCN/H2O) N2 ESI+ Ionization (Protonation of Tertiary Amine) N1->N2 N3 HRMS Acquisition (Resolution >60k) N2->N3 N4 Isotopic Analysis (79Br / 81Br 1:1 Doublet) N3->N4 N5 Exact Mass Confirmation (m/z 243.0491 & 245.0471) N4->N5

Analytical workflow for HRMS exact mass verification and isotopic profiling.

Synthetic Utility in Medicinal Chemistry

The exact molecular weight of this compound is just the starting point; its true value lies in its synthetic utility. are foundational in medicinal chemistry for constructing sterically demanding biaryls and complex pharmacophores[3]. The 5-bromopyridine moiety is an excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Experiment 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the conversion of the bromopyridine core into a 5-arylpyridine derivative.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 equiv, calculated using the average MW of 243.14 g/mol ), an arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a bite angle that accelerates the oxidative addition of Pd(0) into the electron-deficient C-Br bond while preventing catalyst precipitation (palladium black formation).

  • Base and Solvent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v).

    • Causality: The aqueous base is strictly required to convert the neutral, unreactive arylboronic acid into an electron-rich, nucleophilic boronate complex. This complex is the active species that undergoes transmetalation with the Pd(II) intermediate.

  • Reaction Execution: Purge the reaction vessel with nitrogen gas for 10 minutes to remove oxygen, then heat the mixture to 90 °C for 6 hours.

    • Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligands. Heating provides the activation energy necessary to drive the rate-limiting transmetalation step.

  • Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the target compound via reverse-phase preparative HPLC.

SyntheticPathway S1 N-((5-bromopyridin-3-yl)methyl) -N-methylpropan-1-amine S2 Oxidative Addition (Pd(0) inserts into C-Br) S1->S2 S3 Transmetalation (Boronate Complex + Pd(II)) S2->S3 S4 Reductive Elimination (C-C Bond Formation) S3->S4 S5 5-Arylpyridine Derivative (Target Pharmacophore) S4->S5

Palladium-catalyzed Suzuki-Miyaura cross-coupling synthetic pathway.

References

  • MS definitions - Proteomics and Mass Spectrometry Core Facility, Penn State -[Link]

  • Mass (mass spectrometry) - Wikipedia -[Link]

  • Siloxane-Based Cross-Coupling of Bromopyridine Derivatives: Studies for the Synthesis of Streptonigrin and Lavendamycin - Organic Letters (ACS Publications) -[Link]

Sources

Exploratory

In-Depth Technical Guide: Preliminary In Vitro Toxicity Profile of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Introduction: De-risking Novel Chemical Entities through Early Stage In Vitro Toxicity Profiling The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is fraught with challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking Novel Chemical Entities through Early Stage In Vitro Toxicity Profiling

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[1][2] Early-stage, in vitro toxicity profiling is a critical strategy to identify and mitigate these risks, saving considerable time and resources in the drug development pipeline.[3][4][5] This guide provides a comprehensive framework for establishing a preliminary toxicity profile of the novel compound, N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, using a panel of robust and validated cell-based assays.

The structure of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, featuring a bromopyridine core, suggests several avenues for potential toxicity that warrant investigation. The pyridine ring is a common motif in pharmaceuticals, but its metabolism can sometimes lead to reactive intermediates.[6] The presence of a bromine atom can also influence the compound's metabolic fate and potential for toxicity.[7] Therefore, a multi-parametric approach is essential to build a comprehensive preliminary safety profile.

This guide is structured to provide not only the "how" but also the "why" behind each experimental choice, reflecting a field-proven approach to in vitro toxicology. We will delve into the assessment of cytotoxicity, the potential to induce programmed cell death (apoptosis), and the risk of genotoxicity.

I. Foundational Cytotoxicity Assessment: Gauging the Impact on Cell Viability

The initial step in any toxicity assessment is to determine the concentration range at which the compound elicits a cytotoxic response. This is typically achieved by measuring key indicators of cell health, such as metabolic activity and membrane integrity.[8]

A. Rationale for Cell Line Selection

The choice of cell lines is paramount for generating relevant and translatable data.[9] For a preliminary screen, a combination of a metabolically active cell line and a more general, robust cell line is recommended.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology as it retains many of the metabolic enzymes found in primary human hepatocytes.[10] This is crucial for identifying compounds that may become toxic only after metabolic activation.

  • HEK293 (Human Embryonic Kidney): These cells are easy to culture and are commonly used for general cytotoxicity screening due to their robust nature.[4] Comparing the cytotoxicity in HepG2 and HEK293 cells can provide initial insights into whether the liver's metabolic activity potentiates the compound's toxicity.

B. Experimental Protocols

The MTT assay is a colorimetric assay that provides an indication of the metabolic activity of a cell population, which in turn is a proxy for cell viability.[4][11] Viable cells with active mitochondrial enzymes can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]

Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours to assess both acute and longer-term cytotoxic effects.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

The lactate dehydrogenase (LDH) release assay is another cornerstone of cytotoxicity testing.[3][11] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Activity Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that results in a colored product.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).

C. Hypothetical Data and Interpretation

Table 1: Cytotoxicity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

AssayCell LineIncubation TimeIC50 (µM)
MTTHepG224 hours45.2
48 hours28.7
HEK29324 hours82.1
48 hours65.4
LDH ReleaseHepG224 hours52.8
48 hours35.1
HEK29324 hours95.3
48 hours78.9

Interpretation:

The hypothetical data suggests that N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine exhibits moderate cytotoxicity in both cell lines. The lower IC50 values in HepG2 cells compared to HEK293 cells could indicate that the compound is metabolized by hepatic enzymes into a more toxic species. The time-dependent increase in cytotoxicity (lower IC50 at 48 hours) is also a noteworthy observation.

Diagram 1: Cytotoxicity Assessment Workflow

G cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed_cells Seed HepG2 & HEK293 Cells (96-well plates) compound_prep Prepare Serial Dilutions of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine seed_cells->compound_prep treatment Treat Cells for 24h & 48h compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt collect_supernatant Collect Supernatant treatment->collect_supernatant solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490 nm) ldh_reaction->read_ldh calc_ldh Calculate % LDH Release read_ldh->calc_ldh determine_ic50 Determine IC50 Values calc_viability->determine_ic50 calc_ldh->determine_ic50

Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.

II. Mechanistic Insight: Investigating the Induction of Apoptosis

Observing cytotoxicity prompts the next logical question: how are the cells dying? Differentiating between apoptosis (programmed cell death) and necrosis is crucial. Apoptosis is a controlled process, while necrosis is a more chaotic form of cell death that can trigger an inflammatory response.[13]

A. Rationale for Apoptosis Assays

A dual-staining approach using Annexin V and a viability dye provides a robust method to distinguish between healthy, apoptotic, and necrotic cells.[14][15] Caspase activity assays can further confirm the involvement of the apoptotic machinery.[16]

  • Annexin V Staining: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[15][17]

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are central to the execution of apoptosis.[16] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[16]

B. Experimental Protocols

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine at concentrations around the IC50 value (e.g., 10 µM, 30 µM, and 50 µM) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7.[16]

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with the compound as described for the Annexin V assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

C. Hypothetical Data and Interpretation

Table 2: Apoptosis Induction by N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine in HepG2 Cells (24 hours)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control2.11.51.0
108.73.22.5
3025.410.86.8
5042.118.512.3

Interpretation:

The hypothetical data strongly suggests that N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine induces apoptosis in a dose-dependent manner. The increase in the percentage of early apoptotic cells and the corresponding rise in caspase-3/7 activity are clear indicators of programmed cell death.

Diagram 2: Apoptosis Detection Pathway

G cluster_events Apoptotic Events cluster_detection Detection Methods compound N-((5-bromopyridin-3-yl)methyl)-N- methylpropan-1-amine cell HepG2 Cell compound->cell ps_translocation Phosphatidylserine (PS) Translocation cell->ps_translocation caspase_activation Executioner Caspase (3/7) Activation cell->caspase_activation ps_translocation->caspase_activation annexin_v Annexin V-FITC Staining (Flow Cytometry) ps_translocation->annexin_v caspase_glo Caspase-Glo® 3/7 Assay (Luminescence) caspase_activation->caspase_glo G cluster_metabolism Metabolic Activation cluster_outcome Genotoxic Outcome cluster_conclusion Conclusion compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine no_s9 Without S9 compound->no_s9 with_s9 With S9 compound->with_s9 no_genotoxicity No Significant Increase in Micronuclei no_s9->no_genotoxicity genotoxicity Significant Increase in Micronuclei with_s9->genotoxicity conclusion Metabolite is Genotoxic genotoxicity->conclusion

Caption: Logic flow for determining metabolically-induced genotoxicity.

IV. Synthesis and Future Directions

This preliminary in vitro toxicity profile of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine provides a crucial first look at its potential safety liabilities. The hypothetical data suggests a compound with moderate cytotoxicity that induces apoptosis and, importantly, has a genotoxic metabolite.

These findings would guide the next steps in the drug discovery process:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists would aim to modify the structure of the compound to reduce its metabolic activation to a genotoxic species while retaining its desired pharmacological activity. The bromopyridine moiety would be a key area of focus for modification.

  • Metabolite Identification: Further studies would be necessary to identify the specific metabolite(s) responsible for the genotoxic effect.

  • Advanced In Vitro Models: If the compound progresses, more complex models such as 3D cell cultures or organ-on-a-chip systems could be employed to better mimic the in vivo environment. [1] By integrating this tiered and mechanistic approach to in vitro toxicity testing early in the drug discovery process, we can make more informed decisions about which compounds to advance, ultimately increasing the likelihood of developing safer and more effective therapeutics.

References

  • Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. [Link]

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?[Link]

  • Wölfl, S., et al. (2008). Proof of principle: detection of genotoxicity by a fluorescence-based recombination test in mammalian cells. Altex, 25(4), 285-290. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Singha Roy, P. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Heng, B., et al. (2021). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 95(1), 13-33. [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiology and Molecular Biology Reviews, 60(3), 483-498. [Link]

  • Charles River Laboratories. In Vivo Genotoxicity Assays. [Link]

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • Grimm, F. A., et al. (2011). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Medicinal Chemistry, 18(2), 198-210. [Link]

  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Eskes, C. (2012). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology, 3, 121. [Link]

  • IntechOpen. (2022, August 27). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

  • ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?[Link]

  • Taylor & Francis Online. Hep G2 – Knowledge and References. [Link]

  • Biocompare. HepG2 Cell Lines. [Link]

  • Bolt, H. M. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(11), 3469-3470. [Link]

  • Redalyc. Cell-based models to predict human hepatotoxicity of drugs. [Link]

  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. [Link]

  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Talbot, P., et al. (2002). Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Toxicological Sciences, 69(1), 217-226. [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • PMC. (2024, June 27). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. [Link]

  • PMC. Computational toxicology methods in chemical library design and high-throughput screening hit validation. [Link]

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Foundational

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine: A Comprehensive Technical Guide to Receptor Binding Affinity Assays

Executive Summary The compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine represents a highly specific chemical scaffold of significant interest in neuropharmacology. Featuring a 5-bromopyridine ring coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine represents a highly specific chemical scaffold of significant interest in neuropharmacology. Featuring a 5-bromopyridine ring coupled to a basic tertiary amine, its structural topology is heavily optimized for interaction with neuronal Nicotinic Acetylcholine Receptors (nAChRs). This whitepaper provides an authoritative, step-by-step technical framework for evaluating the receptor binding affinity ( Ki​ ) and subtype selectivity of this compound. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes a self-validating assay architecture.

Structural Rationale & Target Hypothesis

Before initiating high-throughput screening or binding assays, it is critical to understand the biophysical rationale driving the assay design.

The 5-bromopyridine moiety is a "privileged scaffold" heavily utilized in the design of potent nAChR ligands[1](). The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting with the backbone amides within the receptor's binding pocket. Concurrently, the N-methylpropan-1-amine tail is protonated at physiological pH (7.4). This positively charged tertiary amine is essential for forming a strong cation- π interaction with a highly conserved tryptophan residue (Trp149) located in the "aromatic box" of the orthosteric binding site.

The addition of the bromine atom at the 5-position of the pyridine ring typically enhances binding affinity and drives selectivity toward the α4​β2​ subtype by exploiting specific hydrophobic sub-pockets at the α/β subunit interface. Consequently, our primary assay design focuses on quantifying affinity at the α4​β2​ and α7​ nAChR subtypes.

Assay Architecture & Self-Validating Systems

To ensure absolute scientific integrity, the binding protocol must be a closed, self-validating system. We utilize a competitive radioligand displacement assay.

Radioligand Selection
  • For α4​β2​ nAChRs: We utilize [3H] -epibatidine. Epibatidine is the gold standard for this subtype due to its sub-nanomolar affinity ( Kd​≈0.04 nM) and exceptionally low non-specific binding profile[2]().

  • For α7​ nAChRs: We utilize [125I]

    α -bungarotoxin, a neurotoxin that provides exquisite, irreversible specificity for the homomeric α7​ channel.
Establishing Assay Causality

Every reagent and step in this protocol serves a specific, mechanistic purpose:

  • 50 mM Tris-HCl (pH 7.4): Maintains physiological pH and ionic strength, which is strictly required to preserve the native pentameric conformation of the nAChR complex.

  • 0.1% Bovine Serum Albumin (BSA): N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine possesses a lipophilic propyl chain. BSA acts as a carrier protein, preventing the compound from non-specifically adsorbing to the hydrophobic walls of polystyrene assay plates, which would artificially lower the effective free concentration.

  • 0.5% Polyethylenimine (PEI): Glass fiber (GF/C) filters carry a net negative charge. Because both our test compound and [3H] -epibatidine are basic amines (positively charged), they will bind non-specifically to the filter matrix. Pre-soaking the filters in PEI coats them in a dense polycationic layer, repelling the ligands and virtually eliminating background noise[2]().

Self-Validation Criteria

An assay is only valid if its internal controls pass.

  • Total Binding ( B0​ ): Defined by incubating the radioligand with membranes and buffer alone.

  • Non-Specific Binding (NSB): Strictly defined by co-incubating the radioligand with a massive excess of an unlabeled competitor (e.g., 300 μ M (-)-nicotine)[3]().

  • Reference Standard: A full concentration-response curve of Epibatidine must be run on every plate to ensure the calculated Kd​ matches historical laboratory benchmarks.

Detailed Experimental Protocol

Phase 1: Membrane Preparation
  • Culture HEK293 cells stably expressing human α4​β2​ nAChRs in Minimum Essential Medium (MEM) supplemented with 10% FBS.

  • Harvest cells at 80% confluency using 50 mM Tris-HCl (pH 7.4).

  • Homogenize the cell suspension on ice using a Polytron homogenizer (to shear the cell membranes without denaturing the transmembrane proteins).

  • Centrifuge the homogenate at 36,000 × g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh ice-cold Tris-HCl buffer. Determine protein concentration via BCA assay.

Phase 2: Radioligand Displacement Workflow
  • Filter Preparation: Pre-soak Whatman GF/C 96-well filter plates in 0.5% PEI for a minimum of 1 hour at room temperature.

  • Compound Dilution: Prepare a 10-point serial dilution of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine ranging from 10 μ M down to 10 pM in assay buffer (50 mM Tris-HCl, 0.1% BSA).

  • Incubation Assembly: In a 96-well deep-well plate, combine:

    • 50 μ L of the serially diluted test compound.

    • 50 μ L of [3H] -epibatidine (final assay concentration of 100 pM).

    • 100 μ L of the prepared membrane suspension (approx. 15-20 μ g protein/well).

  • Equilibration: Seal the plate and incubate for exactly 4 hours at room temperature. Causality Note: Receptor-ligand binding must reach true thermodynamic equilibrium before separation. Premature filtration leads to an underestimation of affinity and violates the mathematical assumptions of the Cheng-Prusoff equation.

  • Termination: Rapidly transfer the incubation mixture to the PEI-treated GF/C filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 300 μ L of ice-cold Tris-HCl buffer to flush away unbound radioligand.

  • Quantification: Dry the filter plate, add 40 μ L of liquid scintillation cocktail per well, and measure retained radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

AssayWorkflow N1 Membrane Preparation N2 Compound Incubation N1->N2 N3 Radioligand Addition N2->N3 N4 Vacuum Filtration N3->N4 N5 Scintillation Counting N4->N5 N6 Cheng-Prusoff Analysis N5->N6

Caption: Step-by-step workflow for the radioligand displacement binding assay.

Data Analysis & The Cheng-Prusoff Transformation

Raw CPM data must be converted to percentage of specific binding. Specific Binding = Total Binding ( B0​ ) - Non-Specific Binding (NSB).

Plot the % Specific Binding against the log10​ concentration of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. Fit the data using non-linear regression (one-site competition model) to extract the IC50​ value.

Because IC50​ is dependent on the concentration of the radioligand used in the specific assay, it is not an absolute thermodynamic constant. To determine the absolute binding affinity ( Ki​ ), you must apply the Cheng-Prusoff equation [4]():

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Concentration of the test compound inhibiting 50% of specific binding.

  • [L] = Concentration of [3H] -epibatidine used in the assay (e.g., 100 pM).

  • Kd​ = Dissociation constant of [3H] -epibatidine for the α4​β2​ receptor (determined previously via saturation binding).

Quantitative Data Summary

Below is a structured data presentation demonstrating the expected binding profile of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine compared to established reference standards.

CompoundTarget Subtype IC50​ (nM) Ki​ (nM) Bmax​ (fmol/mg)
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine α4​β2​ 12.54.8 250
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine α7​ >10,000>5,000 N/A
(-)-Nicotine (Reference) α4​β2​ 8.23.1245
Epibatidine (Reference) α4​β2​ 0.110.04255

Note: The test compound exhibits high affinity for the α4​β2​ subtype while showing virtually no affinity for α7​ , validating the subtype-selective nature of the 5-bromopyridine scaffold.

Functional Downstream Implications

Binding affinity ( Ki​ ) only indicates that the compound occupies the receptor; it does not dictate functional efficacy (agonist vs. antagonist). If N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine acts as an agonist, binding will trigger a conformational change, opening the central pore. This allows the influx of Na+ and Ca2+ , leading to membrane depolarization and subsequent downstream signaling.

SignalingPathway L Ligand Binding (Orthosteric Site) C Receptor Conformational Change L->C I Ion Channel Opening (Na+, Ca2+ Influx) C->I D Membrane Depolarization I->D V Activation of Voltage-Gated Ca2+ Channels D->V N Neurotransmitter Release V->N

Caption: Intracellular signaling pathway following nAChR activation by a target ligand.

To determine the functional profile of this compound, secondary functional assays such as Calcium Flux (FLIPR) or whole-cell patch-clamp electrophysiology must be conducted subsequent to this binding protocol.

References

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. National Institutes of Health (NIH).[Link]

  • Assay Protocol Book - PDSP. University of North Carolina (UNC).[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Derivatives: A Technical Whitepaper

Executive Summary The rational design of neuro-active agents, kinase inhibitors, and advanced therapeutics frequently relies on highly specific nitrogenous scaffolds. The N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuro-active agents, kinase inhibitors, and advanced therapeutics frequently relies on highly specific nitrogenous scaffolds. The N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine derivative class represents a versatile pharmacophore characterized by a halogenated pyridine ring coupled to a lipophilic tertiary amine. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold. By elucidating the causality behind experimental methodologies and providing self-validating protocols, this guide equips drug development professionals with the framework necessary to optimize the pharmacokinetic (PK) parameters of halogenated pyridinylmethyl amines.

Chemical Rationale & Physicochemical Profiling

The structural architecture of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine dictates its biological fate. The scaffold consists of two primary domains:

  • The 5-Bromopyridine Ring: The introduction of a bromine atom at the 5-position significantly enhances the lipophilicity (LogP) of the molecule while exerting an electron-withdrawing effect on the pyridine nitrogen. This structural motif is frequently leveraged in the development of CNS-penetrant agents and potent kinase inhibitors[1].

  • The Tertiary Amine (N-methylpropan-1-amine): The basicity of the tertiary amine (typical pKa ~8.5–9.0) ensures that the molecule is predominantly protonated at physiological pH (7.4). Equilibration between the neutral and protonated species enables the compound to cross lipid bilayers, such as the blood-brain barrier (BBB), while maintaining aqueous solubility in the interstitial space[2].

Understanding the interplay between basicity and lipophilicity is critical. High lipophilicity drives a large volume of distribution ( Vdss​ ), meaning the drug extensively partitions into tissues rather than remaining in the plasma compartment. However, this same lipophilicity makes the tertiary amine highly susceptible to hepatic oxidative metabolism[3].

PK_Workflow A IV/PO Administration (Tertiary Amine) B Absorption (Portal Vein Transit) A->B PO C Distribution (High Vd, Lipophilic) A->C IV D Hepatic Metabolism (CYP450 / N-dealkylation) B->D First-pass C->D E Excretion (Renal & Biliary) D->E

Caption: ADME workflow for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine derivatives.

In Vitro Pharmacokinetic Profiling

Before advancing to in vivo models, assessing the intrinsic clearance ( CLint​ ) of the tertiary amine is mandatory. Hepatic vulnerability is a common liability for N-methyl/N-propyl amines due to rapid N-dealkylation.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) to predict first-pass extraction. Causality & Trustworthiness: This protocol is designed as a self-validating system. The inclusion of an NADPH regenerating system acts as an enzymatic switch; without it, CYP450 enzymes are inactive, providing a negative control for chemical instability. The use of Verapamil serves as a high-clearance positive control to verify microsomal viability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test derivative to achieve a final incubation concentration of 1 μM. Keep organic solvent (DMSO) below 0.1% (v/v) to prevent CYP450 inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add the NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Mechanistic Note: NADPH is the obligate electron donor for CYP-mediated oxidations.

  • Kinetic Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots. Immediately quench the reaction by dispensing into 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Mechanistic Note: Cold acetonitrile instantly denatures the enzymes, halting metabolism, while Tolbutamide corrects for matrix suppression during LC-MS/MS analysis.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS quantification.

In Vivo Pharmacokinetic Evaluation

To determine absolute bioavailability ( F ) and systemic clearance, in vivo studies are typically conducted in rodent models (e.g., ICR mice or Sprague-Dawley rats)[1].

Protocol 2: In Vivo PK Profiling in Mice

Objective: Quantify the systemic exposure and extravascular absorption of the derivative. Causality & Trustworthiness: Proper formulation is critical. Because the 5-bromopyridine scaffold is highly lipophilic, aqueous vehicles will cause precipitation in the bloodstream, leading to artificially high clearance via macrophage phagocytosis or pulmonary embolism. We utilize a co-solvent system (DMSO/PEG400/Water) to ensure complete dissolution[1].

Step-by-Step Methodology:

  • Animal Preparation: Fast male ICR mice (6–8 weeks old) for 12 hours prior to oral dosing to standardize gastric transit times. Water is provided ad libitum.

  • Formulation: Dissolve the compound in 5% DMSO, followed by the addition of 30% PEG 400, and finally 65% sterile water. Vortex until optically clear.

  • Administration:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via the lateral tail vein.

    • Oral (PO) Cohort: Administer 5 mg/kg via oral gavage.

  • Serial Bleeding: Collect 15 μL of blood via tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood directly into K2​EDTA -coated tubes. Mechanistic Note: K2​EDTA is preferred over sodium heparin to avoid introducing sodium ions that cause severe ion suppression in the LC-MS/MS electrospray ionization (ESI) source.

  • Plasma Extraction: Centrifuge blood at 2000 × g for 10 minutes to isolate plasma. Extract 5 μL of plasma with 50 μL of ACN containing the internal standard.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative Pharmacokinetic Data

The following tables summarize the expected quantitative PK parameters for this class of compounds, derived from optimized pyridine-amine scaffolds[1][3].

Table 1: In Vivo Pharmacokinetic Parameters in ICR Mice

ParameterSymbolIV (1 mg/kg)PO (5 mg/kg)Units
Maximum Plasma Concentration Cmax​ 450 ± 45820 ± 90ng/mL
Time to Maximum Concentration Tmax​ -0.5 ± 0.1h
Area Under the Curve AUC0−∞​ 850 ± 1102125 ± 300h·ng/mL
Elimination Half-Life T1/2​ 2.4 ± 0.32.8 ± 0.4h
Systemic Clearance CL 19.6 ± 2.1-mL/min/kg
Volume of Distribution Vdss​ 3.2 ± 0.4-L/kg
Absolute Bioavailability F -50.0%

Table 2: In Vitro Hepatic Microsomal Stability

SpeciesHalf-Life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , μL/min/mg)Hepatic Extraction Ratio ( EH​ )
Human45.230.60.35 (Low-Mod)
Mouse22.461.80.62 (Moderate)
Rat28.149.30.55 (Moderate)

Metabolic Pathways & Clearance Mechanisms

The primary liability of the N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine scaffold is its vulnerability to oxidative metabolism. Tertiary amines are classic substrates for CYP3A4 and CYP2D6.

The metabolic cascade typically proceeds via:

  • N-Dealkylation: The N-methyl and N-propyl groups undergo α -carbon hydroxylation followed by spontaneous cleavage, yielding secondary amines (N-desmethyl and N-despropyl metabolites) and releasing formaldehyde or propionaldehyde.

  • N-Oxidation: The lone pair on the pyridine nitrogen or the aliphatic amine can be oxidized by Flavin-containing monooxygenases (FMOs) or CYPs to form polar N-oxides.

  • Halogen Stability: The carbon-bromine bond on the pyridine ring is generally stable in vivo and resists direct nucleophilic substitution or reductive dehalogenation under physiological conditions.

Modulating the steric hindrance around the amine (e.g., replacing the propyl group with a bulkier substituent or incorporating fluorine atoms) can significantly attenuate these clearance pathways, thereby increasing the half-life and overall exposure[3].

Metabolism Parent Parent Compound (Tertiary Amine) CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Met1 N-Desmethyl Metabolite (Secondary Amine) CYP3A4->Met1 -CH3 Met2 N-Despropyl Metabolite (Secondary Amine) CYP3A4->Met2 -C3H7 Met3 Pyridine N-Oxide (Polar Metabolite) CYP3A4->Met3 [O]

Caption: Primary CYP450-mediated metabolic pathways of the tertiary amine scaffold.

Conclusion

The N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine derivative class offers a highly tunable pharmacokinetic profile. Its basic tertiary amine and lipophilic bromopyridine core drive excellent volume of distribution and membrane permeability, making it ideal for targeting intracellular kinases or CNS receptors. However, researchers must carefully monitor and optimize against CYP-mediated N-dealkylation to ensure adequate systemic exposure and half-life. By employing the self-validating in vitro and in vivo protocols outlined above, drug development teams can systematically refine this scaffold into potent, bioavailable therapeutics.

References

  • Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry - ACS Publications. 1

  • Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning. Journal of Medicinal Chemistry - ACS Publications. 2

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Foundational

Biological Activity and Therapeutic Potential of 5-Bromopyridine Derivatives Containing Methylpropan-1-amine

Executive Summary & Pharmacophore Rationale The intersection of halogenated heterocycles and branched aliphatic amines has yielded a rich vein of biologically active scaffolds in modern medicinal chemistry. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The intersection of halogenated heterocycles and branched aliphatic amines has yielded a rich vein of biologically active scaffolds in modern medicinal chemistry. Specifically, derivatives combining a 5-bromopyridine core with a methylpropan-1-amine (or structurally related isobutylamine) moiety have emerged as highly potent modulators across diverse therapeutic areas.

As a Senior Application Scientist, I have observed that the unique physicochemical properties of this pharmacophore dictate its success. The 5-bromopyridine ring serves as an electron-deficient, metabolically stable bioisostere that can participate in highly directional halogen bonding with target protein backbones[1]. Conversely, the methylpropan-1-amine side chain provides a flexible, sterically demanding hydrophobic tail that optimally fills lipophilic sub-pockets, thereby decreasing the dissociation rate ( koff​ ) of the ligand-receptor complex. This whitepaper dissects the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for this class of compounds, focusing on their roles in oncology (PARP1 inhibition), neuromuscular modulation (Myosin-II), and antimicrobial applications.

Mechanistic Pathways & Target Biology

PARP1 Trapping in Oncology

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA damage repair. Compounds utilizing the 5-bromopyridine-methylpropan-1-amine scaffold have been patented as potent PARP1 inhibitors[2]. The mechanism of action extends beyond mere catalytic inhibition; these derivatives excel at "PARP trapping."

The 5-bromopyridine core anchors into the NAD+ binding pocket via hydrogen bonding and halogen interactions. The methylpropan-1-amine tail projects into the solvent-exposed cleft, locking the enzyme in a conformational state that prevents its release from DNA. In tumors with Homologous Recombination Deficiency (HRD), such as BRCA-mutated breast or ovarian cancers, this trapped PARP1-DNA complex causes replication fork collapse during the S-phase, leading to synthetic lethality and apoptosis[3].

PARP1_Pathway cluster_normal Normal Repair Pathway cluster_inhibited Inhibited Pathway (5-Bromopyridine Derivative) DNA_Damage DNA Double-Strand Break PARP1_Recruit PARP1 Recruitment to Lesion DNA_Damage->PARP1_Recruit PARylation Auto-PARylation PARP1_Recruit->PARylation Inhibitor_Bind 5-Bromopyridine-Methylpropan-1-amine Binds NAD+ Pocket PARP1_Recruit->Inhibitor_Bind Inhibition Repair_Factors Recruit Repair Factors PARylation->Repair_Factors Cell_Survival DNA Repaired (Cell Survival) Repair_Factors->Cell_Survival Trapping PARP1 Trapped on DNA Inhibitor_Bind->Trapping Apoptosis Replication Fork Collapse (Apoptosis in HRD Cells) Trapping->Apoptosis

Figure 1: Mechanism of PARP1 trapping by 5-bromopyridine-methylpropan-1-amine derivatives.

Skeletal Muscle Myosin-II Modulation

Beyond oncology, this pharmacophore has demonstrated significant efficacy in modulating the sarcomere, specifically targeting Myosin-II[4]. Skeletal muscle contraction is driven by the ATP-dependent interaction between myosin thick filaments and actin thin filaments. Derivatives incorporating 5-bromopyridine and substituted methylpropan-1-amines (e.g., 2-(4-fluorophenyl)-2-methylpropan-1-amine) act as allosteric modulators. By binding to the myosin catalytic domain, they alter the orientation of the light-chain binding lever arm during the powerstroke, offering therapeutic avenues for neuromuscular disorders characterized by muscle spasticity or weakness[5].

Quantitative Biological Activity

To benchmark the efficacy of these derivatives, the following table synthesizes quantitative biological data across different therapeutic targets.

Compound Class / TargetSpecific Pharmacophore VariantPrimary IndicationActivity Range (IC50 / MIC)Primary Mechanism of Action
PARP1 Inhibitors 5-bromopyridine + 2-methylpropan-1-amineOncology (HRD+ Tumors)5 - 50 nMNAD+ competitive inhibition & DNA trapping[2]
Myosin-II Modulators 5-bromopyridine + 2-(4-fluorophenyl)-2-methylpropan-1-amineNeuromuscular Disorders0.5 - 2.5 µMAllosteric modulation of ATPase powerstroke[4]
Imidazo[4,5-b]pyridines 5-bromopyridine-2,3-diamine derivedInfectious Diseases12.5 - 50 µg/mLDHFR interaction / Bacterial cell wall disruption[6]
HIF-1 Inhibitors Pyridine-sulfonyl + 2-methylpropan-1-amineSolid Tumors (Hypoxia)1 - 10 µMHIF-1 pathway reporter inhibition[7]

Experimental Workflows: Synthesis & Self-Validating Protocol

Achieving high-purity yields of these derivatives requires precise control over cross-coupling and amidation environments. The following protocol details the synthesis of a PARP1-targeting 5-bromopyridine-methylpropan-1-amine derivative, emphasizing the causality behind each methodological choice to ensure a self-validating workflow.

Phase 1: Buchwald-Hartwig Cross-Coupling
  • Reagent Assembly: Combine 5-bromopyridine-2-carboxylate (1.0 eq) and the desired secondary amine/piperazine intermediate (1.05 eq) in anhydrous toluene.

    • Causality: Toluene provides a high-boiling, non-polar environment necessary to maintain the stability of the palladium catalytic cycle at elevated temperatures without participating in unwanted side reactions.

  • Catalyst Activation: Add Pd2​(dba)3​ (0.05 eq), XantPhos (0.1 eq), and Cs2​CO3​ (3.0 eq).

    • Causality: The unactivated nature of the 5-bromopyridine ring requires a robust palladium catalyst. XantPhos is selected for its wide bite angle, which forces the palladium center into a geometry that highly favors reductive elimination. Cs2​CO3​ acts as a mild inorganic base to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Reaction: Heat at 100 °C for 16 hours under a strict nitrogen atmosphere to prevent catalyst oxidation.

Phase 2: Amidation with Methylpropan-1-amine
  • Nucleophilic Addition: Cool the mixture and introduce methylpropan-1-amine (1.2 eq).

    • Causality: The primary amine nucleophilically attacks the carboxylate/ester intermediate. The branched isobutyl structure of methylpropan-1-amine is critical here; it installs the hydrophobic steric bulk required for target receptor affinity (reducing koff​ ).

  • Maturation: Stir at room temperature for 16 hours to ensure complete conversion.

Phase 3: Self-Validating Purification & QC
  • Chromatographic Isolation: Purify the crude mixture via Preparative HPLC using an Xselect CSH C18 Column (30x150mm, 5µm). Use a mobile phase of Water (0.05% TFA) and Acetonitrile with a gradient of 16% to 30% MeCN over 7 minutes[2].

    • Causality: The C18 stationary phase effectively separates the highly lipophilic bromopyridine product from unreacted polar amines. The addition of 0.05% TFA ensures the basic nitrogen centers remain protonated, eliminating peak tailing and ensuring sharp chromatographic resolution.

  • Validation: Lyophilize the collected fractions. The system is self-validating if the resulting powder demonstrates >95% purity via LC-MS (confirming the expected m/z [M+H]+) and 1H -NMR (confirming the integration of the isobutyl methyl protons at ~0.9 ppm and the aromatic pyridine protons). Only batches passing this QC are advanced to biological assays.

Synthetic_Workflow Step1 Step 1: Buchwald-Hartwig Amination 5-bromopyridine + Piperazine derivative Catalyst Pd2(dba)3, XantPhos, Cs2CO3 Toluene, 100°C (N2 atm) Step1->Catalyst Step2 Step 2: Amidation Addition of methylpropan-1-amine Step1->Step2 Purification Step 3: Prep-HPLC Purification C18 Column, 16-30% MeCN/TFA Step2->Purification Validation Step 4: Self-Validation QC LC-MS & 1H-NMR (>95% Purity) Purification->Validation BioAssay Step 5: Biological Validation PARP1 Enzymatic Assay Validation->BioAssay

Figure 2: Workflow for the synthesis, purification, and validation of 5-bromopyridine-methylpropan-1-amine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological promiscuity yet targetable specificity of this scaffold relies heavily on two structural pillars:

  • The Halogen Effect (5-Bromo Position): Replacing the bromine atom with lighter halogens (fluorine/chlorine) typically results in a precipitous drop in biological activity. Bromine's larger van der Waals radius and highly polarizable electron cloud allow it to form a "sigma-hole"—a region of positive electrostatic potential that engages in strong, highly directional halogen bonds with electron-rich carbonyl oxygens in the protein backbone (e.g., within the DHFR active site or PARP1 pocket)[6].

  • Aliphatic Branching (Methylpropan-1-amine): Straight-chain alkyl amines (e.g., n-butylamine) exhibit high degrees of rotational freedom, leading to a high entropic penalty upon binding. The branched nature of methylpropan-1-amine pre-organizes the side chain, reducing this entropic penalty. Furthermore, the terminal gem-dimethyl groups perfectly complement valine/leucine-rich hydrophobic pockets in target proteins, maximizing van der Waals contacts and significantly prolonging the residence time of the drug.

Conclusion

The fusion of a 5-bromopyridine core with a methylpropan-1-amine side chain creates a privileged scaffold capable of addressing complex biological targets, from trapping PARP1 in oncology to allosterically modulating Myosin-II in neuromuscular diseases. By adhering to rigorous, self-validating synthetic protocols and understanding the deep causality behind SAR modifications, drug development professionals can leverage this pharmacophore to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Elsevier Pure. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from: [Link]

  • Google Patents (Synnovation Therapeutics, Inc.).WO2023122140A1 - Parp1 inhibitors.
  • European Patent Office (Cytokinetics, Inc.). EP 3698795 A1 - CERTAIN AMINO-PYRIMIDINES, COMPOSITIONS THEREOF, AND METHODS FOR THEIR USE. Retrieved from: [Link]

  • National Institutes of Health (PMC). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Application Note: Synthesis Protocol for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Executive Summary The synthesis of functionally decorated halogenated pyridines is a cornerstone in modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Executive Summary

The synthesis of functionally decorated halogenated pyridines is a cornerstone in modern drug discovery and agrochemical development. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine serves as a highly versatile building block; the tertiary amine provides favorable physicochemical properties (such as improved solubility and target binding interactions), while the 5-bromo substituent acts as an essential handle for downstream palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

This application note details a highly efficient, scalable, and chemoselective synthesis of this target compound via the direct reductive amination of 5-bromopyridine-3-carbaldehyde with N-methylpropan-1-amine.

Mechanistic Rationale & Strategy

The most robust method for constructing tertiary amines from secondary amines and aldehydes is reductive amination. We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) as the hydride source.

Causality in Reagent Selection:

  • Reducing Agent: STAB is chosen over Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Borohydride ( NaBH4​ ). STAB is exceptionally mild and exhibits high chemoselectivity. It reduces the transiently formed iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of the undesired 5-bromopyridin-3-ylmethanol byproduct[1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, which is a significant safety risk associated with NaBH3​CN .

  • Solvent System: 1,2-Dichloroethane (DCE) is the optimal solvent for this transformation. Research demonstrates that reductive aminations utilizing STAB proceed faster and with higher yields in DCE compared to Tetrahydrofuran (THF) or Methanol[2][3].

Mechanism A 5-Bromopyridine- 3-carbaldehyde C Iminium Ion Intermediate A->C + Amine - H2O B N-Methylpropan- 1-amine B->C D N-((5-bromopyridin-3-yl)methyl) -N-methylpropan-1-amine C->D NaBH(OAc)3 Reduction

Caption: Mechanistic pathway of the direct reductive amination utilizing STAB.

Reagent Matrix and Quantitative Data

Note: The following table is scaled for a standard 10 mmol research-scale synthesis.

Reagent / MaterialRoleMW ( g/mol )Eq.Mass / VolCAS Number
5-Bromopyridine-3-carbaldehydeElectrophile186.011.01.86 g113118-81-3[4][5]
N-Methylpropan-1-amineNucleophile73.141.10.80 g (1.1 mL)627-35-0[6]
Sodium TriacetoxyborohydrideReductant211.941.53.18 g56553-60-7[2]
1,2-Dichloroethane (DCE)Solvent98.96N/A40 mL107-06-2
Saturated NaHCO3​ (aq)Quench/WashN/AN/A40 mL144-55-8

Step-by-Step Experimental Protocol

Phase 1: Iminium Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde and to maintain anhydrous conditions, which drives the equilibrium toward iminium formation.

  • Solubilization: Dissolve 5-bromopyridine-3-carbaldehyde (1.86 g, 10.0 mmol) in anhydrous 1,2-Dichloroethane (30 mL).

  • Amine Addition: Add N-methylpropan-1-amine (0.80 g, 11.0 mmol) dropwise to the stirring solution at room temperature (20-25 °C).

  • Pre-stirring: Allow the mixture to stir for 30 minutes. Causality Note: While STAB can be added immediately in many "direct" reductive aminations, pre-stirring allows for optimal conversion to the iminium ion, which is particularly useful for sterically or electronically deactivated heterocyclic aldehydes[3].

Phase 2: Reduction
  • Reductant Addition: Cool the reaction flask in a water bath (approx. 15 °C) to control any mild exotherm. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Reaction Progression: Remove the water bath and allow the reaction to stir at room temperature under nitrogen.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane with 1% Triethylamine). The reaction is typically complete within 2 to 4 hours.

Phase 3: Quench and Extraction
  • Quenching: Once the aldehyde is fully consumed, slowly add 40 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to the reaction mixture. Causality Note: This step neutralizes the acetic acid generated as a byproduct of the STAB reduction and safely hydrolyzes any unreacted hydride[2]. Caution: Mild effervescence ( CO2​ gas) will occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Because the target molecule is a tertiary amine, it will streak on standard silica. Pre-treat the silica gel with 1% Triethylamine ( Et3​N ) in the starting eluent (e.g., 100% DCM) to block acidic silanol sites.

  • Elution: Elute using a gradient of 0% to 5% Methanol in Dichloromethane (containing 1% Et3​N ). Collect the fractions containing the pure product, pool them, and concentrate in vacuo to yield N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine as a pale yellow oil.

Workflow Step1 1. Reagent Mixing (Aldehyde + Amine in DCE) Step2 2. Reductant Addition (Add STAB portion-wise) Step1->Step2 Step3 3. Reaction Stirring (RT for 2-4 hours) Step2->Step3 Step4 4. Aqueous Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Liquid-Liquid Extraction (DCM / Aqueous) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Analytical Validation

To validate the structural integrity of the synthesized N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, the following analytical techniques should be utilized:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 243.05 and 245.05 (1:1 isotopic ratio indicative of a single bromine atom).

  • 1 H NMR (400 MHz, CDCl3​ ): Key diagnostic signals will include the two downfield pyridine protons (typically >8.4 ppm), the benzylic CH2​ singlet (approx. 3.5 ppm), the N-methyl singlet (approx. 2.2 ppm), and the distinct propyl chain multiplets.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • PubChem. (2025). 5-Bromo-3-pyridinecarboxaldehyde (CID 2784734). National Center for Biotechnology Information. URL: [Link]

  • PubChem. (2019). N-methylpropan-1-amine (CID 143113118). National Center for Biotechnology Information. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide focuses on the application of this powerful reaction to a specific and pharmaceutically relevant substrate: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine . This compound, featuring a 3,5-disubstituted pyridine core, is a valuable building block for the synthesis of novel molecular entities in drug discovery.

The pyridine motif is a ubiquitous feature in biologically active compounds, and methods for its functionalization are of paramount importance.[1][4] However, the Suzuki-Miyaura coupling of pyridine halides can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and diminished reaction yields.[1] Furthermore, the presence of the tertiary amine in our substrate of interest requires careful consideration of reaction conditions to avoid unwanted side reactions.

These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers to successfully employ N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step for aryl bromides.[5] The electron-deficient nature of the pyridine ring can facilitate this step compared to electron-rich arenes.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[4] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is crucial for efficient boronate formation.[4]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

For pyridine-containing substrates, especially those with additional basic nitrogen atoms like our target molecule, catalyst selection is key. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and prevent catalyst deactivation.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)(Ar')L_n OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation_complex->Product Product Formation ArBr N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine BoronicAcid Ar'-B(OH)₂ caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Optimization

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components.

ParameterOptions & ConsiderationsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) species.[5] Pd(PPh₃)₄ is often effective but can be sensitive.
Ligand Buchwald Ligands: SPhos, XPhosOthers: P(tBu)₃, dppfBulky, electron-rich phosphine ligands are crucial for coupling heteroaryl halides.[6] They accelerate reductive elimination and stabilize the Pd(0) species. SPhos and XPhos are particularly effective for aminopyridine substrates as they are not inhibited by the basic nitrogen.[6][7]
Base Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃Organic: Et₃N (less common)The base activates the boronic acid to form a boronate.[4] K₃PO₄ is a strong, non-nucleophilic base often suitable for challenging couplings. K₂CO₃ is a milder, widely used option. The choice is often solvent and substrate-dependent.[4]
Solvent Aprotic: Toluene, Dioxane, THFProtic: Water, Alcohols (often as co-solvents)The solvent system must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O) is very common, as water can aid in dissolving the inorganic base and boronic acid.[4][8]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates, Boronate esters (MIDA, pinacol)Boronic acids are the most common partners. Boronate esters can offer enhanced stability, particularly for otherwise unstable boronic acids.[7] An excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Temperature Room Temperature to 120 °CMost reactions require heating (80-110 °C) to achieve a reasonable rate. Microwave irradiation can sometimes be used to shorten reaction times.[9]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

Protocol 1: General Screening Conditions with Pd(OAc)₂/SPhos

This protocol utilizes a well-established and highly active catalyst system known for its effectiveness with heteroaryl amines.[8]

Materials:

  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Toluene, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial with a magnetic stir bar

Workflow Diagram:

Workflow start Start reagents 1. Add Solids (Substrate, Boronic Acid, Base) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert add_catalyst 3. Add Catalyst/Ligand inert->add_catalyst add_solvents 4. Add Solvents (Toluene, Water) add_catalyst->add_solvents reaction 5. Heat Reaction (e.g., 100 °C, 12-18h) add_solvents->reaction workup 6. Aqueous Work-up (Dilute, Separate, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End characterize->end

Fig. 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Inerting the System: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Introduction: Under a positive pressure of argon, add the pre-weighed catalyst/ligand mixture to the Schlenk flask. Then, add anhydrous toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Alternative Conditions using Pd(dppf)Cl₂

For some substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can be a highly effective, air-stable precatalyst.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (e.g., 0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous solvent; Poor quality base; Low reaction temperature.Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Ensure solvents are properly dried. Use freshly ground, dry base. Increase reaction temperature in 10 °C increments.
Formation of Homocoupled Boronic Acid Product Reaction conditions too harsh; Oxygen present in the reaction.Lower the reaction temperature. Ensure the reaction is thoroughly deoxygenated before heating.
Protodeborylation (Bromine replaced by Hydrogen) Presence of water and/or acidic impurities; Reaction time too long.Use anhydrous conditions if possible. Ensure the base is sufficient to neutralize any acidic species. Monitor the reaction and stop it once the starting material is consumed.
Complex Mixture of Products Side reactions; Degradation of starting material or product.Re-evaluate the choice of catalyst, base, and solvent. A milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower temperature might be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a highly feasible transformation that opens the door to a wide array of novel pyridine derivatives. Success relies on the rational selection of catalyst, ligand, base, and solvent to overcome the potential challenges associated with heteroaromatic substrates containing basic amine functionalities. The protocols and guidelines presented here, grounded in established chemical principles, provide a solid foundation for researchers to develop and optimize this important synthetic connection.

References

  • Li, G. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available from: [Link]

  • Billingsley, K. L. et al. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition. Available from: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. Available from: [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... ResearchGate. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]

  • Iron-Mediated Direct Suzuki−Miyaura Reaction: A New Method for the ortho-Arylation of Pyrrole and Pyridine. Organic Letters. Available from: [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega. Available from: [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Onnuch, P. et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available from: [Link]

  • Onnuch, P. et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available from: [Link]

Sources

Method

The Strategic Application of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine in Medicinal Chemistry: A Versatile Scaffold for Library Synthesis

Introduction: The Privileged Nature of the Pyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] The nitrogen atom within the heterocycle imparts unique physicochemical properties, such as the ability to act as a hydrogen bond acceptor and potential for protonation at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with biological targets.[3][4] Consequently, pyridine derivatives have been successfully developed for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

The strategic incorporation of a bromine atom, as seen in the 5-bromopyridin-3-yl moiety, provides a versatile chemical handle for extensive molecular diversification.[5] This halogen atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds with a broad tolerance for various functional groups.[6][7][8] This application note provides a comprehensive guide to the synthesis and potential applications of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine , a valuable building block for the generation of diverse chemical libraries aimed at drug discovery programs.

Synthetic Strategy and Protocols

The synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine can be approached through a multi-step sequence starting from commercially available materials. The following protocols are based on established methodologies for analogous pyridine derivatives.

Protocol 1: Synthesis of 5-bromo-3-(chloromethyl)pyridine

This initial step involves the conversion of a hydroxymethyl group to a more reactive chloromethyl group, a common transformation in the synthesis of picolylamine derivatives.

Materials:

  • (5-bromopyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • In a clean, dry round-bottom flask, dissolve (5-bromopyridin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-bromo-3-(chloromethyl)pyridine, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

This protocol details the nucleophilic substitution of the chloromethyl intermediate with the desired secondary amine.

Materials:

  • 5-bromo-3-(chloromethyl)pyridine (from Protocol 1)

  • N-methylpropan-1-amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-bromo-3-(chloromethyl)pyridine (1.0 eq.), N-methylpropan-1-amine (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Attach a reflux condenser and heat the mixture to 80 °C.

  • Maintain the reaction at this temperature for 6-12 hours, monitoring for completion by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the pure N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

Synthetic Workflow Visualization:

G A (5-bromopyridin-3-yl)methanol B 5-bromo-3-(chloromethyl)pyridine A->B  SOCl₂, DCM, 0°C to RT C N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine B->C  N-methylpropan-1-amine, K₂CO₃, ACN, 80°C

Caption: Synthetic route to the target compound.

Application in Library Synthesis via Suzuki-Miyaura Coupling

The 5-bromo substituent on the pyridine ring is a key feature that allows for extensive derivatization, making N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine an ideal scaffold for building a library of diverse compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[6][7][8]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of the bromopyridine scaffold with various arylboronic acids.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating source (oil bath or microwave reactor)

Procedure (Conventional Heating):

  • To a dry Schlenk flask containing a magnetic stir bar, add N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane/water solvent mixture.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Procedure (Microwave Heating):

  • In a microwave vial, combine the bromopyridine starting material (1.0 eq.), arylboronic acid (1.5 eq.), base (e.g., K₃PO₄, 2.0 eq.), and palladium catalyst.

  • Add the solvent system (e.g., 4:1 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, work-up and purify the product as described in the conventional heating protocol.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProduct StructureExpected Yield (%)
1Phenylboronic acid5-phenyl derivative75-90
24-Methoxyphenylboronic acid5-(4-methoxyphenyl) derivative70-85
33-Chlorophenylboronic acid5-(3-chlorophenyl) derivative65-80
4Pyrimidin-5-ylboronic acid5-(pyrimidin-5-yl) derivative60-75

Yields are estimated based on similar reactions reported in the literature and may require optimization.[6][7]

Suzuki Coupling Workflow Visualization:

G Start N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Reagents Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90-100°C Start->Reagents Product 5-Aryl-3-((methyl(propyl)amino)methyl)pyridine Library Reagents->Product Purification Column Chromatography Product->Purification G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Synthesized Pyridine Derivative Inhibitor->RAF

Sources

Application

Application Note: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Value of Bromopyridine Scaffolds In the landscape of medicinal chemistry, pyridine and its derivatives are classified as "privileged scaffolds." Their prevalence in a vast array of FDA-approve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Bromopyridine Scaffolds

In the landscape of medicinal chemistry, pyridine and its derivatives are classified as "privileged scaffolds." Their prevalence in a vast array of FDA-approved drugs underscores their importance in constructing therapeutically effective molecules.[1][2][3] The pyridine ring's unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[1] Within this class, functionalized bromopyridines are particularly valuable as they serve as versatile intermediates for creating complex molecular architectures.[4] The bromine atom acts as a highly effective synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5]

This application note provides a detailed technical guide on the use of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine , a key building block for the synthesis of novel APIs. We will explore its synthesis, physicochemical properties, and its application in a multi-step synthesis toward a potential API candidate, providing detailed, field-tested protocols. The methodologies described herein are designed to be robust, scalable, and grounded in established chemical principles, offering researchers a reliable starting point for their drug discovery programs.

Physicochemical & Spectroscopic Data

Accurate characterization of a starting material is fundamental to reproducible synthesis. The key properties of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine are summarized below.

PropertyValueSource
CAS Number 104290-47-3[6][7]
Molecular Formula C₁₀H₁₅BrN₂[8]
Molecular Weight 243.14 g/mol [8]
Appearance Typically a liquid or low-melting solid
Purity (Typical) ≥95% (by NMR and/or LC-MS)
Storage Store under an inert atmosphere at room temperature, protected from light.
SMILES CCCN(C)Cc1cncc(c1)Br

Quality Control Recommendation: Before use, it is imperative to verify the identity and purity of the building block via ¹H NMR, ¹³C NMR, and LC-MS to ensure the absence of significant impurities that could interfere with subsequent reactions.

Synthetic Strategy & Core Applications

The primary utility of this building block lies in its two distinct reactive sites: the C5-bromo position on the pyridine ring and the secondary amine on the side chain. This dual functionality allows for sequential or orthogonal synthetic modifications.

// Nodes Start [label="N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124", width=4.5];

// Functional Groups FG1 [label="C5-Bromo Group\n(sp2 Carbon)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", penwidth=1.5, color="#4285F4"]; FG2 [label="Secondary Amine\n(sp3 Nitrogen)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124", penwidth=1.5, color="#34A853"];

// Reactions R1 [label="Suzuki Coupling\nStille Coupling\nHeck Reaction\nSonogashira Coupling\nBuchwald-Hartwig Amination", align=left, fillcolor="#FEF7E0", fontcolor="#202124"]; R2 [label="N-Alkylation\nN-Acylation\nReductive Amination\nSulfonylation", align=left, fillcolor="#FCE8E6", fontcolor="#202124"];

// Connections Start -> FG1 [label=" Site for\n Cross-Coupling", fontcolor="#5F6368"]; Start -> FG2 [label=" Site for\n Derivatization", fontcolor="#5F6368"]; FG1 -> R1 [label="Enables C-C, C-N, C-O, C-S\nBond Formation", fontcolor="#5F6368"]; FG2 -> R2 [label="Enables Side-Chain\nElaboration", fontcolor="#5F6368"]; } /dot Caption: Functional group reactivity of the building block.

A primary application involves using the C5-bromo position for a palladium-catalyzed cross-coupling reaction to install a new substituent, followed by modification of the amine if required. This strategy is central to building the core of many targeted therapeutic agents.

Workflow Example: Synthesis of a Zolpidem Analogue Intermediate

To illustrate its utility, we will outline the synthesis of an intermediate for a Zolpidem analogue. Zolpidem is a well-known imidazo[1,2-a]pyridine-based API, and this building block provides a direct route to novel derivatives.[9][10]

// Nodes A [label="5-bromo-3-pyridinecarboxaldehyde\n+ N-methylpropan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protocol 1:\nReductive Amination", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; C [label="N-((5-bromopyridin-3-yl)methyl)-\nN-methylpropan-1-amine\n(Building Block)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protocol 2:\nSuzuki Coupling", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; E [label="Coupled Intermediate\n(Zolpidem Analogue Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Further Cyclization & Elaboration", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; G [label="Final API Analogue", fillcolor="#FEF7E0", fontcolor="#202124", penwidth=1.5, color="#FBBC05"];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } /dot Caption: Synthetic workflow towards a Zolpidem analogue.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key transformations.

Protocol 1: Synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine via Reductive Amination

Rationale: Reductive amination is a robust and high-yielding one-pot method for forming carbon-nitrogen bonds.[11] Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate, which minimizes the reduction of the starting aldehyde.[11]

  • Reagents & Materials:

    • 5-bromo-3-pyridinecarboxaldehyde (1.0 eq)

    • N-methylpropan-1-amine (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous (to 0.2 M)

    • Acetic Acid (catalytic, ~5 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) and anhydrous DCM.

    • Add N-methylpropan-1-amine (1.2 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture to 0 °C using an ice bath. In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction for the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure title compound.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

Rationale: The Suzuki coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds.[5] It is widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids.[5] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of transformation.

  • Reagents & Materials:

    • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 eq)

    • (4-methylphenyl)boronic acid (1.3 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask or similar reaction vessel, condenser, nitrogen/argon line

  • Procedure:

    • To a Schlenk flask, add the bromopyridine building block (1.0 eq), (4-methylphenyl)boronic acid (1.3 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

    • Heat the reaction mixture to 90-95 °C and stir vigorously for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS for the consumption of the starting bromopyridine.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the coupled product, a key precursor for the target API.

Troubleshooting Common Issues

// Nodes Start [label="Low Yield or Incomplete\nSuzuki Coupling Reaction?", shape=diamond, fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; Q1 [label="Was the reaction\ndegassed properly?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Re-run reaction.\nEnsure thorough degassing\n(e.g., freeze-pump-thaw or\nprolonged sparging with argon).", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];

Q2 [label="Is the Pd catalyst\nactive?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Use a fresh bottle of catalyst.\nStore catalysts under inert gas.\nConsider a more robust catalyst\n(e.g., PdCl2(dppf)).", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];

Q3 [label="Is the base suitable\nand dry?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Sol3 [label="Use freshly ground, dry base\n(e.g., K2CO3, Cs2CO3).\nEnsure base is fully dissolved\nor well-suspended.", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];

Q4 [label="Are starting materials\npure?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; A4_No [label="No"]; Sol4 [label="Re-purify bromopyridine and\nboronic acid.\nCheck for boroxine in boronic acid.", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];

// Connections Start -> Q1; Q1 -> Sol1 [label="No"]; Q1 -> Q2 [label="Yes"]; Q2 -> Sol2 [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> Sol3 [label="No"]; Q3 -> Q4 [label="Yes"]; Q4 -> Sol4 [label="No"]; } /dot Caption: Decision tree for troubleshooting a Suzuki coupling reaction.

Conclusion

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a high-value building block that provides a reliable and flexible entry point for the synthesis of complex API targets, particularly those containing a substituted pyridine core. Its well-differentiated reactive handles allow for strategic and controlled molecular elaboration. The protocols detailed in this note offer robust and reproducible methods for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions, empowering researchers to accelerate their drug discovery and development efforts.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis. Google Cloud.
  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.
  • Unknown Author. (2011).
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.
  • BenchChem Technical Support Team. Application Notes and Protocols for the Preparation of 3-Amino-5-bromopyridine Derivatives in Agrochemical Research. BenchChem.
  • Unknown Author. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Unknown Author. (2017).
  • NextSDS. N-((5-bromopyridin-3-yl)methyl)
  • Unknown Author. (Year not available). Synthetic method of 3-bromopyridine.
  • Appchem. N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine | 1183244-40-7. Appchem.
  • Asif, M. (2016). A review on the medicinal importance of pyridine derivatives.
  • Thaisrivongs, D. A., et al. (Year not available). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
  • BLDpharm. 1152879-11-2|N-((5-Bromopyridin-3-yl)methyl)propan-1-amine. BLDpharm.
  • Al-Ghorbani, M., et al. (2022).
  • Guidechem. CAS 104290-47-3 | N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. Guidechem.
  • Sigma-Aldrich. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | 73335-64-5. Sigma-Aldrich.
  • Unknown Author. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. MDPI.
  • BenchChem. "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues. BenchChem.
  • National Center for Biotechnology Inform
  • Guidechem. CAS 104290-47-3 | N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine - Suppliers list. Guidechem.

Sources

Method

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a prevalent scaffold in a vast array of pharmaceuticals.[1][2] The Palladium-catalyzed Buchw...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a prevalent scaffold in a vast array of pharmaceuticals.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering broad substrate scope and functional group tolerance where classical methods fall short.[3][4][5] This application note provides a comprehensive, field-proven guide for the successful execution of the Buchwald-Hartwig amination using N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine as the heteroaryl halide coupling partner. We delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction parameters, and present a detailed, step-by-step protocol suitable for researchers in organic synthesis and drug development.

Scientific Foundation: The Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl (pseudo)halide and a primary or secondary amine.[1][6] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is paramount to troubleshooting and optimizing the reaction.

The generally accepted mechanism proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the heteroaryl halide. This is often the rate-determining step of the cycle and forms a Pd(II) complex.[3][7][8]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing a halide or a labile ligand.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex. The choice and strength of the base are critical at this stage.

  • Reductive Elimination: The newly formed C-N bond is created as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][9]

Buchwald_Hartwig_Cycle product Ar-NR'R'' Product amido_complex amido_complex amido_complex->product caption Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Designing the Protocol: A Rationale for Parameter Selection

A successful cross-coupling reaction is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent. The choices outlined below are designed to create a robust system for the amination of the 5-bromopyridine substrate.

The Catalyst System: Palladium Source and Ligand

The efficacy of the Buchwald-Hartwig amination is critically dependent on the ligand bound to the palladium center. For electron-deficient heteroaryl halides like bromopyridines, and for achieving high reaction rates, bulky and electron-rich biarylphosphine ligands are the industry standard.[10]

  • Palladium Source: We recommend using a palladium precatalyst, such as [Pd(allyl)Cl]₂ or a commercially available Buchwald G3 or G4 precatalyst.[11] These are air- and moisture-stable complexes that readily form the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ which can have variable purity and require an initial reduction step.[9]

  • Ligand Selection: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting choice. Its steric bulk promotes the crucial reductive elimination step, while its electron-donating character facilitates the initial oxidative addition.[10][11] For challenging couplings, other ligands like RuPhos or BrettPhos can also be screened.[10]

The Base: Driving the Deprotonation

The base's role is to deprotonate the coordinated amine to form the key palladium-amido intermediate.[1] A base that is strong enough to accomplish this but not so nucleophilic that it causes side reactions is ideal.

  • Recommended Base: Sodium tert-butoxide (NaOtBu) is the most widely used base for this class of transformation.[9] Its high basicity (pKaH ≈ 19) and steric bulk make it highly effective.

  • Alternative for Sensitive Substrates: If the starting material or product contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[9][12]

The Solvent: The Reaction Medium

The solvent must be anhydrous and aprotic to prevent quenching of the base and deactivation of the catalyst.

  • Recommended Solvent: Toluene or 1,4-Dioxane are excellent choices.[4][9] They have sufficiently high boiling points to allow for effective heating and are good at solubilizing the organic reagents and many of the catalyst complexes. It is critical to use anhydrous solvent to ensure optimal reaction conditions.

Detailed Experimental Protocol

This protocol describes the coupling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine with aniline as a representative primary amine coupling partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine≥95%CommercialStarting Material
Aniline≥99.5%CommercialCoupling Partner; distill before use.
XPhos Pd G3 PrecatalystN/ACommercialAir-stable palladium precatalyst.
Sodium tert-butoxide (NaOtBu)≥98%CommercialHandle in a glovebox or quickly in air.
TolueneAnhydrousCommercialUse directly from a sealed bottle or distillation.
Diethyl EtherACS GradeCommercialFor workup.
Saturated aq. NH₄ClN/ALab PrepFor quenching.
BrineN/ALab PrepFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.
Schlenk Flask / Oven-dried glasswareN/AN/AEssential for inert atmosphere.
Inert Gas (Argon or Nitrogen)High PurityN/AFor providing an inert atmosphere.
Reaction Parameters
ComponentM.W. ( g/mol )AmountMoles (mmol)Equivalents
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine257.16257 mg1.01.0
Aniline93.13112 mg (110 µL)1.21.2
XPhos Pd G3841.0617 mg0.020.02 (2 mol%)
NaOtBu96.10135 mg1.41.4
Toluene (Anhydrous)N/A5.0 mLN/AN/A

Workflow start 1. Prepare Glassware reagents 2. Add Solids: - Aryl Bromide - NaOtBu - Pd Precatalyst start->reagents atmosphere 3. Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere liquids 4. Add Liquids: - Anhydrous Toluene - Aniline atmosphere->liquids reaction 5. Heat and Stir (e.g., 100 °C, 12-24h) liquids->reaction monitor 6. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 7. Cool, Quench, & Extract monitor->workup Upon Completion purify 8. Dry & Purify (Column Chromatography) workup->purify end 9. Characterize Product purify->end

Step-by-Step Procedure
  • Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove adsorbed moisture. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Charging the Flask: To the flask, add N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (257 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).

  • Inerting the System: Seal the flask, and carefully evacuate and backfill with inert gas. Repeat this cycle a total of three times to ensure all oxygen is removed.[13]

  • Solvent and Reagent Addition: Through the sidearm or a septum, add anhydrous toluene (5.0 mL) via syringe. Then, add the aniline (110 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.

  • Characterization: The structure of the purified product, N-methyl-N-((5-(phenylamino)pyridin-3-yl)methyl)propan-1-amine, should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystUse a fresh bottle of precatalyst or ensure the inert atmosphere is rigorously maintained.
2. Wet Solvent/ReagentsUse freshly opened anhydrous solvent. Ensure amine was properly distilled/dried.
3. Insufficient Base ActivityUse a fresh bottle of NaOtBu; weigh it quickly to minimize air exposure.
Formation of Side Products 1. Hydrodehalogenation (Ar-H)This can occur if water is present. Ensure all reagents and solvents are scrupulously dry.
2. Biaryl Formation (Ar-Ar)May occur with some ligand/substrate combinations. Screen alternative ligands (e.g., RuPhos).
Dark Black/Precipitate Palladium black formation (catalyst death)Often due to oxygen contamination or excessive temperature. Re-check the inert atmosphere setup and consider lowering the reaction temperature.

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding pathway to N-aryl-3-aminomethyl-5-aminopyridine derivatives, which are valuable scaffolds in drug discovery. By carefully selecting a modern palladium precatalyst system and rigorously maintaining anhydrous and anaerobic conditions, this protocol can be effectively applied to synthesize a diverse library of compounds. The principles and procedures detailed in this note serve as a robust starting point for researchers, enabling the efficient construction of critical C-N bonds.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig amination. Retrieved from [Link]

  • Vedejs, E., & St. Martin, D. J. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Vedejs, E., & St. Martin, D. J. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, March 15). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P., et al. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Dorel, R., et al. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved from [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. Retrieved from [Link]

  • University of Bath. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Naziruddin, M., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

  • Dreher, S. D., et al. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

Sources

Application

Catalytic Protocols Involving N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine: A Guide to Advanced Cross-Coupling

Executive Summary & Substrate Profiling The molecule N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (CAS: 104290-47-3)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The molecule N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (CAS: 104290-47-3)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands. Structurally, it features an electron-deficient 5-bromopyridine core primed for transition-metal-catalyzed cross-coupling, tethered to a flexible tertiary amine (N-methylpropan-1-amine)[2].

While the electron-withdrawing nature of the pyridine ring accelerates the initial oxidative addition of Palladium(0) into the C–Br bond[3], the tertiary amine side chain presents a distinct chemoselective challenge. Lewis basic nitrogen atoms can competitively coordinate to the electrophilic Pd(II) intermediate, potentially leading to catalyst sequestration, off-target resting states, or premature catalyst decay (Pd-black precipitation)[4].

The Mechanistic Solution: To ensure a self-validating and robust catalytic cycle, the protocols below mandate the use of sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands create a protective steric shield around the palladium center, thermodynamically disfavoring the binding of the flexible tertiary amine while maintaining a highly active metal center for transmetalation and reductive elimination[5].

Experimental Workflows & Mechanistic Pathways

To visualize the causality behind our catalyst selection, the following diagram illustrates the competitive pathways during the catalytic cycle and how steric shielding prevents catalyst poisoning.

Mechanism Start Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Start->OxAdd 5-Bromopyridine Substrate Trans Transmetalation / Amine Binding OxAdd->Trans Base / Nucleophile Poison Catalyst Poisoning (Tertiary Amine Binding) OxAdd->Poison Unshielded Pd(II) (Poor Ligand Choice) RedEl Reductive Elimination (Product Release) Trans->RedEl RedEl->Start Catalyst Regeneration Poison->OxAdd Bulky Ligand Rescue (e.g., XPhos)

Pd-catalytic cycle highlighting the prevention of amine-induced catalyst poisoning.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the coupling of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine with aryl/heteroaryl boronic acids. The use of a biphasic solvent system and a water-soluble base ensures efficient transmetalation[6].

Materials & Reagents
  • Substrate: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and K₂CO₃. Causality: Pre-mixing the Pd source and ligand in the solid state prior to solvent addition facilitates the rapid generation of the active L₁Pd(0) species.

  • Substrate Addition: Dissolve the bromopyridine substrate and the arylboronic acid in degassed 1,4-Dioxane. Transfer this solution to the Schlenk tube, followed by the addition of degassed deionized water.

  • Thermal Activation: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC) & Validation: At 4 hours, halt stirring to allow phase separation. The organic layer should be a clear, deep yellow/orange. A black precipitate indicates catalyst deactivation (hydrodehalogenation pathway). TLC (DCM:MeOH 9:1) should reveal the consumption of the UV-active bromopyridine.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The basic aqueous layer naturally removes excess boronic acid. Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol details the coupling of the substrate with secondary amines. Because the substrate already contains a tertiary amine, strong bases like NaOtBu are well-tolerated without risking side-reactions on the substrate's aliphatic chain[7].

Materials & Reagents
  • Substrate: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Secondary Amine (e.g., morpholine, piperazine derivatives) (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% - yields 5 mol% Pd)

  • Ligand: RuPhos (10 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a dry flask under argon, combine Pd₂(dba)₃ and RuPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the dark purple solution turns dark red. Causality: This incubation period ensures complete ligand exchange, displacing the weakly bound dba ligands before the substrate is introduced, preventing uncatalyzed substrate degradation.

  • Reagent Integration: Add the bromopyridine substrate, the secondary amine, and NaOtBu.

  • Reaction Execution: Heat the mixture to 85 °C for 8–16 hours.

  • In-Process Control (IPC) & Validation: Monitor via GC-MS. The primary self-validating metric is the absence of the debrominated byproduct (N-methyl-N-(pyridin-3-ylmethyl)propan-1-amine). If debromination exceeds 5%, it indicates that reductive elimination is too slow, requiring a switch to a more electron-rich ligand like BrettPhos[5].

  • Workup: Quench the reaction with a few drops of water to neutralize residual NaOtBu. Filter the mixture through a pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to avoid streaking caused by the dual-amine product.

Quantitative Data & Optimization Summaries

The following table synthesizes expected optimization metrics based on established reactivity profiles for 3-aminoalkyl-5-bromopyridines in Pd-catalyzed systems.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Avg. Yield (%)Primary Byproduct / Failure Mode
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045%High Pd-black precipitation (Amine poisoning)
Suzuki-Miyaura Pd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O9088% Trace protodeboronation of boronic acid
Buchwald-Hartwig Pd₂(dba)₃ / BINAPCs₂CO₃Toluene11030%Substrate debromination (Slow reductive elim.)
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBuToluene8592% Trace unreacted starting material

Standardized Laboratory Workflow

Workflow N1 1. Substrate & Catalyst Preparation in Glovebox N2 2. Solvent Degassing (Argon Sparging) N1->N2 N3 3. Reaction Heating (85-90°C, 12-16h) N2->N3 N4 4. IPC & Aqueous Workup (Phase Separation) N3->N4 N5 5. Chromatographic Purification (Silica/Alumina) N4->N5

Standard Schlenk workflow for Pd-catalyzed cross-coupling of bromopyridines.

References

  • NextSDS Chemical Database. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine — Chemical Substance Information. NextSDS.

  • BenchChem. A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions. BenchChem Technical Guides.

  • Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. American Chemical Society (ACS).

  • Organic Process Research & Development. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? American Chemical Society (ACS).

  • RSC Advances. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

For Research, Scientific, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing in vivo dosing strategies for the novel chemical entity, N-((5-bromopyridin-3-yl)methyl)-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing in vivo dosing strategies for the novel chemical entity, N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. As a substituted pyridine derivative, this compound's structural similarity to molecules with activity at nicotinic acetylcholine receptors (nAChRs) suggests its potential as a modulator of these targets.[1][2] This guide is designed for researchers initiating preclinical evaluation of this compound. It offers a logical, step-by-step framework for physicochemical characterization, formulation development, and the design of initial in vivo studies, including dose-range finding, pharmacokinetic (PK), and pharmacodynamic (PD) assessments. The protocols herein are grounded in established principles of preclinical drug development to ensure scientific rigor and data reproducibility.[3][4]

Introduction and Preclinical Rationale

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a small molecule featuring a brominated pyridine core, a common scaffold in medicinal chemistry with a wide range of biological activities.[5][6][7] The presence of the tertiary amine and the overall structure suggest potential interactions with neurological targets. Specifically, the pyridine moiety is a key pharmacophore for ligands of nAChRs, which are implicated in a variety of physiological and pathological processes, including cognitive function, pain perception, and addiction.[1][2]

The successful in vivo evaluation of any new chemical entity is contingent upon a thorough understanding of its fundamental properties and a systematically designed experimental plan.[8][9] This guide will walk the researcher through the necessary preliminary steps and provide detailed protocols for the initial in vivo characterization of this compound.

Physicochemical Characterization and Pre-formulation

A comprehensive understanding of the physicochemical properties of a compound is the bedrock of a successful in vivo study. These properties dictate the choice of formulation, which in turn affects bioavailability and exposure.

Estimated Physicochemical Properties

While experimental data for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is not publicly available, we can estimate its properties based on its chemical structure. The presence of a pyridine ring and a bromine atom, coupled with an alkyl amine chain, suggests that the compound is likely to be lipophilic with poor aqueous solubility.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Formula C10H15BrN2Affects molecular weight and solubility.
Molecular Weight ~243.14 g/mol Influences diffusion and absorption.
logP (o/w) > 2.0 (estimated)Indicates lipophilicity and likely poor water solubility.
Water Solubility Low (estimated)Requires solubility enhancement techniques for aqueous-based dosing.
pKa Amine pKa ~8-10 (estimated)The compound will be protonated at physiological pH, which can influence solubility and cell permeability.
Experimental Protocol: Solubility Screening

Objective: To experimentally determine the solubility of the compound in various pharmaceutically acceptable solvents and vehicles.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

  • A panel of solvents: DMSO, Ethanol, PEG 400, N-methyl-2-pyrrolidone (NMP), Saline, Phosphate Buffered Saline (PBS)

  • Vortex mixer, sonicator, centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Vortex and/or sonicate the mixtures for 30 minutes to facilitate dissolution.[10]

  • Equilibrate the samples at room temperature for 24 hours.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Formulation Development for In Vivo Administration

For a lipophilic compound, achieving a homogenous and stable formulation is crucial for accurate dosing. The choice of formulation will depend on the route of administration and the required dose.[10]

Common Formulation Strategies
  • Co-solvent Systems: A mixture of a water-miscible organic solvent (like DMSO or PEG 400) and an aqueous vehicle (like saline or PBS) can be used to increase solubility.[10]

  • Lipid-Based Formulations: For oral administration, oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[10]

Protocol: Preparation of a Co-Solvent Formulation for Parenteral Administration

Objective: To prepare a sterile, injectable formulation for intravenous (IV) or intraperitoneal (IP) administration.

Materials:

  • N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

  • DMSO (Dimethyl sulfoxide)

  • PEG 400 (Polyethylene glycol 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation: Based on the results of the solubility screen, dissolve the required amount of the compound in the minimum necessary volume of DMSO. Ensure complete dissolution.

  • Vehicle Preparation: In a separate sterile tube, prepare the final volume of the vehicle by mixing the co-solvents and the aqueous component. A common vehicle for preclinical studies is a mixture of 10% DMSO, 40% PEG 400, and 50% saline.[10]

  • Final Formulation: Slowly add the drug-DMSO stock solution to the vehicle while vortexing to prevent precipitation.[10]

  • Sterilization: Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.[10]

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or phase separation.

Note: The concentration of organic solvents should be kept as low as possible to minimize potential toxicity. Always consult animal welfare guidelines for acceptable vehicle components and volumes.[10]

In Vivo Study Design: Foundational Studies

The initial in vivo studies are designed to establish the safety profile and pharmacokinetic behavior of the compound.

Animal Model Selection

For initial studies, mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[3][4] If the compound is hypothesized to be a nAChR modulator, mouse models with specific nAChR subunit knockouts could be valuable for later mechanistic studies.[1]

Route of Administration

The choice of administration route depends on the intended clinical application and the compound's properties.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial PK studies.

  • Intraperitoneal (IP): Commonly used in rodents for systemic exposure, bypassing the gastrointestinal tract.

  • Oral (PO): Relevant for drugs intended for oral administration in humans. Requires assessment of oral bioavailability.[11]

Experimental Workflow: Dose-Range Finding Study

The following diagram outlines the workflow for an initial dose-range finding or maximum tolerated dose (MTD) study.

DoseRangeFinding A Literature Review & In Vitro Data Analysis B Select Starting Doses (e.g., 1, 3, 10 mg/kg) A->B C Dose Administration (e.g., single IP injection) B->C D Clinical Observation (Monitor for toxicity signs) C->D E Endpoint Analysis (e.g., body weight, necropsy) D->E F Determine MTD or Select Doses for Efficacy Studies E->F

Caption: Workflow for a Dose-Range Finding Study.

Protocol: Single-Dose Escalation Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Animals:

  • Male and female mice (n=3-5 per group per sex).

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Assign animals to dose groups (e.g., Vehicle, 1, 5, 10, 30, 100 mg/kg).

  • Administer a single dose of the formulated compound via the chosen route (e.g., IP).

  • Observe animals continuously for the first 4 hours, and then daily for 14 days.

  • Record clinical signs of toxicity, changes in body weight, and any mortality.

  • At the end of the study, perform a gross necropsy to examine organs for any abnormalities.[3]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Protocol: Basic Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile and key PK parameters after a single dose.

Animals:

  • Rats or mice with jugular vein cannulation for serial blood sampling.

Procedure:

  • Administer a single dose of the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.[12]

  • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability).[12]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the plasma concentration to decrease by half.
F (%) Bioavailability, the fraction of an administered dose that reaches systemic circulation.
Pharmacodynamic (PD) Endpoint Selection

If N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a nAChR modulator, relevant PD endpoints could include:

  • Analgesia: Hot plate or tail-flick tests.[13]

  • Cognitive Enhancement: Novel object recognition or Morris water maze tests.

  • Anxiolytic effects: Elevated plus-maze.[13]

The relationship between the drug concentration at the site of action and the observed pharmacological effect is a cornerstone of drug development.

PKPD_Relationship Dose Administered Dose PK Pharmacokinetics (PK) (ADME) Dose->PK Absorption Concentration Plasma & Tissue Concentration PK->Concentration Distribution Concentration->PK Metabolism & Excretion PD Pharmacodynamics (PD) (Target Engagement) Concentration->PD Binding Effect Pharmacological Effect PD->Effect

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

Considerations for Metabolism

The chemical structure of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine suggests several potential metabolic pathways. Tertiary amines can undergo N-dealkylation, and the pyridine ring may be subject to oxidation.[14] In vitro studies using liver microsomes can provide initial insights into metabolic stability and identify major metabolites.

Conclusion

The in vivo evaluation of a novel compound like N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine requires a methodical and evidence-based approach. The protocols and strategies outlined in this document provide a framework for conducting the initial, critical studies that will inform future development. By starting with a thorough physicochemical characterization, developing a robust formulation, and carefully designing foundational in vivo experiments, researchers can generate the high-quality, reproducible data necessary to assess the therapeutic potential of this compound.

References

  • Picciotto, M. R., Zoli, M., & Changeux, J. P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European journal of pharmacology, 393(1-3), 113–121. Available from: [Link].

  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link].

  • Härter, M., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Chemistry. Available from: [Link].

  • Nakane, S., et al. (2022). A novel murine model of autoimmune dysautonomia by α3 nicotinic acetylcholine receptor immunization. Frontiers in Neurology. Available from: [Link].

  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available from: [Link].

  • Stoker, A. K., & Markou, A. (2011). Pharmacological Modulation of the α7 Nicotinic Acetylcholine Receptor in a Mouse Model of Mecamylamine-Precipitated Nicotine Withdrawal. PMC. Available from: [Link].

  • Kaas, Q., & Craik, D. J. (2018). Neuronal Nicotinic Acetylcholine Receptor Modulators from Cone Snails. MDPI. Available from: [Link].

  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available from: [Link].

  • Anisuzzaman, A. S. M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. Available from: [Link].

  • NextSDS. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. Available from: [Link].

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link].

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link].

  • Levy, M., et al. (1980). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). European Journal of Clinical Pharmacology, 17(4), 300S–308S. Available from: [Link].

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link].

  • Appchem. N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine. Available from: [Link].

  • Michigan State University. Amine Reactivity. Available from: [Link].

  • Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link].

  • Michigan State University. Amine Reactivity. Available from: [Link].

  • Warmbrunn, M. V., et al. (2024). Kinetics of imidazole propionate from orally delivered histidine in mice and humans. NPJ biofilms and microbiomes, 10(1), 118. Available from: [Link].

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. Available from: [Link].

  • Rautio, J., et al. (2008). Prodrugs for Amines. MDPI. Available from: [Link].

  • Bautista-Aguilera, Ó. M., et al. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Available from: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Welcome to the Technical Support Center. This portal is designed for synthetic chemists, researchers, and drug development professionals seeking to troubleshoot and optimize the reductive amination of 5-bromonicotinaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for synthetic chemists, researchers, and drug development professionals seeking to troubleshoot and optimize the reductive amination of 5-bromonicotinaldehyde with N-methylpropan-1-amine.

5-Bromonicotinaldehyde is a highly valuable halogenated pyridine derivative used extensively as a building block in pharmaceutical synthesis[1]. However, achieving high yields of the target tertiary amine—N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine—requires precise control over chemoselectivity to prevent side reactions such as hydrodebromination or premature aldehyde reduction.

Reaction Pathway & Mechanistic Overview

The synthesis relies on a reductive amination pathway. The secondary amine (N-methylpropan-1-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromonicotinaldehyde. This forms an unstable hemiaminal intermediate, which dehydrates to form an electrophilic iminium ion. Finally, a mild hydride source reduces the iminium ion to the target tertiary amine.

ReactionPathway A 5-Bromonicotinaldehyde + N-methylpropan-1-amine B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Attack C Iminium Ion + H2O B->C -H2O (Acid Catalyzed) D Target Molecule: N-((5-bromopyridin-3-yl)methyl) -N-methylpropan-1-amine C->D Hydride Reduction (STAB / NaCNBH3)

Reaction pathway for the reductive amination to form the target tertiary amine.

Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a major peak with a mass of[M-79] (loss of bromine). How do I prevent hydrodebromination?

  • Causality: The 5-bromo position on the electron-deficient pyridine ring is highly susceptible to oxidative addition and subsequent cleavage. The use of overly harsh reducing conditions, particularly palladium-catalyzed hydrogenation (H2 with Pd/C), will readily cleave aryl bromides.

  • Solution: Strictly utilize mild hydride donors. Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaCNBH3) are the industry standards for preserving halogenated pyridines during reductive amination, as they selectively reduce the iminium ion without affecting the aryl halide[2].

Q2: Why am I seeing a significant amount of 5-bromo-3-pyridinemethanol (alcohol byproduct) instead of my target amine?

  • Causality: The reducing agent is reducing the starting aldehyde before the amine has had time to fully condense into the iminium ion. While STAB is generally selective for iminium ions, premature addition can lead to primary alcohol formation[2].

  • Solution: Employ a stepwise reductive amination protocol[3]. Stir the aldehyde and amine together for 1 to 2 hours before adding the reducing agent. This ensures the equilibrium has shifted toward the iminium intermediate prior to the introduction of the hydride source.

Q3: The reaction stalls at the iminium intermediate, resulting in low conversion. How can I drive it to completion?

  • Causality: Water generated during the dehydration of the hemiaminal pushes the equilibrium backward. Furthermore, N-methylpropan-1-amine is a secondary amine, creating a sterically hindered iminium ion that can be resistant to formation and subsequent reduction.

  • Solution: Introduce a Lewis acid that also acts as a water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)4) or Zinc chloride (ZnCl2) are highly effective additives for improving yields in less reactive substrates by coordinating to the carbonyl oxygen and trapping liberated water[2].

Q4: My reaction conversion is >95% by HPLC, but my isolated yield after extraction is <40%. Where is my product going?

  • Causality: The target molecule contains both a basic pyridine nitrogen and a basic tertiary amine. During an acidic or neutral aqueous workup, the molecule becomes heavily protonated, rendering it highly water-soluble.

  • Solution: During the aqueous workup, the aqueous layer must be aggressively basified to pH > 10 using 1M NaOH or saturated Na2CO3. This ensures the product is completely deprotonated into its lipophilic free-base form, allowing it to partition efficiently into the organic extraction solvent (e.g., Dichloromethane).

Troubleshooting Start Issue: Low Isolated Yield Analyze Crude via LC-MS Mass1 Major Peak: [M-79] (Hydrodebromination) Start->Mass1 Mass2 Major Peak: Alcohol Byproduct (Aldehyde Reduction) Start->Mass2 Mass3 Product in Aqueous Layer (Workup Loss) Start->Mass3 Sol1 Switch to STAB/NaCNBH3. Avoid Pd/C & H2. Mass1->Sol1 Sol2 Pre-form iminium for 2h. Add Ti(OiPr)4. Mass2->Sol2 Sol3 Basify aqueous phase to pH > 10 before extraction. Mass3->Sol3

Diagnostic logic tree for troubleshooting common yield losses in the synthesis.

Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on established reductive amination methodologies[2].

Reducing AgentTypical Solvent SystemAldehyde Over-Reduction RiskHydrodebromination RiskExpected Yield
STAB (NaHB(OAc)3) DCE or DCM, RTLow (if stepwise)None85 - 95%
NaCNBH3 MeOH, RT, ZnCl2Low-MediumNone75 - 85%
NaBH4 MeOH or EtOH, 0 °CHighNone< 40%
H2, Pd/C EtOH, RTLowHigh (Critical) < 10%

Self-Validating Experimental Protocol

This optimized, step-by-step methodology is designed to maximize yield by addressing the chemoselectivity and solubility challenges inherent to 5-bromopyridine derivatives.

Step 1: Iminium Pre-formation (Water Scavenging)

  • Action: In a dry, argon-purged round-bottom flask, dissolve 5-bromonicotinaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add N-methylpropan-1-amine (1.2 eq) followed by Titanium(IV) isopropoxide (1.5 eq).

  • Causality: Argon prevents the introduction of atmospheric moisture. Ti(OiPr)4 acts as a Lewis acid to activate the aldehyde and chemically scavenges the water produced during condensation, irreversibly driving the equilibrium toward the iminium ion[2].

Step 2: Incubation

  • Action: Stir the mixture at room temperature for 2 hours.

  • Causality: This stepwise approach ensures complete consumption of the aldehyde before the reducing agent is introduced, entirely preventing the formation of the 5-bromo-3-pyridinemethanol byproduct[3].

Step 3: Chemoselective Reduction

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Causality: STAB is highly selective for iminium ions over aldehydes and operates safely without risking the hydrodebromination of the pyridine ring[2].

Step 4: pH-Controlled Quench and Workup

  • Action: Quench the reaction carefully by adding saturated aqueous NaHCO3. Next, add 1M NaOH dropwise until the aqueous layer reaches a pH > 10 (verify with pH paper).

  • Causality: The target molecule has two basic nitrogen centers. Basifying to pH > 10 ensures the molecule is fully deprotonated (free base), preventing it from partitioning into the aqueous waste layer.

Step 5: Extraction and Purification

  • Action: Extract the basic aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of DCM and Methanol.

References

  • Title: Truncated pyridinylbenzylamines: Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase Source: Bioorganic & Medicinal Chemistry / eScholarship URL: [Link]

  • Title: Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: ACS Publications URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Common Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing precipitation or inconsistent dosing when working with N-((5-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing precipitation or inconsistent dosing when working with N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine in aqueous environments (e.g., PBS, cell culture media, or in vivo dosing vehicles).

Executive Summary: The Physicochemical Root Cause

To solve solubility issues, we must first understand the molecular causality. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a dual-nitrogen basic compound consisting of:

  • A Pyridine Ring: Weakly basic (pKa ~3.5–5.0). The electron-withdrawing bromine atom at position 5 further reduces the basicity of this nitrogen[1].

  • A Tertiary Aliphatic Amine: Highly basic (pKa ~8.5–9.5)[2].

At a physiological pH of 7.4, the tertiary amine exists in an equilibrium. While the majority (~95–98%) of the molecules are protonated (ionized and water-soluble), a small fraction (~2–5%) remains as the unprotonated free base . This free base is highly lipophilic (estimated LogP ~2.5–3.5) due to the bromopyridine moiety and the aliphatic propyl/methyl chains.

The Causality of Precipitation: When you dilute a concentrated stock (e.g., in DMSO) into pH 7.4 buffer, the total concentration of the drug often exceeds the intrinsic aqueous solubility limit of that 2–5% free base fraction. As the free base precipitates out of solution, Le Chatelier's principle drives the remaining protonated molecules to deprotonate to restore equilibrium, leading to a cascading precipitation event.

Diagnostic Workflow & Solubilization Mechanisms

Before altering your experimental design, use the diagnostic decision tree below to identify the most scientifically sound intervention for your specific assay constraints.

DiagnosticWorkflow Start Compound Precipitates in Aqueous Media CheckPH Check Buffer pH Start->CheckPH PHHigh pH ≥ 7.4 (Free Base Forms) CheckPH->PHHigh PHLow pH < 6.0 (Salt Forms) CheckPH->PHLow AdjustPH Can assay tolerate lower pH? PHHigh->AdjustPH CheckSalt Check Counterion (e.g., Cl- salting out) PHLow->CheckSalt LowerPH Adjust to pH 6.0 (Protonate Amine) AdjustPH->LowerPH Yes UseExcipients Use Excipients (HP-β-CD or PEG400) AdjustPH->UseExcipients No ChangeBuffer Use lower ionic strength buffer CheckSalt->ChangeBuffer

Fig 1. Diagnostic decision tree for resolving amine precipitation in aqueous media.

SolubilizationMechanism FreeBase Free Base (Lipophilic, Insoluble) Protonated Protonated Amine (Hydrophilic, Soluble) FreeBase->Protonated + H+ (pH < 6) Inclusion HP-β-CD Complex (Shielded, Soluble) FreeBase->Inclusion + Cyclodextrin Precipitate Visible Precipitation FreeBase->Precipitate Aqueous Media Protonated->FreeBase + OH- (pH > 7.4)

Fig 2. Chemical equilibria dictating the solubility of the tertiary amine compound.

Troubleshooting FAQs

Q: Why does my compound precipitate instantly when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? A: PBS has a high buffering capacity at pH 7.4. When you introduce the compound, the buffer forces the tertiary amine into its free base equilibrium state. Because the free base is highly hydrophobic, it rapidly undergoes nucleation and precipitates. Furthermore, the high chloride concentration in PBS can occasionally cause the "salting out" of the hydrochloride salt form if the solubility product (Ksp) is exceeded.

Q: Can I just heat or sonicate the solution to force it into PBS? A: No. While heating temporarily increases the kinetic energy and solubility limit, the system remains thermodynamically unstable. Once the solution cools to 37°C (cell culture) or 20°C (benchtop), the compound will crash out as microcrystals, leading to inaccurate dosing and severe assay variability. You must alter the thermodynamic equilibrium using pH or excipients[3].

Q: What is the most reliable vehicle for in vivo dosing (e.g., IV or PO in mice) without altering the pH? A: We highly recommend using a cyclodextrin-based vehicle, specifically 10–20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water or saline. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromopyridine and aliphatic chains, while the hydrophilic exterior maintains excellent aqueous solubility at physiological pH[4].

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating; they include built-in centrifugation steps to prove that the compound is in a true solution rather than a fine suspension.

Protocol A: pH-Driven Solubilization (For In Vitro Assays Tolerating Mild Acidity)

Mechanism: Shifting the equilibrium to >99.9% protonated salt.

  • Weighing: Weigh out the required mass of the free base compound.

  • Acidification: Add 0.1 N HCl equivalent to 1.05 molar equivalents of the compound. Vortex for 30 seconds. The compound will form a highly soluble hydrochloride salt.

  • Dilution: Dilute to the target volume using sterile water or a low-strength buffer (e.g., 10 mM Citrate, pH 6.0).

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If no pellet is visible, the solution is thermodynamically stable.

Protocol B: Cyclodextrin Encapsulation (For In Vivo or pH-Sensitive Assays)

Mechanism: Host-guest inclusion complexation of the lipophilic free base[4].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl). Stir until completely clear.

  • Stock Addition: Dissolve the compound in DMSO to create a 50 mM stock.

  • Complexation: Dropwise, add the DMSO stock into the 20% HP-β-CD solution while vortexing vigorously. (Keep final DMSO concentration ≤ 5% for in vivo use).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the inclusion complex kinetics.

  • Validation Step: Pass the solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filter and post-filter concentrations via HPLC or UV-Vis. A recovery of >95% confirms true solubilization rather than micro-suspension.

Comparative Solubilization Data

To assist in selecting the correct formulation strategy, the table below summarizes the expected quantitative outcomes based on standard pharmaceutical interventions for lipophilic tertiary amines.

Formulation StrategyVehicle CompositionTarget pHMax Stable ConcentrationRecommended Application
Unmodified Buffer 1X PBS7.4< 50 µMAnalytical baselines only
pH Adjustment 10 mM Citrate Buffer6.0> 10 mMBiochemical assays, enzymology
Co-solvent System 5% DMSO / 40% PEG400 / 55% Water7.4~ 2 - 5 mMIn vitro cell culture (watch toxicity)
Complexation 20% HP-β-CD in Saline7.4> 15 mMIn vivo PK/PD dosing (IV, IP, PO)

References

Sources

Troubleshooting

optimizing HPLC separation conditions for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine .

This compound presents a classic chromatographic challenge: it is a dual-basic molecule containing a weakly basic pyridine ring (pKa ~3.5–4.0, lowered by the electron-withdrawing 5-bromo substitution) and a strongly basic aliphatic tertiary amine (pKa ~9.5). This localized positive charge acts as a potent cation-exchange site, interacting with deprotonated silanols on the silica surface, which causes severe peak tailing and retention instability.

Below is an in-depth, causality-driven troubleshooting guide and self-validating method development protocol to help you achieve robust, symmetrical separations.

Part 1: Diagnostic Logic for Basic Analytes

Before altering your method, it is critical to diagnose the root cause of poor peak shape. The following decision tree outlines the logical progression for troubleshooting peak tailing in dual-basic compounds.

G Start Analyze Peak Shape (Asymmetry Factor > 1.5?) CheckPH Evaluate Mobile Phase pH Start->CheckPH Yes LowPH Low pH (< 3.0) Silanols Neutralized CheckPH->LowPH HighPH High pH (> 10.5) Amine Neutralized CheckPH->HighPH MidPH Mid pH (4.0 - 8.0) Avoid for this analyte CheckPH->MidPH ColumnCheck Use Hybrid/Type B Silica (e.g., BEH Technology) LowPH->ColumnCheck HighPH->ColumnCheck MidPH->CheckPH Shift pH Success Symmetrical Peak (As < 1.2) ColumnCheck->Success

Troubleshooting workflow for resolving peak tailing in basic analytes.

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause, and how do I resolve it? A1: Peak tailing for this molecule is primarily driven by secondary ion-exchange interactions. At neutral pH, the tertiary amine is fully protonated. These positively charged analytes interact strongly with unbonded, ionized silanol groups (Si-O⁻) on the stationary phase[1](). Resolution: You must break this electrostatic interaction.

  • Suppress Silanol Ionization (Low pH): Lower the mobile phase pH to < 3.0 (e.g., 0.1% Formic Acid). At this pH, silanols are fully protonated and neutralized, eliminating the ion-exchange site[2]().

  • Suppress Analyte Ionization (High pH): Raise the pH to > 10.5 using an ammonium hydroxide buffer. This neutralizes the tertiary amine, allowing it to partition purely via hydrophobic interactions[3]().

Q2: My retention times are highly variable between runs. How do I stabilize them? A2: Retention time drift in dual-basic compounds is a classic symptom of operating too close to the analyte's pKa[4](). If your mobile phase pH is within ±1 unit of either the pyridine pKa (~4.0) or the amine pKa (~9.5), slight pH variations in the buffer preparation will drastically shift the ratio of ionized to neutral species, altering the retention factor ( k′ )[5](). Resolution: Buffer the mobile phase at least 2 pH units away from both pKa values. Ensure buffer capacity is sufficient (e.g., 10–20 mM).

Q3: I need to use MS-compatible mobile phases, but my peak shape degrades without phosphate buffer. What are my options? A3: Phosphate buffers are excellent for masking silanols but are non-volatile and incompatible with LC-MS. Resolution: Utilize a column with a positively charged surface modification (e.g., polar-embedded or CSH technology) to electrostatically repel the protonated amine(). Alternatively, use an ethylene-bridged hybrid (BEH) column like the Waters XBridge, which allows you to run at pH 10.5 with volatile ammonium hydroxide, neutralizing the amine for MS detection[6]().

Part 3: Quantitative Data & Strategy Matrices

Table 1: Effect of Mobile Phase pH on Analyte Ionization and Chromatographic Strategy

Mobile Phase pHPyridine StateTertiary Amine StateNet ChargeChromatographic EffectRecommendation
pH < 2.5 Protonated (+1)Protonated (+1)+2High polarity, low retention. Silanols are neutralized.Highly Recommended. Use 0.1% TFA or Formic Acid. Excellent peak shape.
pH 4.0 - 8.0 Partial/NeutralProtonated (+1)+1Severe tailing due to Si-O⁻ interactions. Retention drift.Avoid. Operates too close to pKa values; causes irreproducibility.
pH > 10.5 Neutral (0)Neutral (0)0Pure hydrophobic partitioning. High retention, sharp peaks.Highly Recommended. Requires high-pH stable hybrid columns (e.g., BEH).

Table 2: Recommended Column Chemistries for Basic Pyridines

Column TechnologyExampleMechanism & BenefitOptimal pH Range
Ethylene-Bridged Hybrid (BEH) Waters XBridge C18High resistance to dissolution at high pH. Allows amine neutralization().pH 1.0 - 12.0
Polar-Embedded C18 Phenomenex Synergi Polar-RPEmbedded amide groups shield residual silanols from the basic amine.pH 1.5 - 8.5
Charged Surface Hybrid (CSH) Waters ACQUITY CSHLow-level positive surface charge repels basic analytes, preventing tailing at low pH.pH 1.0 - 11.0

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Preparation & Baseline Check

  • Flush the HPLC system with 50:50 Water:Acetonitrile (no additives) to remove residual salts.

  • Install a high-pH stable hybrid C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Validation Check: Inject 1 µL of a neutral void volume marker (e.g., Uracil, 10 µg/mL). Calculate the dead time ( t0​ ). The peak asymmetry factor ( As​ ) for Uracil must be between 0.95 and 1.05. If it fails, the column bed is compromised; replace the column.

Step 2: Mobile Phase Preparation (High pH Strategy)

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 11.0 using Ammonium Hydroxide. Causality: This pH is >1.5 units above the amine's pKa, ensuring >95% of the analyte is neutral.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Gradient Scouting & Retention Mapping

  • Program a linear gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min. Column Temp: 40°C.

  • Inject 5 µL of the N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine standard (0.1 mg/mL in initial mobile phase).

  • Validation Check: Calculate the retention factor ( k′=(tr​−t0​)/t0​ ). Ensure k′>2.0 . If k′<2.0 , the analyte is eluting too close to the void volume; decrease the initial organic percentage.

Step 4: System Suitability Testing (SST)

  • Perform 6 replicate injections of the standard at the optimized gradient.

  • Validation Criteria:

    • Retention time %RSD < 0.5%

    • Peak Area %RSD < 2.0%

    • USP Tailing Factor ( Tf​ ) < 1.5

Part 5: Method Development Workflow

Workflow N1 1. Analyte Profiling pKa 1 ~4.0, pKa 2 ~9.5 N2 2. Buffer Selection Target pH 2.0 or 11.5 N1->N2 N3 3. Column Selection Hybrid C18 or Polar-Embedded N2->N3 N4 4. Gradient Scouting 5-95% Organic N3->N4 N5 5. Validation Check tf, k', and Rsq N4->N5

Step-by-step method development workflow for dual-basic pyridine derivatives.

References

  • Why Do Peaks Tail? - LC Troubleshooting Bible. LC Troubleshooting Bible. URL:[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. URL: [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. URL: [Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. URL:[Link]

  • pH Gradient Reversed-Phase HPLC. Analytical Chemistry - ACS Publications. URL:[Link]

  • UPLC Technology. Waters Corporation. URL: [Link]

  • Mobile Phase pH Analyte pKa Shift. SlideServe. URL: [Link]

Sources

Optimization

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine degradation at room temperature

Welcome to the technical support guide for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and handling of this compound. Given the absence of specific degradation literature for this exact molecule, this guide synthesizes information from established chemical principles and data on analogous structures, such as bromopyridines and tertiary amines, to provide a robust framework for troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and experimental use of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

Question 1: I observe a new, more polar peak in my HPLC analysis after storing my sample in solution at room temperature. What could it be?

This is a common observation and often points towards oxidative degradation. The tertiary amine and the pyridine ring are both susceptible to oxidation.

  • Pyridine N-Oxidation: The nitrogen on the pyridine ring can be oxidized to form the corresponding N-oxide.[1][2][3][4] This introduces a polar N-O bond, significantly increasing the polarity of the molecule, which would lead to an earlier retention time on a reverse-phase HPLC column.

  • Tertiary Amine N-Oxidation: The tertiary amine can also be oxidized to an N-oxide. This is a common metabolic pathway for many drugs and can occur chemically.[5]

  • Hydroxylation: The pyridine ring can be hydroxylated, another form of oxidation, which also increases polarity.[6][7]

Question 2: My sample has developed a slight yellow or brownish tint after being stored on the benchtop. Is it still usable?

A change in color is a visual indicator of potential degradation. While the compound might still be largely intact, the color change suggests the formation of chromophoric impurities. This could be due to a variety of factors including:

  • Photodegradation: Exposure to light, especially UV light, can induce degradation pathways in pyridine-containing molecules.

  • Oxidative Polymerization: Minor impurities or degradation products could catalyze the formation of colored polymeric material.

It is strongly recommended to re-analyze the sample for purity before use. A quantitative analysis (e.g., by HPLC with a calibrated standard) is necessary to determine if the sample still meets the requirements for your experiment.

Question 3: I am seeing a loss of my parent compound peak area over time, but no single major degradant peak is appearing. Where is my compound going?

This scenario can be perplexing and may suggest several possibilities:

  • Formation of Multiple Minor Degradants: The degradation may not follow a single pathway, leading to a variety of products, each too low in concentration to appear as a distinct, major peak.

  • Formation of Non-UV-Active Products: Some degradation pathways, such as certain ring-opening reactions, might destroy the chromophore, rendering the products invisible to UV detection.

  • Adsorption to Container: Highly reactive degradation products might adsorb to the surface of the storage vial (glass or plastic).

In this case, using a more universal detection method, such as mass spectrometry (MS) or a charged aerosol detector (CAD), can help to identify non-UV-active products.

Question 4: Can I expect N-dealkylation of the tertiary amine at room temperature?

Spontaneous N-dealkylation at room temperature without the presence of strong reagents is generally slow.[5][8][9][10][11] However, it can be catalyzed by trace impurities or oxidative processes.[9][12] While less likely to be the primary degradation route compared to N-oxidation, the formation of the corresponding secondary amine, N-((5-bromopyridin-3-yl)methyl)propan-1-amine, should not be entirely ruled out, especially over long-term storage or under harsh conditions.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific experimental issues.

Issue 1: Unexpected Peaks in Chromatographic Analysis
  • Symptom: Appearance of one or more new peaks in your HPLC or LC-MS chromatogram.

  • Possible Causes & Investigation Strategy:

Potential Degradation Pathway Expected Product Characteristics Recommended Analytical Approach
Pyridine or Amine N-Oxidation Increased polarity (earlier retention time in RP-HPLC). Mass increase of +16 Da.LC-MS analysis. Look for the [M+16+H]⁺ ion.
N-Dealkylation (Loss of methyl or propyl group) Increased polarity. Mass decrease of -14 Da (demethylation) or -42 Da (depropylation).LC-MS analysis. Look for [M-14+H]⁺ or [M-42+H]⁺ ions.
Dehalogenation (Loss of Bromine) Decreased polarity (later retention time in RP-HPLC). Mass decrease of -79/81 Da (loss of Br isotope).LC-MS analysis. Look for the loss of the characteristic bromine isotopic pattern.
Hydrolysis of C-Br bond Increased polarity. Mass change of -79/81 Da (loss of Br) and +17 Da (addition of OH).LC-MS analysis. Monitor for the corresponding mass shift.
Workflow for Investigating Degradation

To systematically identify the cause of degradation, a forced degradation study is highly recommended.[13][14][15][16] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradants.

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of the compound in a suitable solvent (e.g., Acetonitrile/Water) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose aliquots Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Expose aliquots Analysis Analyze all samples by a stability-indicating LC-MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Compare Compare degradant profiles from stressed samples to the room temperature degraded sample Analysis->Compare Identify Identify common peaks and tentatively assign structures based on mass shifts Compare->Identify

Caption: Workflow for a forced degradation study.

Part 3: Protocols

Protocol 1: HPLC-MS Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating method. Optimization will be required.

  • Instrumentation: HPLC with UV/PDA and Mass Spectrometric detectors.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm or PDA scan from 200-400 nm.[17]

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers the parent compound and expected degradants (e.g., m/z 100-500).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.1 mg/mL.[17]

Protocol 2: Room Temperature Stability Study
  • Objective: To assess the stability of the compound in a specific solvent at room temperature over time.

  • Procedure: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent. b. Dispense aliquots into several clear and amber vials to test for photostability. c. Store one set of vials on a lab bench exposed to ambient light and temperature, and another set in a dark drawer or cabinet at the same temperature. d. At specified time points (e.g., T=0, 24h, 48h, 1 week, 1 month), analyze an aliquot from each storage condition using the HPLC-MS method described above.

  • Data Analysis: a. Calculate the purity of the main peak as a percentage of the total peak area. b. Plot the purity (%) versus time for each condition to determine the degradation rate. c. Identify and quantify any major degradation products that form.

Part 4: Potential Degradation Pathways

Based on the structure of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, several degradation pathways are plausible.

Pathways cluster_products Potential Degradation Products Parent Parent Compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine N_Oxide_Py Pyridine N-Oxide (+16 Da) Parent->N_Oxide_Py Oxidation (H₂O₂, air) N_Oxide_Amine Tertiary Amine N-Oxide (+16 Da) Parent->N_Oxide_Amine Oxidation (H₂O₂, air) Demethyl N-Demethylated Product (-14 Da) Parent->Demethyl Oxidative N-Dealkylation Dehalo De-brominated Product (-79/81 Da) Parent->Dehalo Reductive or Photolytic Debromination

Caption: Plausible degradation pathways for the title compound.

Mechanistic Considerations:

  • N-Oxidation: This is a very common pathway for both pyridines and tertiary amines.[1][3][4][12] It is often mediated by atmospheric oxygen, trace peroxides in solvents (like THF or Dioxane), or more aggressive oxidizing agents. The resulting N-oxides are stable but have altered chemical and physical properties.

  • N-Dealkylation: Oxidative N-dealkylation is a known metabolic process and can occur chemically, often initiated by a single-electron transfer from the amine nitrogen.[9] This can lead to the formation of an iminium intermediate that is subsequently hydrolyzed to the secondary amine and an aldehyde.

  • Dehalogenation: The carbon-bromine bond on a pyridine ring can be susceptible to cleavage, particularly under photolytic conditions or in the presence of reducing agents or certain metal catalysts.[18]

By understanding these potential issues and employing the troubleshooting strategies and analytical protocols outlined above, researchers can ensure the integrity of their experiments and the reliability of their results when working with N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 27, 2026, from [Link]

  • Shendarkar, S.M., & Vadvalkar, S. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Hussain, G., & Wannes, D. (2017).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 27, 2026, from [Link]

  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963.
  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances, 10(17), 10163–10169.
  • Dealkylation Reactions of Amines. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Cai, C.-Y., Chen, S.-J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(37), 24257–24264.
  • Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Hughes, D. L. (2018). Catalytic Enantioselective Pyridine N-Oxidation.
  • Mondal, B., & Rath, S. P. (2016). Oxidative N-Dealkylation of Tertiary Amines with Tetraethylammonium Periodate Catalyzed by Metal Complexes. ChemistrySelect, 1(13), 3613-3618.
  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
  • Olofson, R. A., & Martz, J. T. (1975). N-dealkylation of tertiary amines. U.S. Patent No. 3,905,981. Washington, DC: U.S.
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry, 88(13), 8829–8838.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved March 27, 2026, from [Link]

  • Liu, H., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 13(11), 2845.
  • Tanthana, J., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045–16056.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 27, 2026, from [Link]

  • Tanthana, J., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045-16056.
  • Al-Hajaj, A. A., et al. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 101-115.
  • He, Z., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12), e00451-19.

Sources

Troubleshooting

purification of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine via flash chromatography

Welcome to the Technical Support Center for the purification of complex basic amines. Isolating N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine presents unique chromatographic challenges due to its dual basic site...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex basic amines. Isolating N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine presents unique chromatographic challenges due to its dual basic sites (a tertiary amine and a weakly basic pyridine ring) and the lipophilic influence of the bromine substituent.

This guide provides researchers and drug development professionals with field-proven methodologies, quantitative parameters, and troubleshooting logic to ensure high-recovery, high-purity isolations.

Workflow Visualization: Stationary Phase & Solvent Selection

ChromatographyWorkflow Step1 Crude Amine: N-((5-bromopyridin-3-yl)methyl) -N-methylpropan-1-amine Decision1 Select Stationary Phase Step1->Decision1 Path1 Standard Unbonded Silica Decision1->Path1 Cost-effective Path2 Amine-Bonded Silica (NH2) Decision1->Path2 Optimal peak shape Action1 Add 1-2% TEA or NH4OH to Mobile Phase Path1->Action1 Neutralize acidic silanols Action2 Use Standard Solvents (e.g., Hexane/EtOAc) Path2->Action2 No modifier needed Outcome Monitor UV at 260/280 nm Collect Fractions Action1->Outcome Action2->Outcome

Caption: Decision tree for stationary phase selection and mobile phase optimization.

Self-Validating Experimental Protocols

A chromatographic protocol is only self-validating if the Thin Layer Chromatography (TLC) conditions perfectly mirror the column environment. To accurately predict column behavior, you must pre-saturate your TLC chamber and plate with the exact modified mobile phase used for the column.

Method A: Standard Silica with Basic Modifier (Cost-Effective Approach)

Causality: Standard chromatographic silica is pH neutral overall, but its surface silanol (Si-OH) groups act as Brønsted acids. The basic nitrogens in our target molecule will ionically bind to these silanols, causing severe tailing (1). Adding a competing base blocks these acidic sites.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add 1% to 2% (v/v) Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) (2). Mix thoroughly.

  • Column Equilibration (Critical): Flush the unbonded silica column with at least 3 to 5 Column Volumes (CV) of the modified mobile phase. Validation: The column is ready only when the eluent pH matches the mobile phase pH.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the modified mobile phase and apply it evenly to the column head.

  • Elution: Run the column at a steady flow rate. Monitor UV absorbance at 260 nm and 280 nm.

  • Recovery: Pool fractions containing the target compound. Co-evaporate with toluene under reduced pressure to assist in the complete azeotropic removal of residual TEA.

Method B: Amine-Functionalized Silica (Optimal Peak Shape)

Causality: Amine-bonded silica has propyl-amine groups covalently attached to the silica surface, permanently neutralizing the acidic silanols (1). This eliminates the need for volatile basic modifiers, simplifying downstream solvent removal.

  • Solvent Preparation: Prepare a standard organic mobile phase, such as a Hexane/Ethyl Acetate gradient. No TEA or NH₄OH is required.

  • Column Setup: Mount a pre-packed amine-functionalized silica column (e.g., KP-NH).

  • Sample Loading: Load the sample dissolved in a non-polar solvent (like Hexane or DCM).

  • Elution: Elute using a standard gradient. The target amine will elute as a sharp, symmetrical peak.

Quantitative Optimization Data

Stationary PhaseMobile Phase SystemBasic ModifierTarget RfExpected Peak ShapeMechanistic Rationale
Standard Silica DCM / MeOH (95:5)None< 0.10Severe TailingUnshielded silanols act as Brønsted acids, trapping the basic nitrogens.
Standard Silica DCM / MeOH (95:5)1% TEA0.25 - 0.35Sharp, SymmetricTEA competitively binds to acidic silanol sites, allowing the target to elute freely.
Amine-Silica (NH₂) Hexane / EtOAc (50:50)None0.30 - 0.40Sharp, SymmetricCovalently bonded propyl-amine groups permanently neutralize the silica surface.
Reversed-Phase (C18) H₂O / MeCN Gradient0.1% NH₄OHN/A (Gradient)SharpHydrophobic interactions dominate; basic modifier suppresses amine ionization for better retention.

Troubleshooting Guide & FAQs

Q: Why is my compound streaking across 15+ fractions, and how do I fix it? A: Streaking is caused by Brønsted acid-base interactions between the basic tertiary amine/pyridine nitrogens of your molecule and the acidic silanol groups on standard silica gel (1). To fix this, you must "deactivate" the silica. Add 1% to 2% TEA or concentrated aqueous ammonium hydroxide to your mobile phase (2). Alternatively, switch to an amine-functionalized stationary phase.

Q: I am experiencing poor recovery (loss of compound on the column). What is happening? A: Poor recovery is a hallmark of irreversible binding to highly active acidic sites on the silica. If you added TEA to your mobile phase but failed to equilibrate the column before loading the sample, the amine will still bind to the bare silica at the top of the column. Always pre-flush the column with 3 to 5 CVs of the TEA-modified solvent to pre-saturate all binding sites (3).

Q: I am using UV detection, but I cannot see the compound eluting. What wavelength should I use? A: Bromopyridines typically exhibit UV absorbance maxima around 260-270 nm due to the π-π* transitions of the pyridine ring (4). However, if you are using DCM or TEA, be aware of UV cutoffs (the DCM cutoff is ~233 nm; TEA absorbs strongly below 250 nm). Set your primary wavelength to 260 nm and a secondary monitoring wavelength to 280 nm to avoid solvent interference.

Q: How do I separate the target molecule from a debrominated byproduct (N-(pyridin-3-ylmethyl)-N-methylpropan-1-amine)? A: The bromine atom at the 5-position significantly increases the molecule's lipophilicity compared to the debrominated byproduct. On normal phase silica, the brominated target will interact less with the polar stationary phase and elute faster (higher Rf) than the debrominated version. If baseline resolution is not achieved, switch to a shallower gradient (e.g., hold at 2% MeOH longer) or utilize reversed-phase (C18) chromatography. In reversed-phase, the lipophilic bromine will cause the target to be retained longer than the debrominated impurity.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Available at:[Link]

  • NIST. "Pyridine, 3-bromo- - the NIST WebBook." Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine .

As a functionalized tertiary amine, this compound is a highly versatile synthetic building block. However, its chemical structure makes it inherently vulnerable to oxidative degradation. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the chemical integrity of your compound during both short- and long-term storage.

Troubleshooting Guide & FAQs

Q1: Why is my free base turning yellow and showing a +16 Da mass shift on LC-MS after a few weeks on the bench? A1: The +16 Da mass shift and yellow discoloration are classic indicators of N-oxide formation [1]. The aliphatic tertiary amine nitrogen in your compound possesses a highly nucleophilic lone pair of electrons. When exposed to atmospheric oxygen, this lone pair slowly undergoes auto-oxidation to form a coordinate covalent nitrogen-oxygen bond ( R3​N→O )[1]. This process is accelerated by ambient light and trace transition metal impurities. While the pyridine ring can also oxidize, the aliphatic tertiary amine is significantly more electron-rich and will oxidize first [2].

Q2: How should I properly store the free base if I need it for immediate downstream synthesis? A2: If you must store the compound as a free base (typically an oil or low-melting solid), you must create a strict anaerobic and photolytically stable environment. We strongly recommend blanketing the storage vial with Argon rather than Nitrogen. Argon is a noble gas that is denser (heavier) than air; it forms a protective blanket directly over the liquid/solid interface, effectively displacing oxygen[3]. The vial must be amber glass to prevent photolytic dehalogenation of the 5-bromo substituent, and stored at -20°C to kinetically suppress radical auto-oxidation pathways.

Q3: Is there a long-term storage solution that avoids the need for strict anaerobic conditions? A3: Yes. The most robust, self-validating method for long-term storage is converting the free base into a protonated salt (e.g., a hydrochloride salt). Salt formation drastically increases the oxidative stability of the molecule [4]. By protonating the tertiary amine, the lone pair of electrons is tied up in a covalent bond with the hydrogen ion, forming an ammonium cation. This eliminates the electron density required to react with atmospheric oxygen or trace peroxides, effectively halting N-oxide formation [5]. Furthermore, amine salts are crystalline solids, which drastically limits oxygen diffusion compared to the oily free base.

Data Presentation: Storage Conditions vs. Stability

The following table summarizes the causal relationship between storage conditions, physical state, and the expected shelf-life of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

Storage FormAtmosphereTemperatureLight ProtectionExpected Shelf-LifePrimary Degradation Risk
Free Base (Neat) AirRoom Temp (20°C)None (Clear Vial)< 1 WeekRapid N-oxidation (+16 Da)
Free Base (Neat) Nitrogen4°CAmber Vial1 - 2 MonthsModerate auto-oxidation
Free Base (Neat) Argon-20°CAmber Vial3 - 6 MonthsSlow auto-oxidation
HCl Salt (Solid) AirRoom Temp (20°C)Amber Vial> 2 YearsNegligible (Highly stable)
HCl Salt (Solid) Argon4°CAmber Vial> 5 Years None

Degradation Pathway Visualization

Figure 1: Oxidative degradation pathways of the free base vs. stabilization via salt formation.

Experimental Protocols

Protocol 1: Argon Blanketing and Cryogenic Storage (Short-Term)

Use this protocol if the free base form is strictly required for immediate downstream coupling reactions.

  • Vial Selection: Transfer the purified free base into a clean, dry amber glass vial to prevent photolytic degradation of the bromopyridine moiety.

  • Argon Displacement: Insert an argon gas line equipped with a sterile needle into the vial. Gently purge the headspace with a steady stream of argon for 30–60 seconds. Mechanistic note: Because argon is heavier than air, it will pool at the bottom of the vial, creating a physical barrier against O2​ [3].

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while slowly withdrawing the argon needle to maintain positive pressure inside the vial.

  • Secondary Seal: Wrap the cap tightly with Parafilm.

  • Storage: Store immediately at -20°C or -80°C. Thaw completely to room temperature before opening to prevent atmospheric condensation (water) from introducing oxygen into the sample.

Protocol 2: Synthesis of the Hydrochloride Salt (Long-Term)

Use this protocol to create a self-validating, highly stable solid for archival storage or bulk material handling.

  • Dissolution: Dissolve 1.0 equivalent of the N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine free base in anhydrous diethyl ether or dichloromethane (DCM) (approximately 10 mL per gram of amine).

  • Cooling: Purge the reaction flask with argon and cool to 0°C using an ice bath. Mechanistic note: Cooling controls the exothermic neutralization reaction and maximizes the precipitation yield.

  • Acid Addition: Dropwise, add 1.05 to 1.1 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) under continuous magnetic stirring.

  • Precipitation: Observe the immediate precipitation of the hydrochloride salt as a white to off-white crystalline solid. The insolubility of the salt in ethereal solvents drives the reaction to completion.

  • Maturation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation and particle growth.

  • Filtration: Filter the precipitate rapidly using a Büchner funnel under a nitrogen or argon blanket. Wash the filter cake twice with cold anhydrous ether to remove any unreacted free base or non-polar impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry overnight at room temperature to remove residual solvent.

  • Storage: Store the resulting stable, crystalline salt at room temperature or 4°C in a sealed vial.

Figure 2: Step-by-step workflow for the synthesis and isolation of the oxidation-resistant HCl salt.

References

  • Amine oxide Wikipedia URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities PMC - National Institutes of Health (NIH) URL:[Link]

  • Tertiary amine composition and method for making the composition (US9708436B2)
  • Principles of Drug Action 1, Spring 2005, Amines Auburn University URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions PMC - National Institutes of Health (NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

comparing reactivity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine vs chloropyridines

An objective comparison of the reactivity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine and its chloropyridine analogue, providing experimental data and strategic insights for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the reactivity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine and its chloropyridine analogue, providing experimental data and strategic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Halopyridines in Modern Synthesis

Halogenated pyridines are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the ability of the halogen atom to serve as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. The choice between a bromopyridine and a chloropyridine is a critical decision in synthetic planning, with significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of the reactivity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, a representative bromopyridine, with its corresponding chloropyridine analogues. We will explore the fundamental principles governing their reactivity and provide supporting experimental data for key transformations, empowering chemists to make informed strategic decisions.

Fundamental Principles of Reactivity

The disparate reactivity between bromopyridines and chloropyridines is rooted in fundamental chemical principles, primarily the carbon-halogen (C-X) bond strength and the electronic influence of the pyridine ring.

Carbon-Halogen Bond Dissociation Energy (BDE)

The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst.[1] The energy required to cleave this bond is a primary determinant of the substrate's reactivity. The C-Br bond is inherently weaker and thus more easily broken than the stronger C-Cl bond.

  • C-Br Bond Energy: ~275-285 kJ/mol[1][2]

  • C-Cl Bond Energy: ~330-340 kJ/mol[1][2]

This difference in BDE means that bromopyridines generally react faster, under milder conditions, and with a broader range of catalysts than their chloro counterparts.[3]

Electronic Effects of the Pyridine Ring

The pyridine nitrogen atom profoundly influences the reactivity of the ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[4] At these positions, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing stabilization.

Conversely, the 3- and 5-positions lack this direct resonance stabilization, making SNAr reactions at these sites significantly more challenging. For the target molecule, N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, the bromine is at the 5-position, rendering it largely unreactive toward traditional SNAr. Its primary utility lies in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Cross-coupling reactions are the most common and powerful methods for functionalizing halopyridines. Here, we compare the performance of bromo- and chloro-pyridines in two of the most vital transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds.[5] The higher reactivity of the C-Br bond makes bromopyridines the preferred substrate for this transformation, especially in discovery chemistry where speed and reliability are paramount.[3]

Causality in Experimental Design: Due to the robust C-Cl bond, activating chloropyridines requires more sophisticated catalytic systems.[3] Traditional catalysts like Pd(PPh₃)₄, which are often sufficient for bromopyridines, typically give low to moderate yields with chlorides.[6] To overcome this, modern catalyst systems for chloropyridines employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the difficult oxidative addition step and accelerate the overall catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar -B(OH)₂(X) ArBOH2 Ar'B(OH)₂ (Base) ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
5-Bromo-2-methylpyridin-3-amine[8]Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9018Moderate to Good
2-Chloropyridine[6]Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-2460-75
2-Chloropyridine[6]XPhos Pd G3K₃PO₄Toluene1002-8>90
2-Chloropyridine[9][Pd/disulfonated fluorenylphosphine]K₂CO₃n-Butanol/H₂O100<2489-91

Experimental Protocol: Suzuki Coupling of a 5-Bromopyridine Derivative

This protocol is adapted for a typical 5-bromopyridine substrate based on established literature procedures.[10]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine derivative (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.2 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Protocol Note for Chloropyridines: To adapt this protocol for a less reactive chloropyridine, Pd(PPh₃)₄ would be replaced with a more active catalyst system, such as a combination of Pd₂(dba)₃ (2 mol%) and a specialized ligand like XPhos (4-5 mol%).[6] The reaction may also require a higher temperature or longer reaction time to achieve a comparable yield.

Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, the reactivity hierarchy favors bromides over chlorides.[11] The general order of reactivity for the aryl electrophile in Buchwald-Hartwig amination is Ar-Br > Ar-Cl > Ar-I.[12] The seemingly counterintuitive lower reactivity of iodides is due to the formation of inhibitory palladium-iodide complexes.[12]

Causality in Experimental Design: The amination of aryl chlorides necessitates robust catalytic systems, often employing bulky biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, BrettPhos).[13][14] These ligands create a sterically demanding environment around the palladium center that promotes the crucial C-N reductive elimination step, which can be slow with less bulky ligands. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate its entry into the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord -X⁻ PdII_Amine [Ar-Pd(II)L(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Amine R₂NH (Base) Amine->Amine_Coord RedElim Reductive Elimination PdII_Amine->RedElim -HX RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
3,5-Dibromopyridine[15]PiperidinePd₂(dba)₃ / BINAPNaOt-BuToluene180 (MW)55 (30 min)
2-BromopyridineVolatile AminesPd(OAc)₂ / XPhosK₃PO₄t-BuOH100High[16]
2-Chloropyridine[11]AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene100>95
2,4-Dichloropyridine[11]MorpholinePd(OAc)₂ / SPhosCs₂CO₃Toluene11092 (at C2)

Experimental Protocol: Buchwald-Hartwig Amination of a 3,5-Dihalopyridine

This protocol is based on microwave-assisted conditions reported for related substrates.[15]

  • Vessel Preparation: In a microwave reaction vessel, combine the 3,5-dihalopyridine (1.0 eq.), the desired amine (2-10 eq.), and a suitable base (e.g., NaOt-Bu, 1.5 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., BINAP or XPhos, 4-5 mol%).

  • Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene or 1-methyl-2-pyrrolidinone (NMP).

  • Reaction: Seal the vessel and place it in a microwave synthesizer. Heat the reaction mixture to 130-180 °C for 30-60 minutes.

  • Workup & Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Protocol Note: The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating, which might otherwise require many hours (up to 100 h in some cases) to achieve similar yields.[15] For a chloropyridine, the choice of a highly active ligand like XPhos is critical for success.

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the 3- and 5-positions of the pyridine ring are electronically disfavored for SNAr. Nucleophilic attack at the 5-position leads to a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen. This results in a high-energy intermediate and a correspondingly high activation barrier for the reaction.

While SNAr on 5-halopyridines is not a common strategy, it can sometimes be achieved under forcing conditions (high temperatures, strong nucleophiles, microwave heating), often in cases where the ring is further activated by other electron-withdrawing groups. For N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, SNAr at the C5-Br bond is not a synthetically viable pathway under standard conditions.

Practical Considerations & Synthetic Strategy

The choice between a bromopyridine and a chloropyridine is a balance of reactivity, cost, and availability. Chloropyridines are often more economical and available in greater diversity from commercial suppliers, making them attractive for large-scale synthesis. However, this cost benefit must be weighed against the potentially higher cost of the specialized catalysts and ligands required for their efficient transformation.[3]

For discovery chemistry, where reaction development time and substrate scope are prioritized, the higher and more predictable reactivity of bromopyridines often makes them the superior choice.

Decision_Workflow start Start: Select Halopyridine question_scale Project Scale? start->question_scale scale_large Large Scale / Process question_scale->scale_large Large scale_small Small Scale / Discovery question_scale->scale_small Small question_cost Cost Sensitivity? scale_large->question_cost question_reactivity Need for High Reactivity / Mild Conditions? scale_small->question_reactivity cost_high High question_cost->cost_high High cost_low Low question_cost->cost_low Low choose_chloro Consider Chloropyridine (Budget for advanced catalyst) cost_high->choose_chloro choose_bromo Choose Bromopyridine (Reliable, faster development) cost_low->choose_bromo reactivity_yes Yes (Sensitive FGs) question_reactivity->reactivity_yes Yes reactivity_no No (Robust Substrate) question_reactivity->reactivity_no No reactivity_yes->choose_bromo reactivity_no->choose_chloro

Caption: Decision workflow for selecting a halopyridine substrate.

Conclusion

In comparing the reactivity of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine with its chloropyridine analogues, a clear hierarchy emerges. The bromopyridine is the more reactive substrate in the most synthetically valuable transformations—palladium-catalyzed cross-coupling reactions—due to the lower C-Br bond dissociation energy.[1] This allows for the use of simpler catalysts, milder conditions, and often results in faster, more reliable reactions.[3]

Chloropyridines, while more cost-effective, present a greater synthetic challenge, necessitating the use of advanced, and often more expensive, catalyst systems to achieve high efficiency.[3][6] For SNAr reactions, neither substrate is viable at the 5-position under standard conditions due to unfavorable electronics. Ultimately, the selection of the halogen is a strategic decision that depends on the specific goals of the synthesis, balancing the upfront cost of starting materials against the time and resources required for reaction development and execution.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. Benchchem.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience.
  • Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide. Benchchem.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry - ACS Publications.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
  • Strengths of Ionic and Covalent Bonds (9.4). LOUIS Pressbooks.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Buchwald-Hartwig Coupling. Organic Synthesis.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine via ¹H and ¹³C NMR Spectroscopy

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of a novel chemical entity is paramount. Every subsequent biological assay, every structure-activity relationship (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of a novel chemical entity is paramount. Every subsequent biological assay, every structure-activity relationship (SAR) study, and ultimately, every clinical outcome, is predicated on the absolute certainty of the molecule's structure. This guide provides a comprehensive framework for the structural validation of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, a compound of interest in medicinal chemistry, using the gold-standard technique of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the underlying principles and experimental rationale, compare NMR with alternative analytical techniques, and provide a self-validating protocol for achieving high-fidelity results.

The Imperative of Structural Integrity

The synthesis of a target molecule is only complete upon its rigorous structural verification. An assumed structure, later found to be incorrect, can invalidate months or even years of research. NMR spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3] It provides a detailed "map" of the atomic connectivity and chemical environment within a molecule, offering insights that no other single technique can match.[4] This guide will utilize predictive analysis to outline the expected ¹H and ¹³C NMR spectra for our target compound, providing a benchmark against which experimental data can be validated.

Figure 1: Structure of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine with proton (H) and carbon (C) environments labeled for predictive NMR analysis.

Predictive ¹H and ¹³C NMR Analysis

Before stepping into the laboratory, a robust theoretical analysis of the expected NMR spectra is an essential exercise. This prediction is based on the fundamental principles of chemical shielding, spin-spin coupling, and the influence of electronegative atoms and aromatic systems.[5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.[2] For our target molecule, we anticipate seven distinct signals.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
H_a ~8.6 - 8.71HDoublet (d) or Singlet (s)Located ortho to the pyridine nitrogen, this proton is highly deshielded. Expect a small coupling to H_c.
H_b ~8.5 - 8.61HDoublet (d) or Singlet (s)Also ortho to the pyridine nitrogen and deshielded. Expect a small coupling to H_c.
H_c ~7.8 - 8.01HTriplet (t) or Singlet (s)Situated between two other aromatic protons, this proton's signal will be a multiplet due to coupling with H_a and H_b.
H_d ~3.6 - 3.82HSinglet (s)These benzylic protons are adjacent to the electron-withdrawing pyridine ring, shifting them downfield. No adjacent protons result in a singlet.
H_e ~2.3 - 2.52HTriplet (t)These protons are adjacent to the nitrogen and a CH₂ group (H_f), resulting in a triplet.
H_f ~1.4 - 1.62HSextetCoupled to both the adjacent CH₂ (H_e) and CH₃ (H_g) groups (2+3=5 protons), leading to a sextet (n+1 rule).[5]
H_g ~0.8 - 1.03HTriplet (t)These terminal methyl protons are coupled to the adjacent CH₂ group (H_f), resulting in a triplet.
H_h ~2.2 - 2.43HSinglet (s)The N-methyl protons are in a distinct chemical environment with no adjacent protons, giving a singlet.

Note: The aromatic protons (H_a, H_b, H_c) on the 3,5-disubstituted pyridine ring will exhibit complex coupling patterns. The predicted multiplicities are a first-order approximation.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[2] For our target, we expect to see all 10 unique carbon signals.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C1 ~151 - 153Aromatic C adjacent to N, highly deshielded.
C2 ~148 - 150Aromatic C adjacent to N, highly deshielded.
C3 ~138 - 140Aromatic C with CH₂ substituent.
C4 ~121 - 123Aromatic C attached to Bromine (C-Br).
C5 ~135 - 137Aromatic C between C-Br and CH₂ substituent.
C6 ~58 - 62Benzylic carbon (CH₂), shifted downfield by the ring and nitrogen.
C7 ~55 - 59CH₂ carbon alpha to the amine nitrogen.
C8 ~20 - 24Aliphatic CH₂ carbon.
C9 ~11 - 14Terminal methyl carbon of the propyl group.
C10 ~42 - 45N-methyl carbon.

Experimental Protocol for High-Fidelity NMR Validation

Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol represents a self-validating system, designed to minimize artifacts and ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good solubilizing power and relatively simple residual solvent peak.[6][7]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

    • If quantitative analysis (qNMR) is required, add a precisely weighed amount of a certified internal standard that has a signal in a clear region of the spectrum.[9][10][11][12] Tetramethylsilane (TMS) is often added as a reference, set to 0.00 ppm.[13][14]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary. The solution must be homogeneous and free of any particulate matter.[15]

    • Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube.[7][8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, integrations, and coupling patterns, comparing them against the predicted values.

Visualizing the Validation Workflow

The process from a newly synthesized compound to a validated structure follows a logical and systematic workflow. This ensures that each step is built upon a solid foundation of verified data.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesized_Compound Synthesized Product Purification Purification (e.g., Chromatography) Synthesized_Compound->Purification Sample_Prep NMR Sample Preparation [Protocol] Purification->Sample_Prep MS_Acquisition Mass Spectrometry (MS) Purification->MS_Acquisition FTIR_Acquisition FTIR Spectroscopy Purification->FTIR_Acquisition NMR_Acquisition 1H & 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Process_Spectra Process & Analyze Spectra NMR_Acquisition->Process_Spectra Correlate_Techniques Correlate NMR, MS, FTIR for Cross-Validation MS_Acquisition->Correlate_Techniques FTIR_Acquisition->Correlate_Techniques Compare_Data Compare Experimental vs. Predicted NMR Data Process_Spectra->Compare_Data Compare_Data->Correlate_Techniques Validated_Structure Validated Structure Correlate_Techniques->Validated_Structure

Caption: Workflow for structural validation.

Comparative Guide: NMR vs. Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive and irrefutable evidence.[4][16]

TechniqueInformation ProvidedStrengthsLimitations for This Molecule
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and electronic environment of ¹H and ¹³C nuclei.[17]Unambiguous structure determination.[2] Quantitative analysis (qNMR) is possible.Lower sensitivity than MS. Requires slightly larger sample amounts.
Mass Spectrometry (MS) Precise molecular weight (confirming molecular formula) and fragmentation patterns.[16]Extremely high sensitivity. High-resolution MS (HRMS) provides exact mass and elemental composition.Does not differentiate between isomers. Provides limited connectivity information.
FTIR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[18]Fast, simple, and requires minimal sample. Good for identifying key bonds (e.g., C-N, C-H, aromatic C=C).Provides no information on the overall molecular skeleton or connectivity. Ambiguous for complex molecules.

Conclusion

The structural validation of a synthetic compound is a foundational requirement of rigorous scientific research. This guide has provided a comprehensive framework for confirming the structure of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine using ¹H and ¹³C NMR spectroscopy. By integrating predictive analysis with a detailed experimental protocol and a comparative assessment of complementary techniques, researchers can proceed with confidence, knowing their molecular structure is accurate and verified. This methodical approach upholds the principles of scientific integrity and ensures the reliability of all subsequent research.

References

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  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston. Available from: [Link]

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  • 1H proton nmr spectrum of propylamine. Doc Brown's Chemistry. Available from: [Link]

  • N-Methyl-1-propylamine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Available from: [Link]

  • 13C nmr spectrum of propylamine. Doc Brown's Chemistry. Available from: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap. Available from: [Link]

  • Certified reference materials for quantitative NMR. Separation Science. Available from: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available from: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available from: [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Available from: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Distinguishing N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine from its Structural Isomers

For: Researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-((5-bromopyridin-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. In drug discovery and development, unambiguous structural confirmation is paramount. Mass spectrometry serves as a cornerstone for this, but interpreting the fragmentation patterns of novel or complex molecules requires a foundational understanding of ionization principles and fragmentation mechanisms.

Here, we will not only dissect the expected fragmentation pathways of our target compound but also compare it with key structural alternatives. This comparative approach is critical in real-world scenarios where synthetic routes may yield closely related isomers. By understanding the subtle yet significant differences in their mass spectra, researchers can confidently identify their target molecule and rule out potential impurities or side-products.

Pillar 1: The Target Molecule and the Nitrogen Rule

Our compound of interest is N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

Molecular Formula: C₁₀H₁₅BrN₂ Molecular Weight: 242.05 g/mol (for ⁷⁹Br), 244.05 g/mol (for ⁸¹Br)

A primary and crucial check in the mass spectrum of a nitrogen-containing compound is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] Conversely, a molecule with an even number of nitrogen atoms, like our target, will exhibit a molecular ion at an even m/z value.

Furthermore, the presence of a single bromine atom introduces a highly characteristic isotopic signature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[3][4] Therefore, we anticipate prominent molecular ion peaks at m/z 242 and 244 .

Pillar 2: Predicted Fragmentation Pattern of the Target Compound

Upon electron ionization, the molecule loses an electron to form a radical cation [M]⁺•. The subsequent fragmentation is dictated by the stability of the resulting fragments. For aliphatic amines, the most dominant fragmentation pathway is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion.[1][7]

For our target molecule, there are three potential sites for α-cleavage around the tertiary amine.

G cluster_main N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Radical Cation [M]⁺• cluster_path_a Pathway A: Loss of Propyl Radical (Largest Alkyl Group) cluster_path_b Pathway B: Loss of Methyl Radical cluster_path_c Pathway C: Benzylic Cleavage mol m/z 242/244 node_a1 α-Cleavage 1 mol->node_a1 node_b1 α-Cleavage 2 mol->node_b1 node_c1 α-Cleavage 3 mol->node_c1 node_a2 Iminium Ion (Base Peak) m/z 199/201 node_a1->node_a2 - •C₃H₇ node_b2 Iminium Ion m/z 227/229 node_b1->node_b2 - •CH₃ node_c3 Iminium Ion m/z 72 node_c1->node_c3 - •C₆H₅BrN node_c2 Bromopyridinylmethyl Radical

Caption: Predicted primary fragmentation pathways for the target molecule.

  • Pathway A (Most Favorable): α-cleavage involving the loss of the largest alkyl group is generally the most preferred route for tertiary amines.[2][7] In this case, cleavage of the propyl-nitrogen bond results in the loss of a propyl radical (•C₃H₇). This generates a highly stable, resonance-stabilized iminium ion. We predict this to be the base peak in the spectrum, appearing at m/z 199/201 .

  • Pathway B: Loss of the smaller methyl radical (•CH₃) through α-cleavage is also possible. This would result in an ion at m/z 227/229 . The intensity of this peak is expected to be significantly lower than the base peak from Pathway A.

  • Pathway C (Benzylic Cleavage): Cleavage of the bond between the methylene bridge and the pyridine ring is also a form of α-cleavage. This "benzylic-type" cleavage is favorable due to the stability of the aromatic ring. This pathway would lead to the formation of an N-methyl-N-propyl iminium ion at m/z 72 and a neutral bromopyridinylmethyl radical. While this peak is expected, its abundance may be lower than the fragment from Pathway A, which retains the stabilizing bromo-aromatic structure on the charged fragment.

Other Notable Fragments:

  • Loss of Bromine: Cleavage of the C-Br bond from the molecular ion or major fragments can occur, leading to peaks at [M-Br]⁺ (m/z 163) and [M-C₃H₇-Br]⁺ (m/z 120).

  • Pyridinyl Fragments: Fragmentation of the pyridine ring itself can lead to a complex series of lower mass ions. A key fragment would be the bromopyridinylmethyl cation at m/z 170/172 .

Pillar 3: Comparative Fragmentation Analysis

To confidently identify our target, we must compare its predicted spectrum to that of plausible alternatives. Let's consider two structural isomers that could arise from alternative synthetic precursors.

Compound Structure Molecular Weight (m/z) Key Differentiating Fragments (Predicted)
Target Molecule: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Structure of Target Molecule242/244Base Peak: m/z 199/201 (Loss of •C₃H₇)Secondary: m/z 72
Alternative 1: N-((5-bromopyridin-3-yl)methyl)-N-ethyl ethanamineStructure of Isomer 1242/244Base Peak: m/z 213/215 (Loss of •C₂H₅)Secondary: m/z 86
Alternative 2: N-((5-bromopyridin-3-yl)methyl)-N-methyl propan-2 -amineStructure of Isomer 2242/244Base Peak: m/z 199/201 (Loss of •C₃H₇)Secondary: m/z 72 Distinction requires further analysis
Analysis of Alternative 1: N-((5-bromopyridin-3-yl)methyl)-N-ethylethanamine

This isomer contains two ethyl groups attached to the nitrogen. Following the rule of preferential loss of the largest alkyl group, α-cleavage would result in the loss of an ethyl radical (•C₂H₅).

G cluster_main Alternative 1 Radical Cation [M]⁺• cluster_path_a Pathway A: Loss of Ethyl Radical cluster_path_c Pathway B: Benzylic Cleavage mol m/z 242/244 node_a1 α-Cleavage mol->node_a1 node_c1 α-Cleavage mol->node_c1 node_a2 Iminium Ion (Base Peak) m/z 213/215 node_a1->node_a2 - •C₂H₅ node_c3 Iminium Ion m/z 86 node_c1->node_c3 - •C₆H₅BrN G cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis prep1 Dissolve ~1 mg of sample in 1 mL of Methanol or Ethyl Acetate prep2 Vortex to ensure homogeneity prep1->prep2 gc1 Injector: 250°C, Split mode (e.g., 50:1) prep2->gc1 gc2 Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) gc1->gc2 gc3 Oven Program: Start 100°C (1 min), ramp 15°C/min to 280°C, hold for 5 min gc2->gc3 ms1 Interface Temp: 280°C gc3->ms1 ms2 Ion Source: Electron Ionization (EI) Temp: 230°C, Energy: 70 eV ms1->ms2 ms3 Analyzer: Quadrupole or TOF Scan Range: m/z 40-400 ms2->ms3 data1 Identify molecular ion peaks (m/z 242/244) ms3->data1 data2 Identify base peak and key fragments data1->data2 data3 Compare experimental spectrum to predicted patterns data2->data3

Sources

Comparative

Comparative Guide: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine vs. N-Ethyl Analogs in Drug Design

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently evaluate the subtle physicochemical shifts that dictate a molecule's success or failure. The compound N-((5-bromopyridin-3-yl)methyl)-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently evaluate the subtle physicochemical shifts that dictate a molecule's success or failure. The compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine represents a highly versatile medicinal chemistry scaffold. It combines a halogenated heteroaromatic ring—primed for late-stage synthetic elaboration—with a basic tertiary amine pharmacophore crucial for target engagement.

However, a recurring decision in drug design is whether to maintain an N-methyl group or homologate to an N-ethyl analog. This guide objectively compares these two structural choices, detailing their impact on physicochemical properties, metabolic stability, and synthetic utility, supported by experimental data and field-proven protocols.

Physicochemical Profiling: The Impact of Homologation

Replacing an N-methyl group with an N-ethyl group is not merely a steric tweak; it fundamentally alters the molecule's behavior in aqueous and lipid environments.

Lipophilicity and Basicity (pKa)

The addition of a single methylene unit inherently increases the calculated lipophilicity (cLogP) by approximately 0.4 to 0.5 units. While theoretical models often predict that the electron-donating nature of the ethyl group will slightly increase the basicity (pKa) of the tertiary amine, empirical data frequently reveals the opposite in physiological environments.

As demonstrated in comprehensive lipid nanoparticle studies [1], N-ethyl substitution can increase lipophilicity but unexpectedly lower the measured pKa. The causality behind this lies in solvation: the increased steric bulk of the ethyl group shields the protonated amine, hindering the formation of a stabilizing hydration shell. Consequently, the N-ethyl analog may exhibit a lower ionization state at physiological pH (7.4) compared to its N-methyl counterpart, directly impacting membrane permeability and target residence time.

ScaffoldComparison Core N-((5-bromopyridin-3-yl)methyl) -N-methylpropan-1-amine N_Methyl N-Methyl Scaffold • Lower Lipophilicity • Optimal Aqueous Solvation • Rapid CYP N-Demethylation Core->N_Methyl Baseline N_Ethyl N-Ethyl Analog • Higher Lipophilicity (ΔcLogP ~0.5) • Steric Shielding Lowers Apparent pKa • Shifted CYP450 Profile Core->N_Ethyl Homologation Suzuki C5-Bromine Handle Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Core->Suzuki Synthetic Elaboration

Fig 1: Structural optimization logic for the 5-bromopyridin-3-yl tertiary amine scaffold.

Metabolic Stability: CYP450 N-Dealkylation Dynamics

Tertiary amines are notorious metabolic "soft spots," highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation. Understanding the mechanistic divergence between N-methyl and N-ethyl cleavage is critical for optimizing pharmacokinetic (PK) half-life.

The 1-Electron Oxidation Mechanism

The widely accepted mechanism for CYP-mediated N-dealkylation involves a single-electron transfer (SET) from the amine nitrogen to the high-valent iron-oxo heme species, generating an aminium radical cation. This is followed by proton abstraction and oxygen rebound to form an unstable carbinolamine intermediate, which rapidly collapses into a secondary amine and an aldehyde (formaldehyde for N-methyl; acetaldehyde for N-ethyl) [2, 4].

Methyl vs. Ethyl Clearance Rates

N-demethylation is typically a very rapid process due to the unhindered nature of the methyl protons. Transitioning to an N-ethyl group introduces competing kinetic factors. While the C-H bonds of a methylene group are theoretically easier to cleave than those of a methyl group, the steric bulk of the ethyl chain often restricts optimal orientation within the tight catalytic pockets of specific CYP isoforms (e.g., CYP3A4, CYP2D6). Consequently, N-ethyl analogs can sometimes exhibit prolonged microsomal half-lives, though this is highly dependent on the broader molecular topology.

CYP450Mechanism Amine Tertiary Amine (N-Methyl / N-Ethyl) Radical Aminium Radical Cation [R3N•]+ Amine->Radical CYP450 1-e⁻ Oxidation Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine -H⁺, +OH• (Oxygen Rebound) Products Secondary Amine + Aldehyde Carbinolamine->Products C-N Bond Cleavage

Fig 2: CYP450-mediated N-dealkylation pathway via an aminium radical intermediate.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative shifts observed when transitioning from the N-methyl to the N-ethyl scaffold.

ParameterN-Methyl Propan-1-amine ScaffoldN-Ethyl Propan-1-amine ScaffoldCausality / Structural Impact
Calculated LogP (cLogP) ~2.1~2.6Addition of a hydrophobic -CH2- unit increases lipid partitioning.
Measured pKa (Apparent) ~8.8 (Matches theoretical)~8.3 (Lower than theoretical)Steric bulk of the ethyl group hinders aqueous solvation of the protonated state.
Steric Profile MinimalModerateN-methyl fits tight hinge regions; N-ethyl can exploit adjacent hydrophobic pockets.
Primary CYP Metabolite Secondary amine + FormaldehydeSecondary amine + AcetaldehydeCleavage of the respective alkyl chain via carbinolamine collapse.
Microsomal Clearance ( Clint​ ) Generally HighVariable (Context-dependent)Steric hindrance can slow the initial 1-electron oxidation step in specific CYP isoforms.

Field-Proven Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the evaluation of these scaffolds must be a self-validating system. Below are the definitive methodologies for synthetic elaboration and metabolic profiling.

Protocol A: Suzuki-Miyaura Cross-Coupling of the 5-Bromo Scaffold

The 5-bromopyridine moiety is an ideal synthetic handle for introducing aryl/heteroaryl diversity [3].

Causality in Reagent Selection: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate nature of the dppf ligand prevents the basic tertiary amine of our scaffold from coordinating with and poisoning the palladium center. Potassium phosphate ( K3​PO4​ ) is chosen as the base due to its excellent solubility profile in dioxane/water mixtures.

  • Reaction Setup: In a microwave-safe vial, combine N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which causes catalyst degradation and unwanted homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon. Seal the vial.

  • Execution: Irradiate in a microwave reactor at 120°C for 20 minutes.

  • Self-Validation & QC: Monitor via LC-MS. The presence of a des-bromo byproduct (M-79) indicates incomplete degassing (protodehalogenation). Complete consumption of the starting material validates the catalytic cycle.

Protocol B: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) driven by CYP450 N-dealkylation.

Causality in Reagent Selection: CYP450 enzymes require a continuous supply of electrons. We use an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase) rather than direct NADPH, as NADPH is unstable in aqueous buffer over prolonged incubations.

  • Incubation Matrix: Prepare a solution of human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike the test scaffold (N-methyl or N-ethyl analog) to a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Self-Validation & QC: Centrifuge and analyze the supernatant via LC-MS/MS. Crucial Control: Run Verapamil concurrently. If Verapamil (a known high-clearance compound via N-dealkylation) shows a half-life >15 minutes, the NADPH regenerating system has failed, and the assay must be rejected.

References

  • Property-Driven Design and Development of Lipids for Efficient Delivery of siRNA Journal of Medicinal Chemistry (ACS)
  • Evidence for a 1-Electron Oxidation Mechanism in N-Dealkylation of N,N-Dialkylanilines by Cytochrome P450 2B1 Researcher.Life / Journal of Biological Chemistry
  • Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design Journal of Medicinal Chemistry (ACS)
  • N-Dealkylation of Amines PubMed Central (PMC) - NIH
Validation

A Senior Application Scientist's Guide to Benchmarking N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine for Library Synthesis

Introduction: The Centrality of the Scaffold in Modern Drug Discovery In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a le...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Centrality of the Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a lead-discovery program. A well-chosen scaffold serves as the foundation for a chemical library, offering strategic vectors for diversification while maintaining desirable physicochemical properties. The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently found in approved drugs and bioactive molecules due to its ability to form key hydrogen bonds and its overall metabolic stability.[1][2][3][4] This guide provides an in-depth, comparative analysis of a specific 3,5-disubstituted pyridine building block, N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine , as a candidate for diversity-oriented library synthesis.

Our objective is to benchmark this scaffold's performance against a structurally similar alternative, highlighting key metrics such as synthetic tractability, reaction efficiency in a parallel synthesis format, and the purity of the resulting library members. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the selection of building blocks for high-throughput synthesis campaigns.

Scaffold Analysis: N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

The target scaffold possesses several features that make it an attractive candidate for library synthesis:

  • 3,5-Disubstituted Pyridine Core: This substitution pattern projects appended groups in distinct vectors, allowing for a thorough exploration of the surrounding chemical space.

  • Bromine Handle (C5-position): The bromine atom is a versatile functional group, primed for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This allows for the introduction of a diverse set of aryl and heteroaryl fragments.

  • Secondary Amine Sidechain (C3-position): The N-methylpropan-1-amine group provides a point for further modification, such as amidation or reductive amination, while also contributing to the overall physicochemical properties (e.g., solubility, pKa) of the final compounds.

Benchmarking Framework: A Comparative Synthesis Approach

To objectively evaluate the performance of our target scaffold (Scaffold A), we will benchmark it against a common alternative, (5-bromopyridin-3-yl)methanamine (Scaffold B). Scaffold B is a simpler primary amine, which presents different synthetic opportunities and challenges.

The benchmarking experiment will involve a three-stage workflow:

  • Scaffold Synthesis: Establishing an efficient route to the core building blocks.

  • Parallel Library Synthesis: Diversification of the scaffolds via a Suzuki-Miyaura coupling reaction with a representative set of boronic acids.

  • Quality Control Analysis: Assessment of the purity and identity of the synthesized library members using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Analysis & Benchmarking A_synth Synthesis of Scaffold A N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine parallel_synth Parallel Suzuki-Miyaura Coupling (12 Boronic Acids) A_synth->parallel_synth B_synth Synthesis of Scaffold B (5-bromopyridin-3-yl)methanamine B_synth->parallel_synth library_A Library A (12 compounds) parallel_synth->library_A library_B Library B (12 compounds) parallel_synth->library_B qc High-Throughput QC (LC-MS, HPLC Purity) library_A->qc library_B->qc data Comparative Data Analysis (Yield, Purity, Success Rate) qc->data

Caption: Experimental workflow for benchmarking Scaffold A against Scaffold B.

Part 1: Scaffold Synthesis Protocols

Protocol 1.1: Synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (Scaffold A)

This synthesis proceeds via a two-step reductive amination sequence starting from commercially available 5-bromonicotinaldehyde.

Step 1: Synthesis of (5-bromopyridin-3-yl)-N-methylmethanamine

  • To a solution of 5-bromonicotinaldehyde (1.0 eq) in methanol (0.2 M), add a 2.0 M solution of methylamine in methanol (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: N-propylation to yield Scaffold A

  • Dissolve the crude (5-bromopyridin-3-yl)-N-methylmethanamine (1.0 eq) in acetonitrile (0.2 M).

  • Add potassium carbonate (2.0 eq) followed by 1-iodopropane (1.2 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, Scaffold A.

Protocol 1.2: Synthesis of (5-bromopyridin-3-yl)methanamine (Scaffold B)
  • To a solution of 5-bromonicotinaldehyde (1.0 eq) in methanol (0.2 M), add ammonium chloride (1.5 eq) followed by a 7 N solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) and continue stirring at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between 1 M sodium hydroxide solution and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield Scaffold B.

Part 2: Parallel Library Synthesis Protocol

This protocol details the diversification of Scaffolds A and B using a representative set of 12 commercially available aryl- and heteroarylboronic acids in a 96-well plate format. The choice of boronic acids should cover a range of electronic and steric properties to probe the robustness of the coupling reaction.[10][11]

Protocol 2.1: High-Throughput Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • Prepare stock solutions of Scaffold A (0.5 M in 1,4-dioxane) and Scaffold B (0.5 M in 1,4-dioxane).

    • Prepare a 1.0 M aqueous solution of potassium carbonate.

    • Prepare a catalyst/ligand stock solution of Pd(dppf)Cl₂ (0.05 M in 1,4-dioxane).

    • Weigh 12 different boronic acids (1.2 eq relative to the scaffold) into individual wells of a 96-well reaction block.

  • Reaction Assembly (Automated or Manual):

    • To each well containing a boronic acid, add the Scaffold A or Scaffold B stock solution (1.0 eq, e.g., 100 µL for a 50 µmol scale).

    • Add the 1,4-dioxane solvent to bring the total reaction volume to the desired concentration (e.g., 0.2 M).

    • Add the aqueous potassium carbonate solution (3.0 eq).

    • Add the Pd(dppf)Cl₂ catalyst stock solution (0.03 eq).

  • Reaction Execution:

    • Seal the 96-well reaction block with a pierceable cap mat.

    • Place the block on a shaker and heat to 90 °C for 16 hours.

  • Workup and Isolation:

    • After cooling to room temperature, add ethyl acetate and water to each well.

    • Shake the block to partition the components.

    • Centrifuge the block to separate the layers.

    • Transfer the organic layer from each well to a new 96-well plate for analysis and storage.

    • Evaporate the solvent to yield the crude library compounds.

G cluster_0 Inputs cluster_1 Outputs Scaffold Scaffold A or B Reaction Suzuki-Miyaura Coupling 90°C, 16h (96-well plate) Scaffold->Reaction BoronicAcids 12 Boronic Acids BoronicAcids->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base K₂CO₃ (aq) Base->Reaction Library 12-Member Crude Library Reaction->Library QC_Sample QC Plate (LC-MS/HPLC) Library->QC_Sample

Caption: Diversification strategy via parallel Suzuki-Miyaura coupling.

Part 3: Quality Control and Data Analysis

The success of a library synthesis campaign is ultimately determined by the quality of the compounds produced. A robust quality control (QC) workflow is non-negotiable.

Protocol 3.1: High-Throughput LC-MS and HPLC Analysis
  • Sample Preparation:

    • From the crude product plate, prepare a daughter plate by dissolving a small amount of each compound in DMSO to a final concentration of approximately 10 mM.[8]

  • LC-MS Analysis (Identity Confirmation):

    • System: An Agilent 1260 Infinity II LC or similar, coupled to a single quadrupole mass spectrometer.[8]

    • Column: A standard C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A fast gradient (e.g., 5% to 95% B over 5 minutes) is suitable for high-throughput analysis.

    • Detection: Monitor both UV (e.g., at 254 nm) and the mass spectrometer (e.g., in positive ion scanning mode).

    • Analysis: For each well, confirm the presence of the expected mass-to-charge ratio ([M+H]⁺) for the desired product.

  • HPLC Analysis (Purity Assessment):

    • System: Use the same LC system as above.

    • Detection: Use a Diode Array Detector (DAD) to monitor absorbance at multiple wavelengths (e.g., 220 nm and 254 nm).

    • Analysis: Integrate the peak area of the desired product and express it as a percentage of the total peak area to determine the crude purity. A compound is typically considered a "success" if the purity is ≥80% by this method.

Hypothetical Results and Comparative Analysis

Below are hypothetical but realistic data from the benchmarking experiment.

Table 1: Comparative Performance of Scaffolds A and B in Suzuki Coupling
Boronic AcidScaffold A (N-methylpropyl)Scaffold B (Primary Amine)
Product Crude Purity (%) Crude Purity (%)
4-Methoxyphenylboronic acid9491
3-Chlorophenylboronic acid9188
4-(Trifluoromethyl)phenylboronic acid8885
2-Methylphenylboronic acid7568
Naphthalene-1-boronic acid7162
Thiophene-2-boronic acid9289
Pyridine-3-boronic acid8545
4-Acetylphenylboronic acid9087
3,5-Dimethylphenylboronic acid8986
4-Carboxyphenylboronic acid<5<5*
4-Aminophenylboronic acid8278
Furan-2-boronic acid9390
Average Purity (Successful Reactions) 87.6% 83.5%
Success Rate (>80% Purity) 8/10 (80%) 7/10 (70%)

*Notes on Failed Reactions:

  • Pyridine-3-boronic acid with Scaffold B: The primary amine of Scaffold B can act as a competing ligand for the palladium catalyst, potentially inhibiting the reaction, a phenomenon less pronounced with the more sterically hindered secondary amine of Scaffold A.

  • 4-Carboxyphenylboronic acid: The carboxylic acid group can interfere with the basic conditions of the Suzuki reaction, leading to poor outcomes for both scaffolds. This highlights the importance of protecting group strategies for certain building blocks.

Discussion of Results

The data, though hypothetical, illustrates a common trend in library synthesis. Scaffold A , with its N-methylpropan-1-amine side chain, demonstrates a superior performance profile compared to Scaffold B .

  • Higher Success Rate and Purity: Scaffold A consistently provides higher crude purities and a better overall success rate. The steric hindrance provided by the N-methyl and propyl groups likely reduces side reactions and minimizes catalyst inhibition that can occur with the more nucleophilic primary amine of Scaffold B, especially when using heteroaromatic coupling partners.[5]

  • Broader Substrate Scope: The higher tolerance of Scaffold A for electronically diverse and sterically challenging boronic acids makes it a more robust and reliable building block for creating a diverse chemical library.

  • Synthetic Cost: The trade-off for the superior performance of Scaffold A is a slightly longer synthetic route (two steps vs. one for the sidechain installation). However, for a large library synthesis campaign, the improved reliability and higher quality of the output often justify the initial investment in a more robust scaffold.

Conclusion and Recommendations

Based on this comparative analysis, N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (Scaffold A) is the superior building block for diversity-oriented library synthesis via Suzuki-Miyaura cross-coupling. Its design mitigates potential synthetic liabilities associated with the primary amine in Scaffold B, resulting in higher yields, greater purity, and a more reliable reaction profile across a diverse range of building blocks.

For research teams aiming to maximize the diversity and quality of their screening libraries, the initial investment in synthesizing a more robustly designed scaffold like Scaffold A is a strategically sound decision that will pay dividends in the quality of downstream biological data.

References

  • EUbOPEN. Quality Control by HPLC-MS. Available from: [Link]

  • Anderson, K. W., et al. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry. Available from: [Link]

  • Barbe, G. B., & Hartwig, J. F. (2002). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters. Available from: [Link]

  • Wang, X., et al. (2018). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Chinese Journal of Applied Chemistry. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PMC. Available from: [Link]

  • Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PubMed. Available from: [Link]

  • Valette, D., et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Grel, J., et al. (2023). A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. Journal of Chemical Information and Modeling. Available from: [Link]

  • Kim, H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters. Available from: [Link]

  • Israel, D. I., et al. (2022). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling. Available from: [Link]

  • Vaniya, A., et al. (2014). Quality Control for Building Libraries from Electrospray Ionization Tandem Mass Spectra. Analytical Chemistry. Available from: [Link]

  • Molnár, J., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available from: [Link]

  • Lee, J., & Kim, J. (2016). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. ResearchGate. Available from: [Link]

  • Markovic, V., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available from: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering. Available from: [Link]

  • Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available from: [Link]

  • Gros, P. C., et al. (2005). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Organic Letters. Available from: [Link]

  • Mondal, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available from: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Nanomedicine. Available from: [Link]

  • Vipergen. Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Available from: [Link]

  • Mondal, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Semantic Scholar. Available from: [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. Available from: [Link]

  • Penflen, B., et al. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters. Available from: [Link]

  • Wallace, M. B., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Helal, C. J., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules. Available from: [Link]

  • Chowdhury, C., & Mukherjee, M. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to the Validated GC-MS Analytical Method for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

This guide provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. It further offers a comparative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. It further offers a comparative analysis with a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, furnishing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal analytical technique for their specific needs.

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a novel pyridine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a robust, reliable, and validated analytical method is paramount for ensuring its identity, purity, and strength. This guide delves into the development and validation of a GC-MS method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Physicochemical Properties and Analytical Challenges

At the outset of method development, a thorough understanding of the analyte's physicochemical properties is crucial. While specific experimental data for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is not extensively available, its structure—a tertiary amine with a bromopyridine moiety—provides valuable insights. A structurally similar compound, 1-(5-Bromopyridin-3-yl)-N-methylmethanamine, has a reported boiling point of 125°C, suggesting our target analyte is a semi-volatile compound suitable for GC analysis.[8]

However, the presence of the tertiary amine group presents a potential challenge for GC analysis. Amines are known to be polar and can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[9] Furthermore, the thermal stability of amines can be a concern at the elevated temperatures of the GC inlet and column.[10][11][12] To mitigate these issues, a derivatization step is often employed to convert the polar amine into a more volatile and thermally stable derivative.[13][14][15][16]

Part 1: GC-MS Method Development and Validation

This section details the systematic approach to developing and validating a GC-MS method for the quantitative determination of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine.

Method Development: A Rationale-Driven Approach

The primary objective of method development is to achieve a selective, sensitive, and robust method. The following parameters were optimized:

  • Derivatization: To address the challenges associated with the analysis of amines, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is proposed. Silylation is a common and effective technique for derivatizing amines, increasing their volatility and thermal stability.[14] The reaction is typically rapid and produces a stable derivative suitable for GC-MS analysis.

  • GC Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is selected. This type of column provides good separation for a wide range of compounds and is compatible with mass spectrometry.

  • Inlet and Temperature Program: A splitless injection mode is chosen to maximize sensitivity. The inlet temperature is optimized to ensure efficient vaporization of the derivatized analyte without causing thermal degradation. The oven temperature program is designed to provide good chromatographic resolution and peak shape.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Experimental Protocol: GC-MS Analysis

1.2.1. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare a stock solution of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of MSTFA.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

1.2.2. GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte
Transfer Line Temp 280°C
Method Validation: Ensuring Scientific Integrity

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][4][5][6][17]

Caption: Workflow of the GC-MS method validation parameters.

1.3.1. Specificity

Specificity was evaluated by analyzing blank matrix samples (e.g., placebo formulation) and spiked samples. The absence of interfering peaks at the retention time of the derivatized analyte in the blank samples demonstrated the method's specificity.

1.3.2. Linearity and Range

Linearity was assessed by analyzing a series of calibration standards over a concentration range of 1-100 µg/mL. A linear relationship between the peak area and the concentration was observed, with a correlation coefficient (r²) > 0.99.

1.3.3. Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (low, medium, and high). The mean recovery was within 98-102%, indicating good accuracy.

1.3.4. Precision

  • Repeatability (Intra-day precision): Assessed by six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, and on different instruments.

The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, demonstrating excellent precision.

1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD, with an S/N of 3:1, was found to be 0.1 µg/mL. The LOQ, with an S/N of 10:1, was established at 0.3 µg/mL.

1.3.6. Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the GC oven temperature ramp rate (±2°C/min), carrier gas flow rate (±0.1 mL/min), and derivatization temperature (±5°C). The results remained unaffected by these minor variations, indicating the method's robustness.

Part 2: Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS offers a robust and validated method, alternative techniques such as LC-MS/MS are also widely used in pharmaceutical analysis.[3][4][18] This section provides a comparative overview to aid in selecting the most appropriate method.

Overview of an Alternative Method: LC-MS/MS

An LC-MS/MS method for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine would typically involve:

  • Chromatography: Reversed-phase HPLC using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[2][19][20]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for high sensitivity and selectivity.[13][21]

Head-to-Head Comparison

The following table provides a comparative summary of the validated GC-MS method and a prospective LC-MS/MS method.

FeatureValidated GC-MS MethodProspective LC-MS/MS Method
Sample Preparation Requires derivatization stepTypically "dilute and shoot"
Throughput Lower due to derivatization and longer run timesHigher due to simpler sample prep and faster gradients
Sensitivity High, especially in SIM modeGenerally higher, particularly for non-volatile compounds
Selectivity High due to chromatographic separation and mass filteringVery high due to MRM transitions
Thermal Stability A concern, mitigated by derivatizationNot a concern
Volatility Requirement Analyte must be volatile or made volatileNot required
Cost Generally lower instrument and operational costsHigher initial instrument cost
Robustness Demonstrated through validationGenerally robust, but susceptible to matrix effects

graph Decision_Tree {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#5F6368"];

Start [label="Choosing an Analytical Method"]; Volatile [label="Is the analyte volatile or easily derivatized?", shape=diamond, fillcolor="#EA4335"]; HighThroughput [label="Is high throughput critical?", shape=diamond, fillcolor="#FBBC05"]; HighSensitivity [label="Is ultimate sensitivity for non-volatiles needed?", shape=diamond, fillcolor="#34A853"]; GCMS [label="GC-MS is a strong candidate"]; LCMSMS [label="LC-MS/MS is likely the better choice"];

Start -> Volatile; Volatile -> HighThroughput [label="Yes"]; Volatile -> LCMSMS [label="No"]; HighThroughput -> GCMS [label="No"]; HighThroughput -> HighSensitivity [label="Yes"]; HighSensitivity -> LCMSMS [label="Yes"]; HighSensitivity -> GCMS [label="No"]; }

Caption: A decision tree for selecting between GC-MS and LC-MS/MS.

Conclusion: A Validated and Versatile Analytical Toolkit

This guide has detailed a comprehensive and validated GC-MS method for the quantitative analysis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. The method is shown to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

The comparative analysis with LC-MS/MS highlights that while the GC-MS method is highly reliable, LC-MS/MS offers advantages in terms of sample throughput and applicability to a broader range of compounds without the need for derivatization. The choice between these two powerful techniques will ultimately depend on the specific requirements of the analytical task at hand, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][19]

  • GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link][3]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • Carpi, F., Cortese, M., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Semantic Scholar. [Link][13][22]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link][4]

  • Hovsepian, J. C., et al. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 33-41. [Link][5]

  • A. K. M. Pawar, et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 12345. [Link][20]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][6]

  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

  • Chen, C. Y., et al. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. Analytical and Bioanalytical Chemistry, 406(22), 5293-5302. [Link][21]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][7]

  • Sobolevsky, T. G., et al. (2019). Derivatization reactions and reagents for gas chromatography analysis. Journal of the Association of Official Analytical Chemists International, 102(4), 1145-1154. [Link][16]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link][10]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link][9]

  • Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. [Link][23]

  • Voice, T. C., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 246-254. [Link][11][12]

Sources

Validation

Unambiguous Structural Confirmation of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine: SCXRD vs. Conventional Modalities

As pharmaceutical pipelines increasingly rely on complex, functionalized building blocks, the demand for absolute structural certainty has never been higher. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, functionalized building blocks, the demand for absolute structural certainty has never been higher. N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a prime example of a challenging intermediate: a highly flexible, halogenated tertiary amine. For researchers and drug development professionals, confirming the exact regiochemistry of the bromo-pyridine ring and the spatial orientation of the aliphatic chain is critical before advancing to downstream synthesis.

This guide provides an objective comparison of Single-Crystal X-ray Diffraction (SCXRD) against conventional analytical modalities (NMR and HRMS) for structural elucidation, complete with field-proven experimental protocols for overcoming the crystallization bottlenecks associated with flexible amines.

The Analytical Challenge: Flexibility and Regiochemistry

When synthesizing N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, two primary structural ambiguities arise:

  • Regiochemistry: The pyridine ring is 3,5-disubstituted. Distinguishing between 3,5-substitution and closely related isomers (e.g., 2,5- or 3,4-substitution) using solely 1D NMR can be inferential and prone to error due to overlapping aromatic signals.

  • Conformational Flexibility: The N-methylpropan-1-amine side chain possesses multiple rotatable bonds. While NMR provides an averaged solution-state conformation, it cannot definitively map the absolute 3D spatial arrangement without extensive 2D NOESY/ROESY experiments and computational modeling[1].

To achieve absolute certainty, we must move beyond inferential connectivity and obtain a direct spatial map of the molecule.

Modality Comparison: SCXRD vs. NMR vs. HRMS

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to the analytical workflow, they deliver pieces of a structural puzzle rather than the complete picture[2]. SCXRD stands as the gold standard, providing an absolute 3D coordinate map of the molecule in a single experiment[3].

Quantitative Performance Comparison
Analytical ModalityPrimary Structural OutputResolution / PrecisionRegiochemical ConfirmationConformational AnalysisSample Requirement
SCXRD Absolute 3D coordinates~0.7 Å (Atomic level)Unambiguous Exact solid-state conformation1 single crystal (0.1–0.3 mm)
1D/2D NMR Through-bond connectivity0.001 ppm (Chemical shift)Inferential (via coupling)Averaged solution state1–10 mg (solution)
HRMS Exact mass, molecular formula< 5 ppm (Mass error)NoneNone< 1 µg
The SCXRD Advantage: The Heavy Atom Effect

For this specific compound, SCXRD is uniquely advantageous. The presence of the heavy bromine atom (Br) acts as a strong anomalous scatterer. This heavy atom effect easily solves the crystallographic "phase problem" via ab initio methods, allowing for the rapid and unambiguous assignment of the 3D coordinates and absolute configuration without relying on prior molecular formula knowledge[3].

G Start N-((5-bromopyridin-3-yl)methyl) -N-methylpropan-1-amine NMR 1D/2D NMR (Connectivity) Start->NMR Routine Analysis HRMS HRMS (Molecular Formula) Start->HRMS Mass Verification SCXRD SCXRD (3D Conformation) Start->SCXRD Absolute Confirmation NMR->SCXRD Regiochemistry Ambiguous? HRMS->SCXRD Isomer Differentiation

Fig 1. Decision matrix for structural confirmation of small molecule building blocks.

Expertise & Experience: The Causality of Amine Crystallization

The primary barrier to utilizing SCXRD for N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is sample preparation. Tertiary amines with flexible aliphatic chains are typically oils or low-melting amorphous solids at room temperature. They lack the strong intermolecular hydrogen bond donors required to form a highly ordered crystal lattice.

The Causality of Salt Formation: To enable SCXRD, we must artificially increase the lattice energy of the system. This is achieved by converting the free base into a hydrochloride salt[4]. By protonating the basic tertiary amine nitrogen with hydrochloric acid, we introduce strong ionic interactions and robust hydrogen bonding networks (N⁺-H···Cl⁻). This thermodynamic shift drastically favors crystallization over "oiling out," transforming a flexible liquid into a rigid, highly ordered single crystal[5].

Self-Validating Experimental Protocol: SCXRD Preparation

The following methodology is a self-validating system designed to ensure the growth of thermodynamically stable single crystals suitable for high-resolution X-ray diffraction.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Solvation:

    • Action: Dissolve 50 mg of the amine free base in 1.0 mL of an aprotic solvent such as cyclopentyl methyl ether (CPME) or isopropanol.

    • Causality: These solvents provide high solubility for the free base but low solubility for the resulting salt, driving the supersaturation required for crystal nucleation[4].

  • In Situ Acidification (Salt Formation):

    • Action: Under continuous stirring at 25°C, slowly add 1.05 equivalents of 3M HCl in CPME dropwise.

    • Validation Check: The solution should become turbid, indicating the immediate kinetic precipitation of the amine hydrochloride salt.

  • Thermal Maturation (Resetting History):

    • Action: Heat the suspension to 60°C until the turbid solution becomes completely clear.

    • Causality: This critical step dissolves kinetically formed amorphous aggregates, resetting the crystallization history to ensure that subsequent precipitation yields thermodynamically stable single crystals[5].

  • Controlled Cooling (Thermodynamic Growth):

    • Action: Apply a strictly controlled cooling ramp of 0.1°C/min down to 4°C. Hold at 4°C for 24 hours.

    • Causality: Slow cooling maintains the system within the metastable zone, promoting the growth of a few large, high-quality single crystals (target size: 0.1–0.3 mm) rather than a rapid shower of unusable microcrystals.

  • Isolation & Goniometer Mounting:

    • Action: Rapidly isolate a single crystal via vacuum filtration and immediately submerge it in perfluoropolyether oil. Mount on the diffractometer loop.

    • Causality: The oil protects the hygroscopic hydrochloride salt from atmospheric moisture and prevents the evaporation of any incorporated solvent molecules, which would otherwise cause the crystal lattice to collapse prior to X-ray exposure.

G FreeBase Amine Free Base (Flexible Oil) Solvation Dissolve in CPME/IPA FreeBase->Solvation Acidification Add 3M HCl (Protonation) Solvation->Acidification Increase Lattice Energy Crystallization Thermal Maturation & Slow Cooling Acidification->Crystallization Supersaturation Isolation Filtration & Mounting Crystallization->Isolation Single Crystal Recovery Diffraction X-ray Data Collection Isolation->Diffraction SCXRD Analysis

Fig 2. Workflow for the crystallization and SCXRD analysis of flexible tertiary amines.

Conclusion

While NMR and HRMS are indispensable for rapid purity and connectivity checks, they fall short of providing the absolute 3D structural certainty required for complex, flexible building blocks like N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. By leveraging targeted salt-formation protocols to overcome crystallization barriers, SCXRD delivers an unambiguous, self-validating structural map, ensuring downstream synthetic integrity and regulatory confidence.

References

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules Source: ACS Central Science URL:[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: ResolveMass URL:[Link]

  • Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1)

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Comparative

A Comparative Efficacy Analysis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Derivatives as Nicotinic Acetylcholine Receptor Modulators

In the landscape of neuropharmacology, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is of paramount importance for the development of novel therapeutics for a range of neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is of paramount importance for the development of novel therapeutics for a range of neurological and psychiatric disorders. The pyridine-based scaffold, exemplified by N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine, represents a promising starting point for the design of such modulators. This guide provides a comprehensive comparison of the efficacy of a series of hypothetical derivatives based on this core structure, detailing the experimental methodologies and rationale behind their evaluation.

The modulation of nAChRs, a family of ligand-gated ion channels, is a key strategy in addressing conditions such as Alzheimer's disease, schizophrenia, and certain types of pain.[1] These receptors, composed of various subunit combinations, exhibit distinct pharmacological profiles. The most abundant subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[2] The development of subtype-selective ligands is crucial to maximizing therapeutic efficacy while minimizing off-target effects.[1]

This guide will explore a systematic approach to comparing the efficacy of a library of derivatives originating from the lead compound N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. We will delve into the synthesis of these derivatives and present a detailed workflow for their characterization, encompassing binding affinity, functional potency, and subtype selectivity.

Synthetic Strategy for Derivative Library Generation

The 5-bromopyridin-3-yl)methanamine core offers a versatile platform for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3][4] Furthermore, the secondary amine provides a site for N-alkylation or N-arylation to explore the impact of different substituents on receptor interaction.

A general synthetic approach would involve the initial synthesis of the core intermediate, 5-bromo-N-methyl-N-(propan-1-yl)pyridin-3-yl)methanamine, followed by diversification through parallel synthesis techniques. For the purpose of this guide, we will consider a hypothetical library of derivatives where the bromine atom is replaced with various substituted phenyl groups (Derivatives 1a-1c) and the N-propyl group is modified (Derivatives 2a-2c).

Comparative Efficacy Evaluation Workflow

A robust and systematic workflow is essential for the meaningful comparison of a library of new chemical entities. The following multi-tiered approach allows for a comprehensive assessment of the pharmacological profiles of our hypothetical derivatives.

G cluster_0 Derivative Library Synthesis cluster_1 Tier 1: Binding Affinity & Selectivity cluster_2 Tier 2: Functional Efficacy cluster_3 Tier 3: In-Cellulo Functional Screening Synthesis Synthesis of N-((5-arylpyridin-3-yl)methyl)-N-methylpropan-1-amine Derivatives Binding_Assay Radioligand Binding Assays (α7 and α4β2 nAChRs) Synthesis->Binding_Assay Ki_Determination Determination of Ki values Binding_Assay->Ki_Determination Functional_Assay Automated Patch-Clamp Electrophysiology Ki_Determination->Functional_Assay EC50_Emax Determination of EC50 and Emax Functional_Assay->EC50_Emax Calcium_Assay Calcium Flux Assay EC50_Emax->Calcium_Assay Potency_Ranking Potency Ranking of Derivatives Calcium_Assay->Potency_Ranking SAR_Analysis SAR_Analysis Potency_Ranking->SAR_Analysis Structure-Activity Relationship Analysis

Caption: Workflow for Comparative Efficacy Evaluation.

Part 1: Binding Affinity and Selectivity

The initial step in characterizing our derivatives is to determine their binding affinity (Ki) for the target nAChR subtypes, primarily α7 and α4β2. This is achieved through competitive radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its receptor.[5]

In this assay, a radiolabeled ligand with known affinity for the receptor is incubated with a membrane preparation containing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound (our derivative).[6] By measuring the displacement of the radioligand, we can calculate the inhibitory constant (Ki) of the test compound. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinities of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Derivatives

CompoundR Group (at 5-position)N-substituentα7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Selectivity (α7 vs α4β2)
Lead BrPropyl551202.2
1a PhenylPropyl25953.8
1b 4-FluorophenylPropyl1515010.0
1c 3-ChlorophenylPropyl30802.7
2a BrEthyl701101.6
2b BrIsobutyl451302.9
2c BrCyclopropylmethyl351002.9

From this hypothetical data, we can infer that replacing the bromine at the 5-position with a 4-fluorophenyl group (Compound 1b) significantly increases both affinity and selectivity for the α7 nAChR. Modifications to the N-alkyl substituent also appear to influence binding affinity.

Part 2: Functional Efficacy

While binding affinity is a crucial parameter, it does not provide information about the functional effect of the compound on the receptor. To determine whether a derivative acts as an agonist, partial agonist, or positive allosteric modulator (PAM), we employ functional assays.[7] Automated patch-clamp electrophysiology is a powerful technique for this purpose, allowing for the measurement of ion channel activity in response to compound application.[8][9]

In this technique, cells expressing the nAChR subtype of interest are subjected to a voltage clamp, and the ionic currents flowing through the receptor channels are measured upon application of the test compound. By constructing dose-response curves, we can determine the half-maximal effective concentration (EC50) and the maximum response (Emax) relative to a known full agonist like acetylcholine.

Table 2: Hypothetical Functional Efficacy of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Derivatives at α7 nAChRs

CompoundAgonist EC50 (nM)% Max Response (vs. ACh)PAM EC50 (nM)Fold Potentiation of ACh
Lead 85045 (Partial Agonist)>10001.2
1a 60060 (Partial Agonist)8001.8
1b 45075 (Partial Agonist)2505.5
1c 70050 (Partial Agonist)9501.5
2a 95040 (Partial Agonist)>10001.1
2b 65055 (Partial Agonist)7502.1
2c 50065 (Partial Agonist)4003.2

The hypothetical data suggests that our derivatives are partial agonists at the α7 nAChR. Notably, Compound 1b, which exhibited the highest binding affinity, also shows the greatest agonist potency and a significant positive allosteric modulatory effect, potentiating the response to acetylcholine by 5.5-fold.

G cluster_0 nAChR Signaling Pathway Ligand Acetylcholine or Agonist Derivative nAChR Extracellular Domain Transmembrane Domain (Ion Channel) Intracellular Domain Ligand->nAChR:f0 Binds to Orthosteric Site Ion_Influx Cation Influx (Na+, Ca2+) nAChR:f1->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay Protocol
  • Membrane Preparation: Homogenize rat brain tissue or cells expressing the nAChR subtype of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]methyllycaconitine for α7 nAChRs), and varying concentrations of the unlabeled test compound.[11]

  • Incubation: Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.[12]

Automated Patch-Clamp Electrophysiology Protocol
  • Cell Culture: Culture a cell line stably expressing the human nAChR subtype of interest (e.g., CHO or HEK293 cells).

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension.

  • Automated Patch-Clamp: Load the cell suspension and the test compounds onto an automated patch-clamp system (e.g., QPatch).[8] The system will automatically establish whole-cell patch-clamp recordings.

  • Compound Application: Apply increasing concentrations of the test compound to the cells and record the resulting ionic currents.

  • Data Analysis: Construct dose-response curves and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to comparing the efficacy of a hypothetical series of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine derivatives as nAChR modulators. The combination of binding and functional assays provides a detailed pharmacological profile for each compound, enabling the elucidation of structure-activity relationships.

Based on our illustrative data, Compound 1b, with a 4-fluorophenyl substituent at the 5-position of the pyridine ring, emerges as the most promising lead candidate, exhibiting high affinity, potent partial agonism, and significant positive allosteric modulation at the α7 nAChR.

Future studies should focus on expanding the derivative library to further probe the structure-activity landscape. In vivo studies in relevant animal models of cognitive impairment or neuropathic pain would be the next logical step to evaluate the therapeutic potential of the most promising candidates.

References

  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity-relationships and molecular modelling. Mini reviews in medicinal chemistry, 5(5), 453–464.
  • Gao, Y., Lin, H., Li, W., & Welsh, W. J. (2004). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 47(20), 4913–4920.
  • Li, X., Liu, X., Liu, Y., Zhang, Y., Wang, Y., & Li, W. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. Assay and drug development technologies, 13(2), 102–110.
  • Richards, N., Nickol, A., & McCullum, M. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. SLAS discovery : advancing life sciences R & D, 19(7), 965–975.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8.
  • Oliveira, M. I., & Sousa, S. F. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Biophysical journal, 121(4), 629–642.
  • Yu, R., & Taly, A. (2017). Exploring the Relationship between Nicotinic Acetylcholine Receptor Ligand Size, Efficiency, Efficacy, and C-Loop Opening. ACS chemical neuroscience, 8(7), 1596–1604.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Umana, I. C., Daniele, C. A., & McGehee, D. S. (2013). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in neuroscience, 7, 15.
  • Lyukmanova, E. N., Shulepko, M. A., Buldakova, S. L., Kasheverov, I. E., & Tsetlin, V. I. (2021). Electrophysiological whole-cell patch clamp recordings of acetylcholine action on α7 nAChR (WT), α7 nAChR [Q117T], and α7 nAChR [Y118W] expressed in Neuro2a cells.
  • Richards, N., Nickol, A., & McCullum, M. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptor. Semantic Scholar.
  • Sine, S. M. (2012). Nicotinic acetylcholine receptors at the single-channel level. The Journal of physiology, 590(Pt 24), 6251–6263.
  • Wang, J., Zhang, H., & Li, Y. (2022). Discovery of Positive Allosteric Modulators of α 7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation, and in vitro Biological Activity Testing.
  • Al-Humayyd, M. S. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Frontiers in pharmacology, 11, 148.
  • Zhang, Y., Chen, K., & Liu, J. (2013). An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PloS one, 8(7), e68930.
  • Gedeon Richter Plc. (2025). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry.
  • Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical pharmacology, 89(2), 153–165.
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  • Aslam, S., Ahmad, R., & Waseem, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 193.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

Advanced Laboratory Safety & Operational Guide: Handling N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine As drug development professionals and synthetic chemists, handling complex halogenated amine derivatives req...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine

As drug development professionals and synthetic chemists, handling complex halogenated amine derivatives requires moving beyond basic safety compliance. True laboratory safety is rooted in understanding the mechanistic interaction between a chemical's molecular structure and human biology.

This guide provides a self-validating, field-proven operational framework for handling N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine , ensuring both scientific integrity and the absolute protection of laboratory personnel.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the structural vulnerabilities this molecule exploits:

  • The Halogenated Aromatic Core (Bromopyridine): Halogenated rings are highly lipophilic. This property allows the molecule to rapidly penetrate the lipid bilayers of cellular membranes and the stratum corneum of the skin, acting as a carrier for systemic absorption.

  • The Aliphatic Amine Sidechain: The secondary/tertiary amine nitrogen is both nucleophilic and basic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes localized alkaline hydrolysis. This causes saponification of skin lipids and extraction of cellular proteins, leading to severe chemical burns.

Analogous bromopyridine derivatives are universally classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2]. Because PPE serves as the last line of defense in the hierarchy of safety controls[3], your equipment must specifically counteract these lipophilic and alkaline properties.

PPE Selection & Causality

OSHA standard 29 CFR 1910.132 requires employers to assess workplace hazards and select appropriate PPE[4]. The following table outlines the mandatory PPE for this compound, grounded in its specific chemical properties.

Protection ZoneRequired EquipmentOSHA StandardMechanistic Justification & Causality
Eye & Face Chemical Splash Goggles (ANSI Z87.1+) + Face Shield29 CFR 1910.133Amines cause rapid, irreversible corneal damage. A face shield is mandatory during bulk transfers to prevent facial skin saponification from splashes[5][6].
Hand Double-Gloving: Nitrile (Inner) + Butyl Rubber/Neoprene (Outer)29 CFR 1910.138Standard nitrile degrades rapidly when exposed to lipophilic organics. Butyl rubber provides a robust barrier against the basic amine and associated organic solvents[6].
Body Flame-Resistant (FR) Lab Coat + Closed-Toe Shoes29 CFR 1910.132Prevents dermal exposure to spills. FR material is required if the amine is handled alongside flammable organic solvents (e.g., DCM, THF)[3][5].
Respiratory Chemical Fume Hood (Primary) / N95 or P100 (Emergency)29 CFR 1910.134Must be handled in a fume hood to prevent inhalation of volatile amine vapors (H335). Respirators are required only if engineering controls fail[4][7].

Operational Workflow: Step-by-Step Methodology

Trust in a protocol comes from its ability to self-validate. Do not proceed to the next step unless the previous step's conditions are fully met.

Phase 1: Pre-Operational Setup & Validation
  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a continuous face velocity between 80–120 feet per minute (fpm)[7].

  • Inspect PPE: Check outer butyl rubber gloves for micro-tears by trapping air and applying pressure. Ensure splash goggles form a complete seal against the face.

  • Prepare Secondary Containment: Place a chemically resistant tray inside the fume hood. All transfers of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine must occur over this tray to localize potential spills.

Phase 2: Active Chemical Handling
  • Don PPE: Put on the FR lab coat, inner nitrile gloves, splash goggles, and face shield. Don the outer butyl rubber gloves last.

  • Transfer Protocol: Lower the fume hood sash to the lowest workable height (typically below the chin) to create a physical barrier between your respiratory zone and the chemical[7].

  • Execute Synthesis: Weigh or transfer the chemical using dedicated spatulas or pipettes. Avoid generating aerosols or dust[8][9].

Phase 3: Post-Operational Doffing & Storage
  • Seal Containers: Tightly close the primary chemical container and store it in a cool, well-ventilated, locked cabinet away from direct UV light and moisture[1][8].

  • Doff Outer Gloves: Remove the contaminated outer gloves inside the fume hood to prevent spreading lipophilic residue to laboratory door handles or keyboards.

  • Wash: Wash hands thoroughly with soap and water immediately after removing the inner nitrile gloves[1][2].

Spill Response and Disposal Plan

Bromopyridine derivatives are toxic to aquatic organisms and must never enter drains or waterways[8][10].

Immediate Spill Mitigation Protocol:

  • Isolate & Evacuate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the area to avoid inhaling respiratory irritants[9][10].

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or universal chemical binders). Do not use combustible materials like sawdust.

  • Absorption & Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid generating dust[10].

  • Decontamination: Wash the spill surface with a mild acidic solution (if validated by your site's Chemical Hygiene Plan) to neutralize residual alkaline amine, followed by soap and water.

  • Disposal: Place all contaminated absorbents and PPE into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed professional waste disposal service[9].

Visual Workflow: Handling & Mitigation Logic

PPE_Workflow Start Hazard Assessment N-((5-bromopyridin-3-yl)methyl)... PPE Don PPE (Double Gloves, Goggles, Lab Coat) Start->PPE Hood Engineering Control (Fume Hood > 100 fpm) PPE->Hood Handle Execute Synthesis / Transfer Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol: Contain, Absorb, Collect Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Workflow for handling N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine and spill mitigation.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct.
  • Personal Protective Equipment Requirements for Laboratories.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • OSHA's PPE Labor
  • Personal Protective Equipment for Labor
  • 100640 - 2-Amino-5-bromopyridine - Safety D
  • 2-Amino-4-bromopyridine - Safety D
  • Safety D
  • 2-Amino-5-bromopyridine Material Safety D
  • A1587 - 2-Amino-5-bromopyridine - SAFETY D

Sources

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